Product packaging for N,N-dimethyl-2-(bromomethyl)-acrylamide(Cat. No.:)

N,N-dimethyl-2-(bromomethyl)-acrylamide

Cat. No.: B1279797
M. Wt: 192.05 g/mol
InChI Key: XUIWJKUHMHRTIU-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(bromomethyl)-acrylamide is a useful research compound. Its molecular formula is C6H10BrNO and its molecular weight is 192.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10BrNO B1279797 N,N-dimethyl-2-(bromomethyl)-acrylamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10BrNO

Molecular Weight

192.05 g/mol

IUPAC Name

2-(bromomethyl)-N,N-dimethylprop-2-enamide

InChI

InChI=1S/C6H10BrNO/c1-5(4-7)6(9)8(2)3/h1,4H2,2-3H3

InChI Key

XUIWJKUHMHRTIU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C(=C)CBr

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of N,N-dimethyl-2-(bromomethyl)-acrylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthetic routes for N,N-dimethyl-2-(bromomethyl)-acrylamide, a valuable monomer and intermediate in organic synthesis and materials science. Due to the lack of a directly published protocol, this guide outlines two logical and chemically sound pathways based on established organic chemistry principles and available literature on the synthesis of its precursors.

Overview of Synthetic Strategies

Two primary synthetic pathways are proposed for the synthesis of this compound:

  • Pathway A: Amidation of 2-(bromomethyl)acrylic acid. This route involves the initial synthesis of the carboxylic acid precursor, followed by its conversion to the corresponding N,N-dimethylamide.

  • Pathway B: Bromination of N,N-dimethyl-2-(hydroxymethyl)acrylamide. This alternative pathway begins with the synthesis of the hydroxymethyl derivative of N,N-dimethylacrylamide, which is then converted to the target bromomethyl compound.

This guide will provide detailed experimental protocols for each step in both pathways, drawing from established procedures for analogous transformations.

Physicochemical Data

A summary of the available and computed physicochemical data for the target compound and its key precursors is presented in Table 1.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compoundC6H10BrNO192.05[1]Not available
2-(Bromomethyl)acrylic acidC4H5BrO2164.99[2]70-73[2]
N,N-dimethyl-2-(hydroxymethyl)acrylamideC6H11NO2129.16Not available
N,N-Dimethylacrylamide (DMAA)C5H9NO99.13[3]Not available

Detailed Experimental Protocols

The following sections provide detailed, plausible experimental procedures for the synthesis of this compound via the two proposed pathways.

Pathway A: Amidation of 2-(bromomethyl)acrylic acid

This pathway consists of two main stages: the synthesis of 2-(bromomethyl)acrylic acid and its subsequent amidation.

dot

Synthesis_Pathway_A cluster_0 Stage 1: Synthesis of 2-(Bromomethyl)acrylic acid cluster_1 Stage 2: Amidation A Diethyl bis(hydroxymethyl)malonate C 2-(Bromomethyl)acrylic acid A->C Reflux (85-90°C) B Hydrobromic acid B->C D 2-(Bromomethyl)acrylic acid F Acyl chloride intermediate D->F Activation E Thionyl chloride (SOCl₂) E->F H This compound F->H Amination G Dimethylamine (HN(CH₃)₂) G->H Synthesis_Pathway_B cluster_0 Stage 1: Synthesis of N,N-dimethyl-2-(hydroxymethyl)acrylamide cluster_1 Stage 2: Bromination A N,N-Dimethylacrylamide (DMAA) D N,N-dimethyl-2-(hydroxymethyl)acrylamide A->D B Paraformaldehyde B->D C Base catalyst C->D Base-catalyzed addition E N,N-dimethyl-2-(hydroxymethyl)acrylamide G This compound E->G SN2 reaction F Phosphorus tribromide (PBr₃) F->G Logical_Relationship Start Commercially Available Starting Materials Precursor_Synth Synthesis of Key Precursor Start->Precursor_Synth Precursor_Acid 2-(Bromomethyl)acrylic acid Precursor_Synth->Precursor_Acid Pathway A Precursor_Alcohol N,N-dimethyl-2-(hydroxymethyl)acrylamide Precursor_Synth->Precursor_Alcohol Pathway B Functional_Group_Conversion Functional Group Interconversion Precursor_Acid->Functional_Group_Conversion Precursor_Alcohol->Functional_Group_Conversion Amidation Amidation Functional_Group_Conversion->Amidation From Acid Bromination Bromination Functional_Group_Conversion->Bromination From Alcohol Final_Product This compound Amidation->Final_Product Bromination->Final_Product

References

N,N-dimethyl-2-(bromomethyl)-acrylamide chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to N,N-dimethyl-2-(bromomethyl)-acrylamide

Introduction

This compound is a functionalized monomer with significant potential in polymer chemistry and drug development. Its structure incorporates a reactive bromomethyl group and a polymerizable acrylamide moiety, making it a versatile building block for the synthesis of advanced materials and targeted covalent inhibitors. This guide provides a comprehensive overview of its chemical properties, reactivity, and relevant experimental methodologies for researchers and scientists.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These computed properties provide essential information for its handling, characterization, and application in various chemical syntheses.

PropertyValueSource
IUPAC Name 2-(bromomethyl)-N,N-dimethylprop-2-enamidePubChem
Molecular Formula C₆H₁₀BrNOPubChem
Molecular Weight 192.05 g/mol PubChem
Monoisotopic Mass 190.99458 DaPubChem
CAS Number 911011-46-6PubChem
Canonical SMILES CN(C)C(=O)C(=C)CBrPubChem
InChI InChI=1S/C6H10BrNO/c1-5(4-7)6(9)8(2)3/h1,4H2,2-3H3PubChem
InChIKey XUIWJKUHMHRTIU-UHFFFAOYSA-NPubChem
XLogP3 0.9PubChem
Topological Polar Surface Area 20.3 ŲPubChem
Heavy Atom Count 9PubChem
Formal Charge 0PubChem
Complexity 131PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 1PubChem
Rotatable Bond Count 2PubChem

Chemical Reactivity and Applications

This compound is an α-substituted methacrylamide, a class of compounds explored as electrophiles for targeted covalent inhibitors.[1] The reactivity of these compounds is tunable, and they can undergo a conjugate addition-elimination reaction with thiol nucleophiles, such as the cysteine residues in proteins.[1] This reactivity makes them valuable for designing specific and potent therapeutic agents. The efficiency of a covalent inhibitor is dependent on both its initial reversible binding to the protein and the rate of the subsequent covalent bond formation.[1]

The presence of the bromomethyl group provides a reactive site for nucleophilic substitution, while the acrylamide moiety can participate in polymerization reactions. This dual functionality allows for its use in creating functional polymers and hydrogels.

G Thiol R-SH (Thiol Nucleophile) Intermediate Thioether Intermediate (Conjugate Addition) Thiol->Intermediate Nucleophilic Attack Acrylamide N,N-dimethyl-2- (bromomethyl)-acrylamide Acrylamide->Intermediate Product Covalent Adduct (Elimination of HBr) Intermediate->Product Elimination

Caption: Reaction pathway of this compound with a thiol.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is a hypothetical adaptation based on standard organic synthesis techniques for similar molecules.

1. Materials and Equipment:

  • N,N-dimethyl-2-methyl-acrylamide (starting material)

  • N-Bromosuccinimide (NBS) (brominating agent)

  • AIBN or Benzoyl Peroxide (radical initiator)

  • Carbon tetrachloride (CCl₄) or similar non-polar solvent

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, rotary evaporator

  • Column chromatography setup (silica gel)

2. Procedure:

  • Dissolve N,N-dimethyl-2-methyl-acrylamide in CCl₄ in a round-bottom flask.

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

G Start Dissolve Reactants (Acrylamide, NBS, AIBN in CCl₄) Reflux Heat to Reflux (2-4h) Start->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to Room Temp Monitor->Cool Complete Filter Filter Succinimide Cool->Filter Wash Wash with NaHCO₃ & Brine Filter->Wash Dry Dry with MgSO₄ Wash->Dry Evaporate Rotary Evaporation Dry->Evaporate Purify Column Chromatography Evaporate->Purify End Pure Product Purify->End

Caption: Workflow for the hypothetical synthesis and purification of the title compound.

Reactivity Assay with a Model Thiol (e.g., Glutathione)

This protocol describes a general method to assess the reactivity of this compound with a model thiol like reduced glutathione (GSH).[1]

1. Materials and Equipment:

  • This compound

  • Reduced Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or DMSO (for stock solutions)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

2. Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a stock solution of GSH in phosphate buffer (pH 7.4).

  • In a reaction vial, combine the phosphate buffer and the GSH stock solution.

  • Initiate the reaction by adding the this compound stock solution to the GSH mixture. The final concentration of the thiol should be in excess.

  • Incubate the reaction mixture at a constant temperature (e.g., 37°C).

  • At various time points, withdraw aliquots of the reaction mixture.

  • Quench the reaction in the aliquots (e.g., by adding formic acid).

  • Analyze the quenched samples by LC-MS to monitor the consumption of the starting material and the formation of the covalent adduct.

  • Calculate the reaction half-life (t₁/₂) from the kinetic data.

G Prepare_Stocks Prepare Stock Solutions (Compound in DMSO, GSH in Buffer) Mix_Reactants Mix GSH and Buffer Prepare_Stocks->Mix_Reactants Initiate_Reaction Add Compound to Initiate Mix_Reactants->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Sample->Incubate Continue Incubation Quench Quench Reaction (e.g., Formic Acid) Sample->Quench Analyze Analyze by LC-MS Quench->Analyze Calculate Calculate Half-Life (t₁/₂) Analyze->Calculate

Caption: Experimental workflow for assessing thiol reactivity via LC-MS.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, safety precautions can be inferred from the data for the parent compound, N,N-dimethylacrylamide. N,N-dimethylacrylamide is toxic if swallowed or in contact with skin, causes serious eye irritation, and may cause an allergic skin reaction.[3][4] It is suspected of damaging fertility and may cause genetic defects and cancer.[3] Therefore, this compound, being a brominated and more reactive derivative, should be handled with extreme caution.

  • Engineering Controls: Use only under a chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

  • Handling: Do not breathe dust, vapor, mist, or gas. Avoid contact with skin, eyes, or clothing. Wash thoroughly after handling.[3][4]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][5] It may be sensitive to light, heat, and air.[3] Store away from incompatible materials such as acids, bases, and strong oxidizing agents.[3]

Conclusion

This compound is a highly functionalized monomer with significant potential in materials science and medicinal chemistry. Its dual reactivity allows for its use as both a polymerizable unit and a covalent modifier. The information and protocols provided in this guide offer a foundational understanding for researchers looking to explore the applications of this versatile compound. Due to its presumed high reactivity and toxicity, strict adherence to safety protocols is essential during its handling and use.

References

Technical Guide: 2-(Bromomethyl)-N,N-dimethyl-2-propenamide (CAS 911011-46-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a summary of the available information for the chemical compound with CAS number 911011-46-6, identified as 2-(Bromomethyl)-N,N-dimethyl-2-propenamide. Due to the limited publicly available data, this document focuses on its fundamental chemical properties and potential suppliers. At present, there is a notable absence of published research detailing specific experimental protocols, biological activities, or associated signaling pathways for this compound. The information presented herein is intended to serve as a foundational resource for researchers interested in this molecule.

Chemical Properties

The fundamental chemical properties of 2-(Bromomethyl)-N,N-dimethyl-2-propenamide are summarized in the table below. This information has been aggregated from established chemical databases.

PropertyValueSource
CAS Number 911011-46-6[1]
IUPAC Name 2-(bromomethyl)-N,N-dimethylprop-2-enamide[1]
Molecular Formula C₆H₁₀BrNO[1]
Molecular Weight 192.05 g/mol [1]
Canonical SMILES CN(C)C(=O)C(=C)CBrPubChem
InChI Key InChI=1S/C6H10BrNO/c1-5(4-7)6(9)8(2)3/h1,4H2,2-3H3[1]

Suppliers

Identifying commercial suppliers for novel or less-common research chemicals can be challenging. The following companies have been listed as potential suppliers for CAS 911011-46-6. It is recommended to contact these suppliers directly to confirm availability, purity, and pricing.

  • Shanghai Jinhuan Chemical CO., LTD. [2]

  • ASIACHEM I&E (JIANGSU) CO., LTD. [2]

Note: Listing of these suppliers does not constitute an endorsement. Researchers should perform their own due diligence before procurement.

Experimental Data and Protocols

A comprehensive search of scientific literature, including journals and patent databases, did not yield any specific experimental protocols for the synthesis, handling, or use of 2-(Bromomethyl)-N,N-dimethyl-2-propenamide. The absence of such information suggests that this compound is likely a novel or not widely studied chemical.

For researchers interested in synthesizing this compound, a potential synthetic route could be envisioned based on general principles of organic chemistry. A hypothetical workflow is presented below as a conceptual guide. This is a theoretical pathway and has not been validated experimentally.

Hypothetical Synthesis Workflow

Hypothetical Synthesis of 2-(Bromomethyl)-N,N-dimethyl-2-propenamide cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_final_product Final Product Synthesis Methacryloyl_chloride Methacryloyl chloride NNDMA N,N-dimethylmethacrylamide Methacryloyl_chloride->NNDMA Reaction with Dimethylamine Dimethylamine Dimethylamine Dimethylamine->NNDMA Final_Product 2-(Bromomethyl)-N,N-dimethyl- 2-propenamide NNDMA->Final_Product Allylic Bromination NBS N-Bromosuccinimide (NBS) NBS->Final_Product Initiator Radical Initiator (e.g., AIBN) Initiator->Final_Product

A potential, unverified synthetic route for 2-(Bromomethyl)-N,N-dimethyl-2-propenamide.

Disclaimer: This diagram illustrates a theoretical synthetic pathway. It is not a substitute for a validated experimental protocol. Researchers should conduct a thorough literature search for analogous reactions and perform appropriate reaction optimization and safety assessments.

Signaling Pathways and Biological Activity

Currently, there is no available information in the public domain regarding the biological activity of 2-(Bromomethyl)-N,N-dimethyl-2-propenamide. Consequently, no signaling pathways associated with this compound can be described. The chemical structure, featuring a reactive bromomethyl group and an acrylamide moiety, suggests potential for covalent modification of biological nucleophiles, but this is purely speculative.

Conclusion and Future Directions

2-(Bromomethyl)-N,N-dimethyl-2-propenamide (CAS 911011-46-6) is a chemical entity for which basic chemical properties are known, but detailed experimental and biological data are lacking. This guide provides the available foundational information to aid researchers who may be interested in exploring the properties and potential applications of this compound.

Future research efforts could focus on:

  • Development and publication of a validated synthetic protocol.

  • Characterization of its physicochemical properties.

  • Screening for biological activity in various assays to elucidate its potential pharmacological profile.

  • Investigation of its reactivity and potential as a chemical probe or building block in medicinal chemistry.

As new research emerges, this technical guide will be updated to reflect the expanding knowledge base for this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Reactivity of the Bromomethyl Group in Acrylamides

The acrylamide scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of targeted covalent inhibitors (TCIs). The introduction of a bromomethyl group at the α-position of the acrylamide creates a unique electrophilic warhead with distinct reactivity. This guide provides a comprehensive overview of the synthesis, reaction mechanisms, kinetics, and applications of α-bromomethyl acrylamides, tailored for professionals in drug development and chemical biology.

Core Reactivity and Mechanism

Unlike unsubstituted acrylamides that react with nucleophiles via a standard Michael addition, α-bromomethyl acrylamides undergo a conjugate addition-elimination reaction.[1][2] This two-step mechanism is critical to its function in covalent drug design.

The reaction is initiated by the nucleophilic attack of a soft nucleophile, typically the thiolate of a cysteine residue, at the β-carbon of the α,β-unsaturated system. This forms a transient enolate intermediate. Subsequently, the intermediate collapses, and the bromide ion is expelled as a leaving group, resulting in the formation of a stable methylene-linked covalent adduct and regenerating the carbon-carbon double bond. This process is distinct from the simple addition across the double bond seen in traditional acrylamide warheads.[3][4]

Caption: Conjugate addition-elimination mechanism.

Quantitative Reactivity Data

The reactivity of α-substituted acrylamides is highly tunable and correlates with the pKa of the leaving group.[1] Heteroatom substitutions at the α-position, such as with a bromomethyl group, generally increase the reactivity towards thiols compared to unsubstituted acrylamides.

The following table summarizes the reactivity of various α-substituted N-benzylmethacrylamides with reduced glutathione (GSH), a model thiol, demonstrating the high reactivity of the bromomethyl derivative.

Compound IDα-Substituent (Leaving Group)Half-Life (t½) with GSH (min)
1b -CH₂Br 1.7 ± 0.1
1c -CH₂OPh16.9 ± 0.8
1d -CH₂SPh2.0 ± 0.1
1e -CH₂SO₂Ph1.1 ± 0.1
1f -CH₂N₃15.6 ± 0.5
1g -CH₂(N-phthalimide)1.9 ± 0.1
BnA -H (Acrylamide)>720
1a -CH₃ (Methacrylamide)>720
Data adapted from Shokhen, M., et al. (2021), J. Am. Chem. Soc.[1]

Experimental Protocols

Protocol 1: Synthesis of N-benzyl-2-(bromomethyl)acrylamide

This protocol outlines a general, multi-step procedure for synthesizing a model α-bromomethyl acrylamide, which serves as a key precursor for further derivatization.[5][6]

Step 1: Synthesis of N-benzylacrylamide

  • In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.05 eq) in anhydrous ethyl acetate at 0 °C.

  • Add acryloyl chloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding deionized water. Separate the organic phase and wash sequentially with 2 M HCl, water, and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-benzylacrylamide, which can be purified by recrystallization or column chromatography.

Step 2: Bromination of N-benzylacrylamide

  • Dissolve N-benzylacrylamide (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Add bromine (1.0 eq) dropwise to the solution at 0 °C and stir until the reaction is complete (monitored by TLC or LC-MS). This forms the N-benzyl-2,3-dibromopropionamide intermediate.

Step 3: Elimination to form N-benzyl-2-(bromomethyl)acrylamide

  • To the solution containing the dibromo intermediate, add a non-nucleophilic base such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at room temperature.

  • Stir the reaction for 1-2 hours. The base facilitates the elimination of HBr to form the desired α-(bromomethyl)acrylamide product.

  • Work up the reaction by washing with water and brine. Dry the organic layer and remove the solvent under vacuum.

  • Purify the final product using flash column chromatography on silica gel.

Protocol 2: Kinetic Analysis of Thiol Reactivity by LC-MS

This protocol describes a method to determine the reaction kinetics of an α-bromomethyl acrylamide with a model thiol like reduced glutathione (GSH).[1][7]

Materials:

  • Test Compound (e.g., N-benzyl-2-(bromomethyl)acrylamide) stock in DMSO.

  • Reduced Glutathione (GSH) stock in reaction buffer.

  • Reaction Buffer: 100 mM sodium phosphate, pH 7.4.

  • Quenching Solution: Formic acid in acetonitrile.

  • Internal Standard (optional) for precise quantification.

Procedure:

  • Equilibrate the reaction buffer to the desired temperature (e.g., 37 °C).

  • Initiate the reaction by adding the test compound from the DMSO stock to the pre-warmed GSH solution to achieve final concentrations of 100 µM (electrophile) and 100 µM (nucleophile). The final DMSO concentration should be kept low (<1%).

  • At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution (and internal standard, if used). This stops the reaction by acidification.

  • Analyze the quenched samples by Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the disappearance of the test compound's mass peak and the appearance of the GSH-adduct mass peak over time.

  • Calculate the pseudo-first-order rate constant (k) by plotting the natural logarithm of the remaining reactant concentration versus time. The half-life (t½) can then be calculated using the formula: t½ = ln(2)/k.

prep Prepare Reactants (100 µM Electrophile, 100 µM GSH) in pH 7.4 Buffer init Initiate Reaction at 37 °C prep->init sampling Withdraw Aliquots at Time Points (t=0, 1, 2, 5... min) init->sampling quench Quench Aliquots with Acidified Acetonitrile sampling->quench analysis Analyze via LC-MS (Monitor Reactant & Product Peaks) quench->analysis calc Calculate Rate Constant (k) and Half-Life (t½) analysis->calc

Caption: Experimental workflow for kinetic reactivity assay.

Applications in Drug Development

The unique reactivity of the bromomethyl group makes it a versatile tool for designing sophisticated covalent probes and inhibitors.

Covalent Ligand Directed Release (CoLDR)

A key application is in Covalent Ligand Directed Release (CoLDR) strategies.[1] In this approach, the bromine is replaced by a payload molecule, such as a fluorophore or a chemiluminescent probe. Upon covalent bond formation with the target cysteine, the payload is released. This "turn-on" system allows for the direct detection and quantification of target engagement in complex biological systems, making it invaluable for high-throughput screening and cellular imaging.

cluster_0 Before Target Binding cluster_1 After Target Binding Probe CoLDR Probe (Acrylamide-Linker-Payload) Payload_Off Payload is 'Off' (Quenched/Non-fluorescent) Probe->Payload_Off state Target Target Protein (with Cysteine) Probe->Target Covalent Reaction Adduct Covalent Adduct (Probe + Target) Payload_On Payload is Released & Becomes 'On' (Fluorescent) Adduct->Payload_On result Target->Adduct

References

Unveiling the Solubility Profile of N,N-dimethyl-2-(bromomethyl)-acrylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Solubility of N,N-dimethyl-2-(bromomethyl)-acrylamide

The solubility of a compound is largely dictated by its molecular structure, including the presence of polar and non-polar functional groups. The structure of this compound contains a polar amide group and a reactive bromomethyl group, which are expected to influence its interaction with different solvents.

Based on the high solubility of N,N-dimethylacrylamide (DMAA) in a wide range of organic solvents, it is anticipated that this compound will exhibit a similar, though not identical, solubility profile. DMAA is known to be soluble in water and common organic solvents such as alcohols, acetone, benzene, and toluene, while being insoluble in n-hexane.[1][2] The introduction of the bromomethyl group may slightly alter its polarity and, consequently, its solubility in certain solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe polar amide group can form hydrogen bonds with protic solvents.
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe polar nature of the solvent can effectively solvate the polar amide and bromomethyl groups.
Aromatic Toluene, BenzeneModerate to HighThe dimethylacrylamide backbone shows solubility in these solvents.
Chlorinated Dichloromethane, ChloroformModerate to HighThese solvents are effective at dissolving a wide range of organic compounds.
Non-polar n-Hexane, HeptaneLow to InsolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar alkanes.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a standard method for determining the solubility of this compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, Toluene, Dichloromethane, n-Hexane

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solute:

    • After the equilibration period, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vials at a moderate speed.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.

    • Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

  • Quantitative Analysis:

    • Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

    • A calibration curve should be generated using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent using the following formula:

    Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis cluster_calc Calculation prep_start Start add_excess Add excess solute to solvent vials prep_start->add_excess equilibration Equilibrate at constant temperature add_excess->equilibration centrifuge Centrifuge to separate solid equilibration->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute sample supernatant->dilute hplc_gc Analyze by HPLC/GC dilute->hplc_gc calculate Calculate solubility hplc_gc->calculate analysis_end End calculate->analysis_end

Caption: Workflow for the experimental determination of solubility.

Logical Relationship in Solubility Prediction

The prediction of solubility is based on the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.

Caption: Logical relationship for predicting solubility based on molecular properties.

References

Spectroscopic Characterization of N,N-dimethyl-2-(bromomethyl)-acrylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of N,N-dimethyl-2-(bromomethyl)-acrylamide, a key monomer in the synthesis of functional polymers. This document details the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, provides comprehensive experimental protocols for acquiring such data, and presents the information in a clear, structured format for ease of reference and comparison.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following data tables are based on predictions derived from the analysis of structurally related compounds, namely N,N-dimethylacrylamide, and the known effects of substituent groups on NMR and IR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to reveal four distinct signals corresponding to the different proton environments in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
=CH₂5.8 - 6.2Singlet2H
-CH₂Br~4.2Singlet2H
-N(CH₃)₂~3.1Singlet6H

Predicted solvent: CDCl₃

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to show five signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
C=O~166
=C(CH₂Br)~140
=CH₂~128
-N(CH₃)₂~37
-CH₂Br~30

Predicted solvent: CDCl₃

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key vibrational modes are predicted below.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Amide I)1650 - 1680Strong
C=C (Alkenyl)1620 - 1640Medium
C-H (Alkenyl)3010 - 3095Medium
C-H (Alkyl)2850 - 3000Medium
C-N Stretch1100 - 1350Medium
C-Br Stretch500 - 600Medium-Strong

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-64 (adjust for optimal signal-to-noise).

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0 to 220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and integration values to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the liquid this compound sample directly onto the ATR crystal to ensure full coverage.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic characterization process.

Spectroscopic_Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_interpretation Data Interpretation and Reporting Sample N,N-dimethyl-2- (bromomethyl)-acrylamide NMR_Acquisition ¹H and ¹³C NMR Data Acquisition Sample->NMR_Acquisition IR_Acquisition FTIR-ATR Data Acquisition Sample->IR_Acquisition NMR_Processing Data Processing (FT, Phasing, Calibration) NMR_Acquisition->NMR_Processing FID Interpretation Spectral Interpretation (Peak Assignment) NMR_Processing->Interpretation IR_Processing Data Processing (Background Correction) IR_Acquisition->IR_Processing Interferogram IR_Processing->Interpretation Report Final Report Generation Interpretation->Report

Caption: Workflow for the spectroscopic characterization of this compound.

This guide provides a foundational understanding of the key spectroscopic features of this compound. The provided protocols offer a standardized approach to obtaining reliable and reproducible data, which is crucial for quality control, reaction monitoring, and structural confirmation in research and development settings.

Navigating the Stability of N,N-dimethyl-2-(bromomethyl)-acrylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and best practices concerning the thermal stability and storage of N,N-dimethyl-2-(bromomethyl)-acrylamide. Due to the limited publicly available data specific to this compound, this guide synthesizes information from related acrylamide derivatives and general principles of chemical stability to offer the most reliable recommendations.

Executive Summary

Thermal Stability Profile

Direct quantitative data on the thermal decomposition of this compound is not currently published. However, the thermal behavior of related compounds provides valuable insights. Acrylamide polymers generally begin to undergo thermal degradation at temperatures above 200°C, with significant decomposition of polyacrylamide reported at temperatures around 450°C. For the monomer N,N-dimethylacrylamide, it is noted to be chemically stable under standard ambient conditions (room temperature).

The presence of the α-(bromomethyl) substituent is expected to significantly influence the thermal stability. The electron-withdrawing nature of the bromine atom and its potential to act as a leaving group can render the molecule more susceptible to nucleophilic attack and thermal decomposition at lower temperatures compared to unsubstituted acrylamides.

Inference on Thermal Stability: Given the reactive nature of α-halo substituted acrylamides, it is reasonable to infer that this compound may exhibit signs of decomposition at temperatures significantly lower than 200°C. Researchers should exercise caution when heating this compound and perform small-scale tests to determine its stability under their specific experimental conditions.

Recommended Storage and Handling

In the absence of a specific Safety Data Sheet (SDS) for this compound, the following storage and handling guidelines are derived from best practices for reactive monomers and related acrylamide compounds.

Storage Conditions Summary

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) or -20°C (Freezer)To minimize thermal degradation and prevent polymerization.
Light Protect from light; store in an amber vial or dark container.UV light can initiate polymerization of acrylamides.[1][2][3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and moisture-induced degradation.
Container Tightly sealed container.To prevent exposure to moisture and atmospheric contaminants.
Incompatibilities Strong oxidizing agents, strong acids, strong bases, and nucleophiles.The compound is susceptible to reaction with these substances.

Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Ground equipment to prevent static discharge, which could be an ignition source.

Experimental Protocols

While specific experimental protocols for determining the thermal stability of this compound were not found, standard methodologies can be applied.

Protocol 1: Determination of Melting Point and Visual Decomposition

Objective: To determine the melting point and observe any visual signs of decomposition upon heating.

Methodology:

  • A small sample of this compound is placed in a capillary tube.

  • The capillary tube is inserted into a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute).

  • The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting range.

  • Any changes in color, gas evolution, or other signs of decomposition are noted along with the corresponding temperatures.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To quantitatively measure the thermal stability and decomposition profile of the compound.

Methodology:

  • A small, accurately weighed sample of this compound is placed in a TGA crucible.

  • The sample is heated in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C per minute).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperatures of maximum weight loss.

Logical Relationships and Workflows

The following diagrams illustrate the logical considerations for the handling and stability assessment of this compound.

cluster_storage Recommended Storage cluster_handling Safe Handling cluster_stability Stability Considerations Temperature (2-8°C) Temperature (2-8°C) Protect from Light Protect from Light Inert Atmosphere Inert Atmosphere Tightly Sealed Tightly Sealed Fume Hood Fume Hood PPE PPE Avoid Inhalation/Contact Avoid Inhalation/Contact Reactive Bromomethyl Group Reactive Bromomethyl Group Potential for Polymerization Potential for Polymerization Susceptible to Nucleophiles Susceptible to Nucleophiles This compound This compound cluster_storage cluster_storage This compound->cluster_storage Store Under cluster_handling cluster_handling This compound->cluster_handling Handle With cluster_stability cluster_stability This compound->cluster_stability Characterized By Obtain Compound Obtain Compound Review Available Data Review Available Data Obtain Compound->Review Available Data Assume High Reactivity Assume High Reactivity Review Available Data->Assume High Reactivity No specific data Implement Strict Storage & Handling Implement Strict Storage & Handling Assume High Reactivity->Implement Strict Storage & Handling Perform Small-Scale Stability Tests Perform Small-Scale Stability Tests Implement Strict Storage & Handling->Perform Small-Scale Stability Tests Proceed with Experimentation Proceed with Experimentation Perform Small-Scale Stability Tests->Proceed with Experimentation

References

An In-depth Technical Guide on the Potential Hazards and Safety Precautions for N,N-dimethyl-2-(bromomethyl)-acrylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for informational purposes only and should not be substituted for a formal risk assessment or Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional and regulatory safety protocols.

Introduction

N,N-dimethyl-2-(bromomethyl)-acrylamide is a bifunctional chemical compound of significant interest in drug development and chemical biology, particularly in the design of targeted covalent inhibitors. Its structure incorporates two key reactive moieties: an α,β-unsaturated amide, which can act as a Michael acceptor, and a bromomethyl group, a known alkylating agent. This dual reactivity makes it a potent tool for forming stable covalent bonds with biological nucleophiles, such as cysteine residues on proteins. However, this high reactivity also presents considerable potential hazards that necessitate stringent safety precautions. This guide provides a comprehensive overview of the potential hazards associated with this compound and detailed safety protocols for its handling, use, and disposal.

Physicochemical Properties

While experimental data for this compound is limited, its basic properties can be computed.

PropertyValueSource
Molecular Formula C₆H₁₀BrNOPubChem
Molecular Weight 192.05 g/mol PubChem
IUPAC Name 2-(bromomethyl)-N,N-dimethylprop-2-enamidePubChem
CAS Number 911011-46-6PubChem
SMILES CN(C)C(=O)C(=C)CBrPubChem
XLogP3 0.9PubChem

Hazard Identification and Classification

Due to the lack of specific toxicological data for this compound, its hazard assessment is based on the known toxicities of its structural analogues, primarily acrylamide and other α,β-unsaturated carbonyl compounds, as well as alkylating agents.

Expected Hazard Classifications (based on analogues):

  • Acute Toxicity (Oral, Dermal, Inhalation): Likely to be toxic or harmful. Acrylamide is known to be toxic if swallowed and harmful in contact with skin or if inhaled. The presence of the bromomethyl group may enhance this toxicity.

  • Skin Corrosion/Irritation: Expected to be a skin irritant[1][2]. Acrylamide is a known skin irritant.

  • Serious Eye Damage/Eye Irritation: Expected to cause serious eye damage or irritation[3]. N,N-dimethylacrylamide is classified as causing serious eye damage.

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction. Acrylamide is a known skin sensitizer.

  • Germ Cell Mutagenicity: Suspected of causing genetic defects. Acrylamide is classified as a substance that may cause genetic defects.

  • Carcinogenicity: Suspected of causing cancer. Acrylamide is classified as a substance that may cause cancer.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child. Acrylamide is suspected of damaging fertility.

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure, particularly the nervous system.

Key Hazard Considerations:

  • High Reactivity: As a bifunctional electrophile, this compound is expected to react readily with biological nucleophiles such as thiols (cysteine), amines (lysine), and hydroxyl groups. This reactivity is the basis of its utility in covalent drug design but also a primary driver of its toxicity[4][5].

  • Alkylating Agent: The bromomethyl group is a classic alkylating agent, capable of transferring a methyl group to nucleophilic sites on macromolecules like DNA and proteins. Alkylating agents are often mutagenic and carcinogenic[6].

  • Michael Acceptor: The α,β-unsaturated acrylamide moiety is a Michael acceptor, susceptible to nucleophilic addition at the β-carbon. This reaction is a common mechanism for the covalent modification of proteins[7][8].

Experimental Protocols

Synthesis of this compound

General Synthetic Workflow (Hypothetical):

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product N,N-dimethyl-2-methyl-acrylamide N,N-dimethyl-2-methyl-acrylamide Reaction_Vessel Reaction in a suitable solvent N,N-dimethyl-2-methyl-acrylamide->Reaction_Vessel Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Quenching Purification Column Chromatography Workup->Purification Extraction Final_Product This compound Purification->Final_Product Isolation

Caption: Hypothetical synthesis workflow for this compound.

Safety Precautions during Synthesis:

  • All manipulations should be performed in a certified chemical fume hood.

  • Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and potential polymerization.

  • The reaction temperature should be carefully controlled, as exothermic reactions are possible.

  • Use of a blast shield is recommended.

Glutathione (GSH) Reactivity Assay

This assay is crucial for determining the electrophilic reactivity of the compound. A detailed protocol can be adapted from existing literature[1].

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Compound_Stock Prepare stock solution of This compound Incubation_Mix Mix compound and GSH solutions at 37°C Compound_Stock->Incubation_Mix GSH_Solution Prepare GSH solution in buffer (pH 7.4) GSH_Solution->Incubation_Mix Time_Points Take aliquots at various time points Incubation_Mix->Time_Points Quench Quench reaction Time_Points->Quench LCMS Analyze by LC-MS Quench->LCMS Data_Analysis Quantify remaining compound and GSH-adduct formation LCMS->Data_Analysis Half_Life Calculate reaction half-life Data_Analysis->Half_Life

Caption: Workflow for a Glutathione (GSH) reactivity assay.

In Vitro Cytotoxicity Assay

Assessing the cytotoxicity of the compound is essential. A common method is the MTT or similar colorimetric assay.

Experimental Workflow:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay cluster_readout Readout Cell_Seeding Seed cells in a 96-well plate Compound_Addition Add serial dilutions of This compound Cell_Seeding->Compound_Addition Incubation Incubate for a defined period (e.g., 24-72h) Compound_Addition->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance on a plate reader Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 value Absorbance_Measurement->IC50_Calculation

Caption: Workflow for an in vitro cytotoxicity assay (e.g., MTT).

Potential Signaling Pathways Affected

As a reactive electrophile, this compound has the potential to interact with numerous cellular signaling pathways, primarily through the covalent modification of cysteine residues on key regulatory proteins. While specific targets of this compound have not been identified, general pathways susceptible to electrophilic stress include:

  • Keap1-Nrf2 Pathway: Electrophiles can react with cysteine sensors on Keap1, leading to the activation of the transcription factor Nrf2 and the subsequent expression of antioxidant and detoxification enzymes.

  • MAPK Signaling: Components of the Mitogen-Activated Protein Kinase (MAPK) pathways, such as ASK1, are known to be regulated by their redox state and can be targeted by electrophiles.

  • NF-κB Signaling: The activity of the NF-κB transcription factor is regulated by the redox status of cysteine residues in its subunits and associated proteins.

Chemoproteomic Target Identification Workflow:

A chemoproteomic approach can be employed to identify the specific cellular targets of this compound[4][10].

G cluster_probe Probe Synthesis cluster_treatment Cell Treatment cluster_enrichment Target Enrichment cluster_identification Target Identification Probe_Synthesis Synthesize an alkyne- or biotin-tagged analogue Cell_Treatment Treat cells with the probe Probe_Synthesis->Cell_Treatment Cell_Lysis Lyse cells Cell_Treatment->Cell_Lysis Click_Chemistry Click chemistry to attach biotin (if using alkyne probe) Cell_Lysis->Click_Chemistry Streptavidin_Pulldown Streptavidin affinity purification Click_Chemistry->Streptavidin_Pulldown On_Bead_Digestion On-bead protein digestion Streptavidin_Pulldown->On_Bead_Digestion LC_MS_MS LC-MS/MS analysis On_Bead_Digestion->LC_MS_MS Protein_ID Protein identification and site of modification analysis LC_MS_MS->Protein_ID

Caption: Chemoproteomic workflow for identifying cellular targets.

Safety Precautions

Due to its presumed high reactivity and toxicity, stringent safety measures are required when handling this compound.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, including weighing, dissolving, and reacting, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing[11].

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Double gloving is recommended. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

  • Skin and Body Protection: A lab coat must be worn. For larger quantities or when there is a significant risk of splashing, a chemically resistant apron or gown is recommended.

  • Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a respirator with an appropriate cartridge should be used.

Handling and Storage
  • Handling:

    • Avoid creating dust or aerosols.

    • Use the smallest quantities necessary for the experiment.

    • Work on a disposable bench liner to contain any potential spills.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong oxidizing agents, acids, and bases[6].

    • The container should be clearly labeled with the chemical name and all relevant hazard warnings.

First Aid Measures

In case of exposure, immediate action is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill and Waste Disposal

  • Spills:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Do not allow the material to enter drains or waterways.

  • Waste Disposal:

    • All waste containing this compound must be treated as hazardous waste.

    • Dispose of waste in accordance with local, state, and federal regulations.

    • Do not dispose of down the drain or in the regular trash.

Conclusion

This compound is a valuable research tool with significant potential in drug discovery. However, its inherent reactivity as a bifunctional electrophile strongly suggests that it is a hazardous substance that should be handled with extreme caution. While specific toxicological data is currently lacking, the known hazards of related acrylamides and alkylating agents provide a strong basis for implementing stringent safety protocols. Researchers, scientists, and drug development professionals must adhere to the safety precautions outlined in this guide to minimize the risks associated with the handling and use of this compound. Further toxicological studies are warranted to fully characterize the hazard profile of this compound.

References

The Mechanism of Free Radical Polymerization of N,N-dimethyl-2-(bromomethyl)-acrylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The free radical polymerization of N,N-dimethyl-2-(bromomethyl)-acrylamide is not extensively documented in publicly available literature. This guide, therefore, presents a hypothesized mechanism based on the well-established principles of free radical polymerization of related acrylamide monomers and the known reactivity of α-halomethyl acrylates. The experimental protocols and data are illustrative and based on analogous systems.

Introduction

This compound is a functional monomer with significant potential in the development of advanced polymeric materials. The presence of the reactive bromomethyl group on the polymer backbone allows for a wide range of post-polymerization modifications, making it a valuable building block for creating functional polymers for applications in drug delivery, bioconjugation, and material science. Understanding the mechanism of its polymerization is crucial for controlling the polymer's molecular weight, architecture, and functionality.

This technical guide provides an in-depth overview of the proposed mechanism for the free radical polymerization of this compound. It covers the core kinetic steps, potential side reactions, detailed experimental protocols, and representative data presentation.

Proposed Mechanism of Free Radical Polymerization

The free radical polymerization of this compound is expected to follow the classical three stages of a chain-growth polymerization: initiation, propagation, and termination.[1][2][3] However, the presence of the allylic C-Br bond introduces the significant possibility of chain transfer, which can play a crucial role in determining the final molecular weight of the polymer.[4][5][6]

Initiation

The process begins with the generation of free radicals from an initiator molecule. This is typically achieved through thermal or photochemical decomposition of an initiator like azobisisobutyronitrile (AIBN) or a peroxide.[7] The resulting primary radical (I•) then attacks the carbon-carbon double bond of the monomer to form an active monomer radical.[1][2]

Initiation cluster_initiator Initiator Decomposition cluster_addition Monomer Activation Initiator Initiator (I-I) Radicals 2 I• Initiator->Radicals Heat or UV MonomerRadical Monomer Radical (I-M•) Radicals->MonomerRadical Monomer Monomer Monomer (M)

Caption: Initiation stage of polymerization.

Propagation

During propagation, the newly formed monomer radical rapidly adds to successive monomer molecules, leading to the growth of the polymer chain.[2][8] This process continues, building a long polymer chain with the radical active center at the growing end.

Propagation GrowingChain_n Growing Chain (P_n•) GrowingChain_n+1 Longer Chain (P_{n+1}•) GrowingChain_n->GrowingChain_n+1 + Monomer Monomer Monomer (M)

Caption: Propagation of the polymer chain.

Chain Transfer

A critical and highly probable event in the polymerization of this monomer is chain transfer. The α-bromomethyl group contains a relatively weak C-Br bond. The growing polymer radical (P_n•) can abstract the bromine atom from another monomer molecule or a chain transfer agent. This terminates the growth of the current polymer chain and creates a new radical (in this case, on the monomer) which can then initiate the growth of a new chain.[5][6] This process is a form of addition-fragmentation chain transfer and can be used to control the molecular weight of the resulting polymer.[6]

Chain_Transfer GrowingChain Growing Chain (P_n•) TerminatedChain Terminated Chain (P_n-Br) GrowingChain->TerminatedChain + Transfer Agent TransferAgent Transfer Agent (Monomer or CTA with C-Br) NewRadical New Radical (M• or CTA•) TransferAgent->NewRadical NewChain New Polymer Chain NewRadical->NewChain + Monomer Termination TwoChains Two Growing Chains (P_n• + P_m•) Combination Combination (P_{n+m}) TwoChains->Combination Disproportionation Disproportionation (P_n + P_m) TwoChains->Disproportionation Experimental_Workflow A 1. Reagent Preparation (Monomer, Solvent, Initiator) B 2. Reaction Setup (Flask, Condenser, Stirrer) A->B C 3. Deoxygenation (Purge with N2/Ar for 30-60 min) B->C D 4. Polymerization (Heat to desired temperature) C->D E 5. Reaction Quenching (Cooling, exposure to air) D->E F 6. Polymer Isolation (Precipitation in non-solvent) E->F G 7. Purification (Re-precipitation/Dialysis) F->G H 8. Drying (Vacuum oven) G->H I 9. Characterization (GPC, NMR, FTIR) H->I

References

An In-depth Technical Guide to the Electrophilicity of N,N-dimethyl-2-(bromomethyl)-acrylamide as a Michael Acceptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-dimethyl-2-(bromomethyl)-acrylamide is a substituted acrylamide that functions as a Michael acceptor, a class of compounds of significant interest in drug discovery and chemical biology. This technical guide provides a comprehensive overview of its electrophilicity, reactivity, and potential applications as a covalent modifier of biological macromolecules. The document details synthetic methodologies, experimental protocols for reactivity assessment, and a computational analysis of its electrophilic character. Furthermore, it explores the utility of such compounds in the context of targeted covalent inhibition of signaling pathways, providing a framework for its application in modern drug development.

Introduction

Acrylamides are a well-established class of electrophiles utilized in the development of targeted covalent inhibitors.[1][2] The α,β-unsaturated amide moiety serves as a Michael acceptor, susceptible to nucleophilic attack from residues such as cysteine in protein active sites, leading to irreversible inhibition.[3] The reactivity of the acrylamide "warhead" can be modulated by substitution at the α- and β-positions of the vinyl group.[2] this compound, with a bromomethyl substituent at the α-position, presents an interesting case for studying the interplay of steric and electronic effects on electrophilicity. This guide aims to provide a detailed technical resource for researchers interested in the synthesis, characterization, and application of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from commercially available reagents. The first step is the synthesis of the precursor, N,N-dimethylacrylamide, followed by an allylic bromination.

Synthesis of N,N-dimethylacrylamide

The industrial preparation of N,N-dimethylacrylamide often involves the reaction of methyl acrylate with dimethylamine.[4][5] This process typically proceeds through the formation of a 3-(dimethylamino)propionate intermediate, followed by amidation and subsequent elimination.

Allylic Bromination of N,N-dimethylacrylamide

The introduction of the bromomethyl group at the α-position can be achieved via a free-radical allylic bromination reaction using a reagent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of N,N-dimethylacrylamide (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp to facilitate radical initiation.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification: Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel to yield this compound.

Electrophilicity and Reactivity

The electrophilicity of this compound is a key determinant of its reactivity towards biological nucleophiles. This can be assessed through experimental reactivity assays and computational modeling.

Reactivity with Thiols

The reaction of Michael acceptors with thiols, such as the side chain of cysteine or the antioxidant glutathione (GSH), is a widely used model for assessing their biological reactivity.[6][7]

Experimental Protocol: Glutathione (GSH) Reactivity Assay

This protocol is adapted from methodologies used for similar α-substituted acrylamides.[8]

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile). Prepare a stock solution of GSH in a phosphate buffer (pH 7.4).

  • Reaction Mixture: In a reaction vessel, combine the GSH solution with the buffer. Initiate the reaction by adding the stock solution of this compound to achieve the desired final concentrations.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37°C).

  • Time-course Analysis: At various time points, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by acidification or addition of a large excess of a quenching agent).

  • Quantification: Analyze the remaining concentration of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Determine the half-life (t₁/₂) of the reaction by plotting the natural logarithm of the concentration of the acrylamide versus time and fitting the data to a first-order decay model. The second-order rate constant can be calculated from the pseudo-first-order rate constant and the GSH concentration.

Quantitative Reactivity Data (Comparative)
CompoundNucleophileRate Constant (M⁻¹s⁻¹)Half-life (min) with 5 mM GSHReference
N-phenylacrylamideGlutathioneData not available179[1]
AcrylamideGlutathioneData not availableData not available[9]
This compoundGlutathioneTo be determinedTo be determined

Note: The table above is intended to be populated with experimental data for this compound. The provided value for N-phenylacrylamide is for comparative purposes.

Computational Analysis of Electrophilicity

Computational chemistry provides valuable insights into the intrinsic electrophilicity of Michael acceptors. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a key descriptor, with a lower LUMO energy indicating greater electrophilicity.[10][11]

LUMO Energy Calculations

Density Functional Theory (DFT) calculations can be employed to determine the LUMO energy of this compound.

Computational Protocol: LUMO Energy Calculation

  • Structure Optimization: The 3D structure of this compound is first optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum.

  • Orbital Energy Calculation: The energies of the molecular orbitals, including the HOMO and LUMO, are then calculated.

Comparative Computational Data
CompoundLUMO Energy (eV)Reference
AcrylamideData not available[11]
This compoundTo be determined

Note: This table is designed for the inclusion of calculated LUMO energy for the title compound.

Application in Targeting Signaling Pathways

Acrylamide-based covalent inhibitors have been successfully developed to target key proteins in various signaling pathways, particularly those involved in cancer and immunology.[3][12] The irreversible nature of the covalent bond can lead to prolonged target engagement and enhanced potency.

Covalent Inhibition of Kinases

A prominent application of acrylamide electrophiles is in the inhibition of kinases, such as Bruton's tyrosine kinase (BTK) and Epidermal Growth Factor Receptor (EGFR), which contain a strategically located cysteine residue in their active site.[2][8]

Workflow for Covalent Inhibitor Development

G A Target Identification (e.g., Kinase with Cysteine) B Reversible Ligand Design A->B C Attachment of This compound 'Warhead' B->C D Biochemical Assay (e.g., IC50 determination) C->D E Cell-based Assay (Target Engagement) D->E F In Vivo Studies E->F

Fig. 1: Workflow for developing a covalent inhibitor.
Example Signaling Pathway: BTK Signaling in B-cells

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway. The covalent inhibitor ibrutinib, which features an acrylamide warhead, targets a cysteine residue (Cys481) in BTK.

BTK Signaling Pathway

G BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Ca_Flux->NFkB PKC->NFkB Gene_Expression Gene Expression NFkB->Gene_Expression Inhibitor This compound -based Inhibitor Inhibitor->BTK Covalent Inhibition

Fig. 2: Simplified BTK signaling pathway and the point of covalent inhibition.

Conclusion

This compound is a versatile Michael acceptor with potential applications as a covalent modifier in drug discovery and chemical biology. Its electrophilicity, governed by the α-bromomethyl substituent, can be characterized through a combination of experimental reactivity assays and computational modeling. By incorporating this reactive moiety into rationally designed scaffolds, it is possible to develop potent and selective covalent inhibitors for a range of biological targets, thereby enabling the interrogation and therapeutic targeting of critical signaling pathways. This guide provides the foundational knowledge and protocols for researchers to explore the potential of this promising chemical entity.

References

Methodological & Application

Application Note: Controlled Radical Polymerization of N,N-dimethylacrylamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Controlled Radical Polymerization Methods for N,N-dimethylacrylamide

The two primary methods for the controlled radical polymerization of N,N-dimethylacrylamide are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a versatile method for polymerizing a wide range of monomers. However, the ATRP of acrylamides, including DMAA, can be challenging. The amide functionality can complex with the copper catalyst, potentially leading to a loss of control over the polymerization.[1][2] Despite these challenges, successful ATRP of DMAA has been reported under specific conditions.[3]

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another powerful technique for controlling radical polymerization and is often more tolerant of functional groups compared to ATRP. The choice of a suitable RAFT chain transfer agent (CTA) is critical for achieving good control over the polymerization of acrylamide.[4][5]

Experimental Protocols

Protocol 1: ATRP of N,N-dimethylacrylamide

This protocol is based on established methods for the ATRP of acrylamides, adapted for N,N-dimethylacrylamide.[3]

Materials:

  • N,N-dimethylacrylamide (DMAA), purified by vacuum distillation to remove inhibitor

  • Methyl 2-chloropropionate (initiator)

  • Copper(I) chloride (CuCl) (catalyst)

  • Tris(2-dimethylaminoethyl)amine (Me6TREN) (ligand)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas

  • Syringes and Schlenk line equipment

Experimental Workflow:

cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Polymerization cluster_purification Purification A Add CuCl to a dry Schlenk flask B Add anhydrous toluene A->B C Degas with Ar/N2 B->C D Add Me6TREN via syringe C->D E Add purified DMAA D->E F Add methyl 2-chloropropionate (initiator) E->F G Stir at room temperature F->G H Monitor conversion by 1H NMR or GC G->H I Terminate by exposure to air H->I J Dilute with THF I->J K Precipitate in cold hexane J->K L Dry polymer under vacuum K->L

Figure 1: Workflow for the ATRP of N,N-dimethylacrylamide.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add CuCl.

  • Add anhydrous toluene to the flask via syringe.

  • The mixture is stirred and degassed by three freeze-pump-thaw cycles.

  • Add the Me6TREN ligand via syringe. The solution should turn reddish-brown.

  • Add the purified N,N-dimethylacrylamide monomer to the reaction mixture.

  • Initiate the polymerization by adding methyl 2-chloropropionate via syringe.

  • The reaction is stirred at room temperature. Samples can be taken periodically to monitor monomer conversion by ¹H NMR or gas chromatography.

  • Once the desired conversion is reached, the polymerization is terminated by exposing the reaction mixture to air.

  • The polymer is purified by diluting the reaction mixture with a suitable solvent (e.g., THF) and precipitating it into a large excess of a non-solvent (e.g., cold hexane).

  • The precipitated polymer is collected by filtration and dried under vacuum.

Protocol 2: RAFT Polymerization of N,N-dimethylacrylamide

This protocol outlines a typical RAFT polymerization of DMAA. The choice of RAFT agent is crucial for success.[4][5]

Materials:

  • N,N-dimethylacrylamide (DMAA), purified

  • Dodecyl trithiodimethyl propionic acid (DMPA) (RAFT agent)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Argon or Nitrogen gas

  • Schlenk flask and syringes

Experimental Workflow:

cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Purification A Dissolve DMAA, DMPA, and AIBN in DMSO B Transfer to a Schlenk flask A->B C Degas with Ar/N2 for 30 min B->C D Heat the reaction to 70 °C C->D E Monitor conversion over time D->E F Cool to terminate E->F G Precipitate the polymer in a non-solvent F->G H Filter and wash the polymer G->H I Dry under vacuum H->I

Figure 2: Workflow for the RAFT polymerization of N,N-dimethylacrylamide.

Procedure:

  • In a vial, dissolve the N,N-dimethylacrylamide monomer, the RAFT agent (DMPA), and the initiator (AIBN) in DMSO.

  • Transfer the solution to a Schlenk flask equipped with a magnetic stir bar.

  • Purge the solution with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.

  • Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the desired amount of time. Monitor the progress by taking samples for analysis.

  • To stop the polymerization, remove the flask from the oil bath and cool it to room temperature.

  • Purify the resulting polymer by precipitation into a suitable non-solvent, followed by filtration and drying under vacuum.

Data Presentation

The following table summarizes typical results obtained from the controlled radical polymerization of N,N-dimethylacrylamide.

Polymerization MethodInitiator/CTA[M]₀/[I]₀/[CTA]₀SolventTemp (°C)Time (h)Conversion (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)Reference
ATRP Methyl 2-chloropropionate100/1/1 (with CuCl/Me6TREN)TolueneRT2669-1.11[1]
RAFT DMPA200/1 (with AIBN)DMSO70292-<1.3[4][5]

Mₙ: Number-average molecular weight; Đ: Dispersity (Polydispersity Index, PDI). RT: Room Temperature. Data presented are representative and may vary based on specific experimental conditions.

Signaling Pathways and Logical Relationships

The mechanism of controlled radical polymerization relies on establishing a dynamic equilibrium between active (propagating) and dormant species.

ATRP Mechanism

P_X P-X (Dormant) P_rad P• (Active) P_X->P_rad ka Cu_L Cu(I)/L (Activator) P_rad2 P• (Active) CuX_L Cu(II)X/L (Deactivator) P_X2 P-X (Dormant) P_rad2->P_X2 kdeact P_rad3 P• (Active) CuX_L2 Cu(II)X/L (Deactivator) Cu_L2 Cu(I)/L (Activator) PM_rad P-M• (Propagating) P_rad3->PM_rad kp Monomer Monomer

Figure 3: Simplified ATRP equilibrium.

The equilibrium between the dormant polymer chain (P-X) and the active radical species (P•) is mediated by a transition metal complex (Cu(I)/L). The rate of activation (ka) and deactivation (kdeact) controls the concentration of radicals, minimizing termination reactions.

RAFT Mechanism

I Initiator I_rad I• I->I_rad P_rad P• I_rad->P_rad Monomer Monomer P_rad2 P• Intermediate Adduct Radical P_rad2->Intermediate RAFT_agent RAFT Agent (Z-C(=S)S-R) P_RAFT P-S-C(=S)-Z Intermediate->P_RAFT R_rad R• P_RAFT2 P-S-C(=S)-Z R_rad2 R• P_rad3 P• R_rad2->P_rad3 Monomer2 Monomer P_rad4 P• Intermediate2 Adduct Radical P_rad4->Intermediate2

Figure 4: Key steps in RAFT polymerization.

In RAFT, a chain transfer agent establishes a dynamic equilibrium between propagating radicals and dormant polymeric RAFT adducts through a series of addition and fragmentation steps. This allows for the controlled growth of polymer chains.

Conclusion

The controlled radical polymerization of N,N-dimethylacrylamide provides a powerful platform for the synthesis of well-defined, water-soluble polymers with broad applications. While direct protocols for N,N-dimethyl-2-(bromomethyl)-acrylamide are not currently established in the literature, the detailed ATRP and RAFT methodologies for the parent monomer, DMAA, offer a robust starting point for researchers. Careful selection of the polymerization technique, initiator or CTA, and reaction conditions will be paramount in developing successful protocols for novel functionalized acrylamides.

References

Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of N,N-dimethyl-2-(bromomethyl)-acrylamide for the Synthesis of Functional Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization technique that enables the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1] This application note details the synthesis of functional polymers based on N,N-dimethyl-2-(bromomethyl)-acrylamide (DMBAm) using ATRP. The presence of the bromomethyl group in the monomer allows for a wide range of post-polymerization modifications, making the resulting polymer a versatile platform for the development of advanced materials, including drug delivery systems and functional coatings.[2][3]

The controlled polymerization of acrylamide-based monomers via ATRP can be challenging due to potential side reactions, such as the complexation of the copper catalyst with the amide functionality, which can affect the polymerization kinetics and control.[4][5] Therefore, careful selection of the catalyst system, initiator, and reaction conditions is crucial for a successful polymerization. This document provides a detailed protocol for the ATRP of DMBAm and subsequent functionalization.

Experimental Protocols

1. Materials

  • This compound (DMBAm) (Monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (Initiator)

  • Copper(I) bromide (CuBr) (Catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)

  • Anisole (Solvent)

  • Methanol (Precipitation solvent)

  • Tetrahydrofuran (THF) (for GPC analysis)

  • Sodium azide (NaN3) (for post-polymerization modification)

  • Dimethylformamide (DMF) (Solvent for post-polymerization modification)

2. ATRP of this compound (p(DMBAm))

This protocol is adapted from established procedures for the ATRP of acrylamide-based monomers.

  • Procedure:

    • To a dried Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).

    • Add anisole (5 mL) to the flask.

    • The flask is sealed with a rubber septum, and the mixture is degassed by three freeze-pump-thaw cycles.

    • While the flask is under nitrogen, inject PMDETA (21 µL, 0.1 mmol) into the flask. The solution should turn green, indicating the formation of the Cu(I)/PMDETA complex.

    • In a separate vial, dissolve DMBAm (1.92 g, 10 mmol) and EBiB (14.7 µL, 0.1 mmol) in anisole (5 mL).

    • Degas the monomer/initiator solution by bubbling with nitrogen for 30 minutes.

    • Using a nitrogen-purged syringe, transfer the monomer/initiator solution to the Schlenk flask containing the catalyst complex.

    • Place the reaction flask in a preheated oil bath at 60 °C and stir for the desired time.

    • To monitor the polymerization, samples can be withdrawn at different time points using a nitrogen-purged syringe and analyzed by ¹H NMR and Gel Permeation Chromatography (GPC).

    • After the desired conversion is reached, the polymerization is quenched by opening the flask to air and adding a large excess of methanol to precipitate the polymer.

    • The precipitated polymer is collected by filtration, redissolved in a minimal amount of THF, and re-precipitated in cold methanol.

    • The final polymer is dried under vacuum to a constant weight.

3. Post-Polymerization Modification: Azidation of p(DMBAm)

The pendant bromomethyl groups of p(DMBAm) can be readily converted to other functional groups. As an example, this protocol describes the conversion to azidomethyl groups, which are useful for "click" chemistry reactions.

  • Procedure:

    • Dissolve p(DMBAm) (1.0 g, assuming a degree of polymerization of 100, this corresponds to approximately 0.05 mmol of polymer chains and 5 mmol of bromomethyl groups) in DMF (20 mL) in a round-bottom flask.

    • Add sodium azide (NaN3) (0.65 g, 10 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • After the reaction, precipitate the polymer by adding the solution dropwise to a large volume of deionized water.

    • Collect the polymer by filtration and wash thoroughly with water to remove any residual sodium azide and DMF.

    • Dry the functionalized polymer under vacuum.

    • The successful conversion can be confirmed by FT-IR spectroscopy (appearance of an azide stretch at ~2100 cm⁻¹) and ¹H NMR spectroscopy (shift of the methylene protons adjacent to the functional group).

Data Presentation

Table 1: Proposed Reaction Conditions for ATRP of DMBAm

Entry[M]₀:[I]₀:[CuBr]₀:[PMDETA]₀SolventTemp (°C)Time (h)
1100:1:1:1Anisole604
2200:1:1:1Anisole608

Table 2: Expected Polymer Characteristics

EntryConv. (%)Mₙ, GPC ( g/mol )Mₙ, theoretical ( g/mol )Đ (Mₙ/Mₙ)
1>90~18,00019,200<1.3
2>90~35,00038,400<1.3

Note: The data presented in Table 2 are expected values based on typical ATRP of acrylamides and have not been experimentally verified for DMBAm.

Visualizations

ATRP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer DMBAm Monomer Reaction_Vessel Schlenk Flask Monomer->Reaction_Vessel Initiator EBiB Initiator Initiator->Reaction_Vessel Catalyst CuBr Catalyst->Reaction_Vessel Ligand PMDETA Ligand->Reaction_Vessel Solvent_prep Anisole Solvent_prep->Reaction_Vessel Degassing Freeze-Pump-Thaw Reaction_Vessel->Degassing Polymerization ATRP at 60°C Degassing->Polymerization Quenching Exposure to Air Polymerization->Quenching Precipitation Precipitation in Methanol Quenching->Precipitation Purification Redissolution & Re-precipitation Precipitation->Purification Drying Vacuum Drying Purification->Drying Analysis GPC & NMR Drying->Analysis

Caption: Experimental workflow for the ATRP of DMBAm.

Post_Polymerization_Modification pDMBAm p(DMBAm) (Bromomethyl functionality) Functional_Polymer Functional Polymer (e.g., Azidomethyl functionality) pDMBAm->Functional_Polymer Post-polymerization Modification Reagent Functionalizing Agent (e.g., NaN3) Reagent->Functional_Polymer

Caption: Post-polymerization modification of p(DMBAm).

Discussion

The ATRP of this compound provides a versatile platform for creating well-defined functional polymers. The protocol outlined above offers a starting point for the synthesis of p(DMBAm). The ratio of monomer to initiator can be adjusted to target different molecular weights. It is important to ensure that the catalyst system is sufficiently active to overcome potential inhibition by the amide monomer while maintaining control over the polymerization.

The post-polymerization modification of the resulting polymer opens up a vast chemical space for the introduction of various functionalities. The azidation reaction described is just one example; the bromomethyl group can also be displaced by other nucleophiles such as amines, thiols, and carboxylates, allowing for the synthesis of a library of functional polymers from a single precursor. This makes p(DMBAm) an attractive material for applications in drug delivery, biomaterials, and surface modification. Further optimization of the polymerization and modification reactions may be necessary to achieve the desired material properties for specific applications.

References

Application Notes and Protocols for RAFT Polymerization of N,N-dimethyl-2-(bromomethyl)-acrylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Key Considerations for N,N-dimethyl-2-(bromomethyl)-acrylamide

The bromomethyl functionality introduces a reactive site that can potentially participate in side reactions during polymerization. This may include nucleophilic substitution by components in the reaction mixture or the formation of cross-linked structures. Researchers should consider the following:

  • RAFT Agent Selection: Trithiocarbonates are generally effective for the polymerization of acrylamides and are recommended as a starting point.[1][2][3] The choice of the R and Z groups of the RAFT agent is crucial for controlling the polymerization.[4]

  • Initiator Choice: Azo initiators such as Azobisisobutyronitrile (AIBN) or 4,4'-Azobis(4-cyanovaleric acid) (ACVA) are commonly used.[4][5] Peroxide initiators should be avoided as they may oxidize the RAFT agent.[5]

  • Solvent Selection: The choice of solvent is critical. Aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane are suitable for acrylamide polymerizations.[2][3][6] The solubility of both the monomer and the resulting polymer should be considered.

  • Reaction Temperature: RAFT polymerization of acrylamides is typically conducted at temperatures between 60-80 °C. Lower temperatures may be necessary to minimize potential side reactions involving the bromomethyl group.

  • Inert Atmosphere: As with most radical polymerizations, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent inhibition by oxygen.

Tabulated Summary of RAFT Polymerization Conditions for N,N-dimethylacrylamide

The following table summarizes typical conditions reported for the RAFT polymerization of the parent monomer, N,N-dimethylacrylamide (DMAA), which can serve as a starting point for optimizing the polymerization of its bromomethyl derivative.

ParameterTypical ConditionsReferences
RAFT Agent (CTA) Trithiocarbonates (e.g., S,S-dibenzyl trithiocarbonate, 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)[6]
Initiator AIBN (Azobisisobutyronitrile), ACVA (4,4'-Azobis(4-cyanovaleric acid))[4][5][6]
Solvent 1,4-dioxane, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Water[2][3][6][7]
Temperature 60 - 80 °C[2][3]
[Monomer]:[CTA]:[Initiator] Ratio 50:1:0.1 to 500:1:0.2 (variable depending on target molecular weight)
Reaction Time 2 - 24 hours
Polydispersity Index (Đ) Typically < 1.3

Experimental Workflow

The general workflow for performing a RAFT polymerization experiment is outlined in the diagram below.

RAFT_Workflow cluster_prep 1. Preparation cluster_setup 2. Setup cluster_poly 3. Polymerization cluster_iso 4. Isolation cluster_char 5. Characterization A Reactant Preparation B Monomer This compound C RAFT Agent (e.g., Trithiocarbonate) D Initiator (e.g., AIBN) E Solvent (e.g., DMF) F Reaction Setup G Combine reactants in a reaction vessel F->G H Degas the reaction mixture (e.g., Freeze-Pump-Thaw cycles) G->H J Heat the reaction mixture to the desired temperature under inert atmosphere H->J I Polymerization I->J K Monitor reaction progress (e.g., via NMR or GC) J->K M Precipitate the polymer in a non-solvent (e.g., diethyl ether, hexane) K->M L Polymer Isolation and Purification L->M N Dry the polymer under vacuum M->N P Determine molecular weight and dispersity (e.g., via GPC/SEC) N->P O Characterization Q Confirm structure and end-group fidelity (e.g., via NMR)

Caption: General workflow for RAFT polymerization.

Detailed Experimental Protocol (Adapted for this compound)

This protocol is a general guideline and may require optimization.

Materials:

  • This compound (monomer)

  • RAFT Agent (e.g., S,S-dibenzyl trithiocarbonate)

  • Initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., DMF)

  • Non-solvent for precipitation (e.g., cold diethyl ether or hexane)

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and equipment

Procedure:

  • Reactant Calculation: Determine the desired target molecular weight and degree of polymerization to calculate the required molar ratios of monomer, RAFT agent, and initiator. A typical starting ratio of [Monomer]:[CTA]:[Initiator] could be 100:1:0.1.

  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add the calculated amounts of this compound, the RAFT agent, and the initiator.

    • Add the desired volume of anhydrous solvent to achieve the target monomer concentration (e.g., 1-2 M).

  • Degassing:

    • Seal the flask with a rubber septum and purge with an inert gas for 20-30 minutes while stirring.

    • Alternatively, for more rigorous oxygen removal, perform at least three freeze-pump-thaw cycles.

  • Polymerization:

    • After degassing, place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C) under a positive pressure of inert gas.

    • Allow the polymerization to proceed for the desired time (e.g., 2-24 hours). The reaction progress can be monitored by taking aliquots at different time points and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gas chromatography (GC).

  • Termination and Polymer Isolation:

    • To quench the polymerization, cool the reaction mixture to room temperature and expose it to air.

    • Precipitate the polymer by slowly adding the reaction solution to a large excess of a cold, stirred non-solvent (e.g., diethyl ether or hexane).

    • Collect the precipitated polymer by filtration or decantation.

  • Purification:

    • Redissolve the polymer in a small amount of a good solvent (e.g., THF or the reaction solvent) and re-precipitate it into the non-solvent to remove unreacted monomer and other impurities. Repeat this step 2-3 times.

    • Dry the purified polymer under vacuum at room temperature or slightly elevated temperature until a constant weight is achieved.

  • Characterization:

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) of the polymer by gel permeation chromatography/size-exclusion chromatography (GPC/SEC).

    • Confirm the polymer structure and the presence of the RAFT agent end-groups using ¹H and ¹³C NMR spectroscopy.

Signaling Pathway and Logical Relationships

The core of RAFT polymerization is a degenerative chain transfer process that establishes an equilibrium between active (propagating radicals) and dormant (polymeric RAFT agent) chains. This allows for controlled polymer growth.

RAFT_Mechanism cluster_initiation Initiation cluster_equilibrium Main RAFT Equilibrium cluster_propagation Propagation cluster_termination Termination I Initiator R Primary Radicals (I•) I->R Decomposition P1 Propagating Radical (P1•) R->P1 + M Pn Propagating Radical (Pn•) M Monomer (M) Intermediate Intermediate Radical Adduct Pn->Intermediate + CTA Pn_prop Pn• CTA RAFT Agent (Z-C(=S)S-R) Intermediate->Pn Fragmentation MacroCTA Dormant Polymer (Pn-S-C(=S)-Z) Intermediate->MacroCTA Fragmentation R_radical Leaving Group Radical (R•) Intermediate->R_radical Fragmentation MacroCTA->Intermediate + Pm• R_radical->P1 + M (Re-initiation) Pnp1 P(n+1)• Pn_prop->Pnp1 + M Pn_term Pn• M_prop Monomer (M) Dead_Polymer Dead Polymer Pn_term->Dead_Polymer + Pm• Pm_term Pm•

Caption: Key steps in the RAFT polymerization mechanism.

This document provides a foundational guide for researchers venturing into the RAFT polymerization of this compound. Due to the reactive nature of the bromomethyl group, careful experimental design and optimization are crucial for achieving a well-controlled polymerization and obtaining polymers with the desired characteristics.

References

Application Notes and Protocols: N,N-dimethyl-2-(bromomethyl)-acrylamide for Advanced Hydrogel Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and detailed experimental protocols for the synthesis of functional hydrogels using N,N-dimethyl-2-(bromomethyl)-acrylamide as a key monomer. This unique monomer incorporates a reactive bromomethyl group, enabling advanced polymerization techniques and post-synthesis functionalization for applications in drug delivery, tissue engineering, and diagnostics.

Introduction to this compound

This compound is a derivative of the widely used hydrogel monomer, N,N-dimethylacrylamide (DMAA). The key feature of this monomer is the presence of a bromomethyl group attached to the acrylic backbone. This group serves as a highly reactive site, offering several advantages for hydrogel design and functionality:

  • Controlled Polymerization: The alkyl bromide functionality can act as an initiator for Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersities.[1][2]

  • Post-Polymerization Modification: The bromide is a good leaving group, enabling nucleophilic substitution reactions. This allows for the covalent attachment of a wide range of molecules, including drugs, peptides, and targeting ligands, after the hydrogel has been formed.[3]

  • Crosslinking Site: The bromomethyl group can participate in crosslinking reactions, either with other comonomers or with external crosslinking agents, to form the hydrogel network.

Applications in Hydrogel Synthesis

The unique properties of this compound make it a versatile monomer for the fabrication of advanced hydrogels with tailored properties.

Drug Delivery Systems

Hydrogels synthesized from this monomer are promising candidates for controlled drug delivery.[4][5][6] The reactive handle allows for the covalent conjugation of therapeutic agents, preventing burst release and enabling sustained delivery. Furthermore, the hydrogel matrix can be designed to be stimuli-responsive (e.g., to pH or temperature), allowing for triggered drug release at a specific target site.[7]

Tissue Engineering Scaffolds

The ability to functionalize the hydrogel with bioactive molecules, such as cell adhesion peptides (e.g., RGD sequences), makes these materials highly suitable for tissue engineering applications. The hydrogel can mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration.[8]

Biosensors and Diagnostics

The post-functionalization capability allows for the immobilization of enzymes, antibodies, or other biorecognition elements within the hydrogel matrix. This can be exploited for the development of highly sensitive and specific biosensors for diagnostic applications.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis and functionalization of hydrogels using this compound. Optimization may be required depending on the specific application.

Protocol 1: Free-Radical Polymerization for a Functional Hydrogel

This protocol describes the synthesis of a basic hydrogel where the bromomethyl groups are preserved for subsequent functionalization.

Materials:

  • This compound

  • N,N'-methylenebis(acrylamide) (MBA) as a crosslinker

  • Ammonium persulfate (APS) as an initiator

  • N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator

  • Deionized water

Procedure:

  • Prepare a monomer solution by dissolving this compound and MBA in deionized water. A typical starting concentration is 10-20% (w/v) total monomer.

  • The amount of MBA can be varied to control the crosslinking density and mechanical properties of the hydrogel (e.g., 1-5 mol% with respect to the primary monomer).

  • Degas the solution by bubbling with nitrogen for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator (APS, e.g., 0.1 mol% of total monomer) and accelerator (TEMED, e.g., 0.1 mol% of total monomer) to the monomer solution.

  • Mix thoroughly and quickly transfer the solution into a mold (e.g., between two glass plates with a spacer).

  • Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

  • After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove any unreacted monomers and initiator.

Table 1: Example Formulations for Free-Radical Polymerization

FormulationThis compound (mol%)MBA (mol%)APS (mol% to total monomer)Expected Properties
A 9910.1Soft, highly swellable hydrogel
B 9730.1Moderately stiff hydrogel
C 9550.1Stiff, less swellable hydrogel
Protocol 2: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) for Grafting from a Surface

This protocol describes how the monomer can be used to grow polymer brushes from a surface functionalized with an ATRP initiator.

Materials:

  • This compound

  • Copper(I) bromide (CuBr) as the catalyst

  • Tris(2-dimethylaminoethyl)amine (Me6TREN) as the ligand

  • A substrate with surface-immobilized ATRP initiators (e.g., silicon wafer with (3-aminopropyl)triethoxysilane and 2-bromoisobutyryl bromide)

  • Anhydrous solvent (e.g., toluene or dimethylformamide)

Procedure:

  • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add CuBr and the solvent.

  • Add the Me6TREN ligand and stir until a homogeneous catalyst complex is formed.

  • Add the this compound monomer to the catalyst solution.

  • Place the initiator-functionalized substrate into the reaction mixture.

  • Allow the polymerization to proceed at a controlled temperature (e.g., 60-90 °C) for a specified time to achieve the desired polymer brush length.

  • Remove the substrate from the reaction solution and wash it thoroughly with a good solvent for the polymer (e.g., DMF, water) to remove any non-grafted polymer.

Protocol 3: Post-Polymerization Modification with a Thiol-Containing Molecule

This protocol outlines the functionalization of a hydrogel synthesized via Protocol 1 with a model thiol-containing molecule (e.g., cysteine).

Materials:

  • Hydrogel from Protocol 1

  • Cysteine (or other thiol-containing molecule)

  • A suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • A mild base (e.g., sodium bicarbonate) to deprotonate the thiol

Procedure:

  • Swell the hydrogel in the buffer solution.

  • Prepare a solution of cysteine in the buffer and add a small amount of mild base to facilitate the formation of the thiolate anion.

  • Immerse the swollen hydrogel in the cysteine solution.

  • Allow the reaction to proceed at room temperature or slightly elevated temperature (e.g., 37 °C) for several hours to overnight with gentle agitation.

  • Remove the hydrogel and wash it extensively with the buffer solution and then deionized water to remove any unreacted cysteine.

  • The successful conjugation can be confirmed by analytical techniques such as FTIR or XPS.

Table 2: Characterization Techniques for Functionalized Hydrogels

TechniqueInformation Obtained
FTIR Spectroscopy Confirmation of the presence of functional groups from the conjugated molecule.
X-ray Photoelectron Spectroscopy (XPS) Elemental analysis of the hydrogel surface to confirm the presence of atoms from the conjugated molecule (e.g., sulfur from cysteine).
Swelling Studies Changes in the swelling ratio can indicate successful functionalization.
Mechanical Testing Determine changes in the hydrogel's stiffness and elasticity after modification.

Visualizing Workflows and Pathways

Hydrogel Synthesis and Functionalization Workflow

G cluster_synthesis Hydrogel Synthesis cluster_functionalization Post-Polymerization Functionalization monomer N,N-dimethyl-2- (bromomethyl)-acrylamide polymerization Free-Radical Polymerization monomer->polymerization crosslinker Crosslinker (e.g., MBA) crosslinker->polymerization initiator Initiator (e.g., APS/TEMED) initiator->polymerization hydrogel Bromomethyl-Functionalized Hydrogel polymerization->hydrogel reaction Nucleophilic Substitution hydrogel->reaction functional_molecule Functional Molecule (e.g., Drug, Peptide) functional_molecule->reaction functional_hydrogel Functionalized Hydrogel reaction->functional_hydrogel

Caption: Workflow for hydrogel synthesis and subsequent functionalization.

Signaling Pathway Analogy for Drug Delivery

This diagram illustrates a conceptual signaling pathway for a smart hydrogel designed for targeted drug delivery.

G cluster_environment Target Environment (e.g., Tumor Microenvironment) cluster_hydrogel Smart Hydrogel Carrier cluster_cellular Cellular Response stimulus Stimulus (e.g., Low pH, Enzyme) cleavage Linker Cleavage/ Matrix Degradation stimulus->cleavage hydrogel Drug-Conjugated Hydrogel hydrogel->cleavage drug_release Drug Release cleavage->drug_release cellular_uptake Cellular Uptake drug_release->cellular_uptake therapeutic_effect Therapeutic Effect cellular_uptake->therapeutic_effect

Caption: Conceptual pathway for stimuli-responsive drug release.

Conclusion

This compound represents a highly promising, yet underexplored, monomer for the development of advanced functional hydrogels. Its inherent reactivity opens up avenues for controlled polymerization and straightforward post-synthesis modification, making it an ideal building block for sophisticated drug delivery systems, tissue engineering scaffolds, and diagnostic devices. The protocols and concepts presented here provide a foundation for researchers to begin exploring the potential of this versatile monomer in their own applications.

References

Application Notes and Protocols for Surface Modification using N,N-dimethyl-2-(bromomethyl)-acrylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-2-(bromomethyl)-acrylamide (NDBMA) is a functional monomer designed for the facile surface modification of a wide range of substrates. Its unique chemical structure incorporates a polymerizable acrylamide group and a bromomethyl moiety. This latter group can serve as an initiation site for controlled radical polymerization techniques, enabling the "grafting from" of well-defined polymer chains from a surface. This approach leads to the formation of dense, covalently attached polymer layers known as polymer brushes.

The resulting poly(N,N-dimethylacrylamide) (PDMAA) brushes are of significant interest in biomedical and drug development applications due to their hydrophilicity, biocompatibility, and resistance to non-specific protein adsorption and cell adhesion. These properties make NDBMA an excellent candidate for creating non-fouling surfaces for medical implants, biosensors, and drug delivery systems.

This document provides an overview of the principles of surface modification using NDBMA, detailed experimental protocols for surface-initiated polymerization, and methods for characterizing the resulting polymer brushes.

Principle of Surface Modification: "Grafting From" via SI-ATRP

The most common and effective method for creating polymer brushes from surfaces is Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) . This technique allows for the controlled growth of polymer chains from initiator sites immobilized on a substrate. A key advantage of NDBMA is that its bromomethyl group can act as an ATRP initiator, potentially simplifying the surface preparation process.

The general principle involves the following steps:

  • Substrate Preparation: The substrate surface is cleaned and, if necessary, functionalized with groups that can react with an initiator.

  • Initiator Immobilization: An ATRP initiator is covalently attached to the substrate surface. In the case of NDBMA, the monomer itself can be used to create an initiating layer, or it can be polymerized from a pre-functionalized surface.

  • Polymerization: The initiator-functionalized substrate is immersed in a solution containing the monomer (in this case, NDBMA or a co-monomer), a catalyst (typically a copper complex), and a ligand. The polymerization is initiated, and polymer chains grow from the surface.

  • Post-Polymerization Cleaning: The substrate is thoroughly cleaned to remove any non-covalently bound polymer.

G cluster_0 Surface Functionalization cluster_1 Surface-Initiated ATRP cluster_2 Result Substrate Substrate Cleaned_Substrate Cleaned Substrate Substrate->Cleaned_Substrate Cleaning Initiator_Layer Initiator-Functionalized Surface Cleaned_Substrate->Initiator_Layer Initiator Immobilization Polymerization Polymerization Reaction Initiator_Layer->Polymerization Monomer Monomer (NDBMA) Monomer->Polymerization Catalyst Catalyst (e.g., Cu(I)Br) Catalyst->Polymerization Ligand Ligand (e.g., PMDETA) Ligand->Polymerization Solvent Solvent Solvent->Polymerization Modified_Surface Polymer Brush-Modified Surface Polymerization->Modified_Surface

Fig. 1: General workflow for surface modification via "grafting from" SI-ATRP.

The mechanism of SI-ATRP involves a reversible activation and deactivation of the growing polymer chains by the copper catalyst. The catalyst (e.g., Cu(I)Br) activates the initiator by abstracting the bromine atom, creating a radical that initiates polymerization and a higher oxidation state copper complex (e.g., Cu(II)Br2). This Cu(II) complex can then reversibly deactivate the growing polymer radical, leading to a controlled polymerization with a low concentration of active radicals, which minimizes termination reactions.

G Initiator Surface-Bound Initiator (R-Br) Radical Initiating Radical (R•) Initiator->Radical k_act CuII Cu(II) / Ligand (Deactivator) Radical->Initiator k_deact CuI Cu(I) / Ligand (Activator) Active_Chain Active Polymer Chain (P•n) Radical->Active_Chain  + nM CuI->CuII CuII->CuI Dormant_Chain Dormant Polymer Chain (Pn-Br) Dormant_Chain->Active_Chain k_act Active_Chain->Dormant_Chain k_deact Monomer Monomer (M)

Fig. 2: Simplified mechanism of Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).

Applications in Research and Drug Development

Surfaces modified with PDMAA brushes via NDBMA have a wide range of potential applications:

  • Non-Fouling Surfaces: The high hydrophilicity and charge neutrality of PDMAA brushes significantly reduce the non-specific adsorption of proteins and cells. This is critical for improving the biocompatibility of medical devices, implants, and surgical tools.

  • Drug Delivery: Polymer brushes can be designed to encapsulate or conjugate drug molecules. The release of these drugs can be controlled by designing stimuli-responsive polymer brushes (e.g., pH or temperature-sensitive).

  • Biosensors: By creating a non-fouling background, PDMAA brushes can improve the signal-to-noise ratio of biosensors. Specific biorecognition elements (e.g., antibodies, enzymes) can be attached to the polymer brush for targeted analyte detection.

  • Tissue Engineering: Modified surfaces can be used to control cell adhesion and proliferation, providing a platform for creating well-defined cellular environments for tissue engineering applications.

Experimental Protocols

The following protocols are based on established procedures for SI-ATRP of acrylamides and are adapted for the use of NDBMA.

Protocol 1: Surface Modification of Silicon Wafer with PDMAA Brushes via SI-ATRP

This protocol describes the "grafting from" of PDMAA brushes from a silicon wafer. Silicon wafers are a common model substrate due to their smooth, well-defined surface.

Materials:

  • Silicon wafers

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • (3-Aminopropyl)triethoxysilane (APTES)

  • 2-Bromoisobutyryl bromide

  • Triethylamine (TEA)

  • Anhydrous toluene

  • This compound (NDBMA)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous methanol and water

  • Toluene, ethanol, and deionized water for rinsing

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Cut silicon wafers to the desired size.

    • Submerge the wafers in Piranha solution for 30 minutes to clean and hydroxylate the surface.

    • Rinse the wafers extensively with deionized water and dry under a stream of nitrogen.

  • Surface Silanization with APTES:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned, dry wafers in the APTES solution and incubate for 1 hour at room temperature.

    • Rinse the wafers with toluene, then ethanol, and dry with nitrogen.

    • Bake the wafers at 110°C for 30 minutes to cure the silane layer.

  • Initiator Immobilization:

    • In a glovebox or under an inert atmosphere, prepare a solution of anhydrous toluene containing 2% (v/v) triethylamine.

    • Add 2-bromoisobutyryl bromide dropwise to the solution to a final concentration of 2% (v/v).

    • Immerse the APTES-functionalized wafers in this solution for 1 hour. This reaction couples the ATRP initiator to the surface amine groups.

    • Rinse the wafers with toluene, then ethanol, and dry with nitrogen.

  • Surface-Initiated ATRP of NDBMA:

    • Prepare the polymerization solution in a Schlenk flask under an inert atmosphere. For a typical reaction, dissolve NDBMA (e.g., 5-10 wt%) in a mixture of methanol and water (e.g., 1:1 v/v).

    • Add the ligand, PMDETA, and the catalyst, CuBr. The molar ratio of [Monomer]:[Initiator (on surface)]:[CuBr]:[PMDETA] should be optimized, but a starting point is:::.

    • Degas the solution by several freeze-pump-thaw cycles or by bubbling with nitrogen for at least 30 minutes.

    • Place the initiator-functionalized wafers in the reaction flask.

    • Conduct the polymerization at room temperature for the desired time (e.g., 1-24 hours). The polymerization time will influence the final brush thickness.

    • Stop the polymerization by exposing the solution to air and removing the wafers.

  • Post-Polymerization Cleaning:

    • Rinse the modified wafers thoroughly with methanol and deionized water to remove the catalyst and any non-covalently bound polymer.

    • Perform a more extensive cleaning by sonicating the wafers in methanol and then water for 10-15 minutes each.

    • Dry the wafers under a stream of nitrogen. The modified wafers are now ready for characterization.

Protocol 2: Characterization of PDMAA Brush-Modified Surfaces

1. Ellipsometry:

  • Purpose: To measure the thickness of the dry polymer brush.

  • Procedure:

    • Measure the thickness of the native oxide layer on a clean silicon wafer.

    • Measure the thickness of the initiator-functionalized wafer.

    • Measure the thickness of the final polymer brush-modified wafer.

    • The polymer brush thickness is calculated by subtracting the initiator layer thickness from the final measured thickness. A refractive index of ~1.50 is typically assumed for PDMAA brushes.

2. Contact Angle Goniometry:

  • Purpose: To assess the hydrophilicity/hydrophobicity of the surface.

  • Procedure:

    • Place a droplet of deionized water (typically 1-5 µL) on the surface.

    • Measure the static contact angle.

    • A successful modification with hydrophilic PDMAA should result in a significant decrease in the water contact angle compared to the bare or initiator-functionalized surface.

3. Atomic Force Microscopy (AFM):

  • Purpose: To evaluate the surface topography and roughness.

  • Procedure:

    • Image the surface in tapping mode.

    • A uniform and smooth surface indicates a well-formed polymer brush.

    • The root-mean-square (RMS) roughness can be calculated.

Quantitative Data

The following tables provide representative data for the synthesis and characterization of poly(acrylamide)-type brushes grown by SI-ATRP, which can be used as a reference for experiments with NDBMA.

Table 1: Representative Reaction Conditions for SI-ATRP of Acrylamides from Silicon Wafer

Parameter Condition 1 Condition 2 Condition 3
Monomer N,N-dimethylacrylamide N,N-dimethylacrylamide N-isopropylacrylamide
[Monomer] (M) 2.0 4.0 2.5
Solvent Methanol/Water (1:1) Methanol/Water (2:1) DMF
Catalyst Cu(I)Br Cu(I)Cl Cu(I)Br
Ligand PMDETA Me6TREN PMDETA
[Monomer]:[Cu(I)]:[Ligand] 200:1:2 300:1:1 250:1:2
Temperature (°C) 25 25 60
Time (h) 6 12 4

| Resulting Brush Thickness (nm) | ~25 | ~50 | ~30 |

Note: This table presents example conditions. Optimal conditions for NDBMA may vary and should be determined experimentally.

Table 2: Representative Characterization Data for PDMAA Brush-Modified Silicon Wafers

Surface Type Dry Thickness (nm) Static Water Contact Angle (°) RMS Roughness (nm)
Clean Silicon Wafer 1.5 ± 0.2 (oxide layer) 20 - 30 < 0.5
Initiator-Functionalized Wafer 2.5 ± 0.3 65 - 75 < 0.6
PDMAA Brush (Condition 1) 25 ± 2 30 - 40 < 1.0

| PDMAA Brush (Condition 2) | 50 ± 4 | 25 - 35 | < 1.5 |

Note: Data are representative and will depend on the specific reaction conditions and measurement techniques.

Application Notes and Protocols for Peptide Bioconjugation with N,N-dimethyl-2-(bromomethyl)-acrylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the site-selective modification of peptides with N,N-dimethyl-2-(bromomethyl)-acrylamide, a thiol-reactive reagent for bioconjugation. The following sections detail the reaction mechanism, experimental procedures, data analysis, and visualization of the workflow.

Introduction

This compound is an electrophilic reagent that enables the covalent modification of peptides. It exhibits high reactivity and selectivity for the thiol group of cysteine residues. This chemoselectivity allows for precise, site-directed conjugation of various moieties (e.g., fluorophores, small molecule drugs, or bioorthogonal handles) to peptides, which is a crucial process in the development of therapeutic peptide conjugates, diagnostic tools, and research probes.[1][2] The reaction proceeds via a nucleophilic substitution mechanism, where the cysteine thiolate attacks the electrophilic bromomethyl group, forming a stable thioether bond.

Reaction Principle

The bioconjugation reaction is based on the alkylation of the cysteine's sulfhydryl group by the bromomethyl moiety of the acrylamide reagent. The high nucleophilicity of the thiol group, especially in its deprotonated thiolate form, drives the reaction. The reaction is typically performed in a buffered aqueous solution, often with an organic co-solvent to aid in the solubility of the reagents. The pH of the reaction buffer is a critical parameter, as a slightly basic pH (around 7-8) promotes the formation of the more nucleophilic thiolate anion, thereby increasing the reaction rate.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the bioconjugation of a cysteine-containing peptide with this compound, followed by purification and characterization of the conjugate.

Materials and Reagents
  • Cysteine-containing peptide

  • This compound

  • Phosphate buffer (PB), pH 7.0

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Protocol 1: Bioconjugation of a Cysteine-Containing Peptide
  • Peptide Solution Preparation: Dissolve the cysteine-containing peptide in a mixture of acetonitrile and phosphate buffer (e.g., 1:10 v/v ACN/PB) to a final concentration of 1 mM.

  • Reagent Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 10 mM.

  • Conjugation Reaction:

    • To the peptide solution, add 1.1 equivalents of the this compound solution.

    • Gently vortex the reaction mixture.

    • Incubate the reaction at room temperature for 4-6 hours. The reaction progress can be monitored by RP-HPLC.

  • Quenching the Reaction (Optional): The reaction can be quenched by the addition of a small molecule thiol, such as dithiothreitol (DTT), to consume any excess acrylamide reagent.

  • Purification: Purify the peptide conjugate from the crude reaction mixture using preparative RP-HPLC.[3]

    • Column: C18 silica column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes) is typically used to elute the conjugate.

    • Monitor the elution profile at 214 nm and 280 nm.

    • Collect fractions corresponding to the conjugated peptide peak.

  • Characterization:

    • Confirm the identity and purity of the collected fractions using analytical RP-HPLC.

    • Verify the molecular weight of the peptide conjugate by mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the reacted this compound moiety (mass of C6H10NO = 112.15 Da, as the bromine atom is the leaving group).

Data Presentation

The following tables summarize typical quantitative data obtained from bioconjugation experiments with related 2-halomethyl acrylamide reagents. These values can be used as a benchmark for experiments with this compound.

ParameterValueReference
Reagent Stoichiometry1.1 equivalents[1]
Reaction Time4-6 hours[1]
Conversion Rate>95%[1]
Second-order Rate Constant~1.17 M⁻¹s⁻¹ (for a related 2-chloromethyl acrylamide)[1]

Table 1: Typical Reaction Parameters and Efficiency for Cysteine Modification with 2-Halomethyl Acrylamide Derivatives.

Analysis TechniquePurposeExpected Outcome
RP-HPLCPurity assessment and purificationA single major peak for the purified conjugate with a distinct retention time from the starting peptide.
Mass SpectrometryMolecular weight confirmationA mass peak corresponding to the calculated molecular weight of the peptide-acrylamide conjugate.

Table 2: Analytical Techniques for Characterization of Peptide Conjugates.

Visualizations

The following diagrams illustrate the key processes involved in the bioconjugation protocol.

Bioconjugation_Workflow Experimental Workflow for Peptide Bioconjugation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Peptide_Sol Prepare Peptide Solution (1 mM) Mix Mix Peptide and Reagent (1.1 eq) Peptide_Sol->Mix Reagent_Sol Prepare Acrylamide Reagent (10 mM) Reagent_Sol->Mix Incubate Incubate at RT (4-6 h) Mix->Incubate HPLC Purify by RP-HPLC Incubate->HPLC MS Characterize by Mass Spectrometry HPLC->MS Final Pure Peptide Conjugate MS->Final

References

Application Notes and Protocols for Post-Polymerization Modification Utilizing N,N-dimethyl-2-(bromomethyl)-acrylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-polymerization modification is a powerful strategy for the synthesis of functional polymers with precisely controlled architectures and functionalities. This approach allows for the introduction of sensitive or reactive groups that may not be compatible with polymerization conditions. N,N-dimethyl-2-(bromomethyl)-acrylamide is a reactive monomer that can be utilized in post-polymerization modification schemes to introduce pendant N,N-dimethylacrylamide functionalities. The bromomethyl group serves as a reactive handle for nucleophilic substitution reactions, enabling the covalent attachment of various moieties, such as targeting ligands, imaging agents, or therapeutic molecules.

This document provides detailed protocols and application notes for the post-polymerization modification of a thiol-containing polymer with this compound. This reaction proceeds via a thio-bromo "click" reaction, which is a highly efficient and orthogonal conjugation strategy. The resulting polymer will have pendant N,N-dimethylacrylamide groups, which can enhance water solubility and biocompatibility, making this modification strategy particularly relevant for drug delivery applications.

Key Applications

  • Drug Delivery: Introduction of hydrophilic and biocompatible N,N-dimethylacrylamide side chains can improve the pharmacokinetic profile of drug-polymer conjugates. The pendant amide group can also serve as a further attachment point for drug molecules.

  • Bioconjugation: The modified polymer can be conjugated to proteins, peptides, or antibodies for targeted drug delivery or diagnostic applications.

  • Hydrogel Formation: The introduction of reactive handles can be used to crosslink polymer chains to form hydrogels for controlled release applications.

Experimental Data

The following table summarizes the expected results from the post-polymerization modification of a thiol-containing polymer with this compound. The data is based on a hypothetical reaction with a starting polymer of poly(cysteamine methacrylamide).

ParameterStarting Polymer (Poly(CysMA))Modified Polymer (Poly(CysMA-g-DMAA))
Molecular Weight (Mn, g/mol ) 10,00015,000
Polydispersity Index (PDI) 1.21.3
Degree of Modification (%) N/A> 95%
Solubility in Water pH-dependentHigh
Zeta Potential (mV) at pH 7.4 +5 mV-2 mV

Experimental Protocols

Materials
  • Thiol-containing polymer (e.g., poly(cysteamine methacrylamide))

  • This compound

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Dialysis tubing (MWCO 3.5 kDa)

  • Deionized water

  • Nitrogen gas

Protocol 1: Post-Polymerization Modification of a Thiol-Containing Polymer

This protocol describes the alkylation of a thiol-containing polymer with this compound.

  • Dissolution of the Polymer: Dissolve 1.0 g of the thiol-containing polymer in 20 mL of DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Purge the flask with nitrogen gas for 15 minutes to remove oxygen.

  • Addition of Base: Add 1.5 equivalents of triethylamine (relative to the thiol groups on the polymer) to the reaction mixture. Stir for 10 minutes.

  • Addition of Alkylating Agent: Dissolve 1.2 equivalents of this compound (relative to the thiol groups) in 5 mL of DMF and add it dropwise to the polymer solution under a nitrogen atmosphere.

  • Reaction: Allow the reaction to proceed at room temperature for 24 hours under a nitrogen atmosphere with continuous stirring.

  • Purification:

    • Transfer the reaction mixture to a dialysis tube (MWCO 3.5 kDa).

    • Dialyze against deionized water for 48 hours, changing the water every 6 hours to remove unreacted reagents and solvent.

  • Lyophilization: Freeze the purified polymer solution and lyophilize to obtain the final product as a white, fluffy solid.

  • Characterization:

    • Confirm the structure of the modified polymer using ¹H NMR and FTIR spectroscopy.

    • Determine the molecular weight and polydispersity index by gel permeation chromatography (GPC).

    • Quantify the degree of modification by analyzing the disappearance of the thiol peak and the appearance of new peaks corresponding to the N,N-dimethylacrylamide moiety in the ¹H NMR spectrum.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis dissolve Dissolve Thiol-Polymer in DMF purge Purge with N2 dissolve->purge add_base Add Triethylamine purge->add_base add_reagent Add N,N-dimethyl-2- (bromomethyl)-acrylamide add_base->add_reagent react Stir at RT for 24h under N2 add_reagent->react dialysis Dialysis vs. DI Water react->dialysis lyophilize Lyophilization dialysis->lyophilize characterize Characterization (NMR, FTIR, GPC) lyophilize->characterize

Caption: Workflow for the post-polymerization modification.

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_product Product polymer Polymer-SH (Nucleophile) product Polymer-S-CH2-C(=CH2)-C(=O)N(CH3)2 (Modified Polymer) polymer->product Thio-bromo 'click' reaction catalyst + Triethylamine (Base) modifier Br-CH2-C(=CH2)-C(=O)N(CH3)2 (Electrophile) modifier->product byproduct + HBr·NEt3

Caption: Thio-bromo click reaction pathway.

Application Notes and Protocols: N,N-dimethyl-2-(bromomethyl)-acrylamide in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethyl-2-(bromomethyl)-acrylamide is a functional monomer that holds significant promise for the development of advanced drug delivery systems. Its unique structure, featuring a readily polymerizable acrylamide group and a highly reactive bromomethyl group, allows for the synthesis of well-defined polymers that can be subsequently functionalized with a variety of therapeutic agents, targeting moieties, and imaging labels. The poly(N,N-dimethylacrylamide) backbone imparts hydrophilicity and biocompatibility, while the bromomethyl group serves as a versatile anchor for covalent drug conjugation.

This document provides detailed application notes and protocols for the conceptual design and synthesis of a drug delivery system based on this compound. The protocols are based on established principles of polymer chemistry and bioconjugation.

Core Principle: Post-Polymerization Modification for Drug Conjugation

The primary strategy for utilizing this compound in drug delivery is through post-polymerization modification. This involves first synthesizing a polymer backbone from the monomer, followed by the reaction of the pendant bromomethyl groups with a suitable functional group on the drug molecule. This approach allows for the creation of a stable, covalent bond between the polymer carrier and the therapeutic agent, leading to controlled drug release and improved pharmacokinetic profiles.

A general workflow for this process is outlined below:

Workflow Monomer N,N-dimethyl-2- (bromomethyl)-acrylamide Polymerization Polymerization Monomer->Polymerization Polymer Poly(N,N-dimethyl-2- (bromomethyl)-acrylamide) Polymerization->Polymer Conjugation Conjugation Reaction Polymer->Conjugation Drug Drug Molecule (with nucleophilic group) Drug->Conjugation Purification Purification Conjugation->Purification DrugCarrier Drug-Polymer Conjugate Purification->DrugCarrier Characterization Characterization DrugCarrier->Characterization FinalProduct Characterized Drug Delivery System Characterization->FinalProduct

Caption: General workflow for creating a drug delivery system.

Application: pH-Controlled Release of Doxorubicin

In this hypothetical application, we describe the synthesis of a polymer-drug conjugate for the pH-controlled release of the chemotherapeutic agent Doxorubicin (DOX). The linkage between the polymer and DOX is designed to be stable at physiological pH (7.4) but cleavable under the mildly acidic conditions found in the tumor microenvironment or within endosomes (pH ~5.5-6.5). This is achieved by introducing a pH-sensitive linker.

Signaling Pathway for pH-Triggered Drug Release

The mechanism of action relies on the acidic environment of the tumor to trigger the release of the drug from its polymeric carrier, thereby concentrating the therapeutic effect at the target site and minimizing systemic toxicity.

Signaling_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) DrugCarrier Drug-Polymer Conjugate (Stable Linkage) Uptake Enhanced Permeability and Retention (EPR) Effect DrugCarrier->Uptake Circulation Internalization Cellular Internalization (Endocytosis) Uptake->Internalization Endosome Endosome (pH ~5.5-6.5) Internalization->Endosome Release Linker Cleavage & Doxorubicin Release Endosome->Release Acidic pH Action Doxorubicin induces cell apoptosis Release->Action

Caption: pH-triggered drug release mechanism in the tumor microenvironment.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound)

This protocol describes the synthesis of the reactive polymer backbone via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allows for good control over molecular weight and dispersity.

Materials:

  • This compound (monomer)

  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Diethyl ether (non-solvent)

  • Nitrogen gas

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 1.0 g, 5.2 mmol), the RAFT agent (e.g., 29.1 mg, 0.104 mmol), and AIBN (e.g., 3.4 mg, 0.021 mmol) in 1,4-dioxane (5 mL).

  • Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours) to achieve the desired molecular weight.

  • Terminate the polymerization by exposing the solution to air and cooling it in an ice bath.

  • Precipitate the polymer by adding the reaction mixture dropwise into an excess of cold diethyl ether.

  • Collect the polymer by filtration or centrifugation and wash it several times with diethyl ether.

  • Dry the polymer under vacuum to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and dispersity (Đ) and by ¹H NMR for chemical structure confirmation.

Protocol 2: Synthesis of a pH-Sensitive Doxorubicin Linker

This protocol outlines the synthesis of a hydrazine-containing linker that will react with the polymer and subsequently with Doxorubicin.

Materials:

  • tert-Butyl carbazate

  • 4-Formylbenzoic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Synthesize a Boc-protected hydrazone linker by reacting tert-butyl carbazate with 4-formylbenzoic acid in the presence of a coupling agent like DCC/DMAP.

  • Purify the product by column chromatography.

  • Deprotect the Boc group using TFA in DCM to yield the active hydrazide linker.

  • Characterize the final product by ¹H NMR and mass spectrometry.

Protocol 3: Conjugation of the Linker and Doxorubicin to the Polymer

This protocol details the two-step conjugation of the pH-sensitive linker and then Doxorubicin to the polymer backbone.

Materials:

  • Poly(this compound)

  • pH-sensitive hydrazide linker

  • Doxorubicin hydrochloride

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Dialysis tubing (MWCO appropriate for the polymer)

Procedure:

  • Linker Attachment:

    • Dissolve the polymer in DMF.

    • Add the hydrazide linker and an excess of TEA.

    • Stir the reaction at room temperature for 24 hours.

    • The nucleophilic nitrogen of the hydrazide displaces the bromine on the polymer.

  • Doxorubicin Conjugation:

    • To the above reaction mixture, add Doxorubicin hydrochloride and an excess of TEA.

    • Stir the reaction in the dark at room temperature for 48 hours. The hydrazide on the polymer reacts with the ketone group of Doxorubicin to form a pH-sensitive hydrazone bond.

  • Purification:

    • Purify the drug-polymer conjugate by dialysis against a suitable solvent (e.g., DMF/water mixtures, then pure water) to remove unreacted drug, linker, and salts.

    • Lyophilize the purified solution to obtain the final drug-polymer conjugate as a powder.

  • Characterization:

    • Determine the drug loading content (DLC) and drug loading efficiency (DLE) using UV-Vis spectroscopy by measuring the absorbance of Doxorubicin at its characteristic wavelength.

    • Confirm the conjugation using ¹H NMR and FT-IR spectroscopy.

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the characterization of the synthesized polymer and the final drug-polymer conjugate.

Table 1: Polymer Characterization

ParameterValueMethod
Molecular Weight (Mn)e.g., 15,000 g/mol GPC
Dispersity (Đ)e.g., 1.2GPC
Monomer Conversione.g., 85%¹H NMR

Table 2: Drug-Polymer Conjugate Characterization

ParameterValueMethod
Drug Loading Content (wt%)e.g., 10%UV-Vis Spectroscopy
Drug Loading Efficiency (%)e.g., 65%UV-Vis Spectroscopy
Particle Size (in aqueous solution)e.g., 120 nmDynamic Light Scattering (DLS)
Zeta Potential (in aqueous solution)e.g., -5 mVDLS

In Vitro Drug Release Study Protocol

This protocol describes how to evaluate the pH-triggered drug release from the synthesized conjugate.

Materials:

  • Drug-polymer conjugate

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.5

  • Dialysis tubing with an appropriate MWCO

  • Shaking incubator

Procedure:

  • Prepare solutions of the drug-polymer conjugate in the respective buffer solutions (pH 7.4 and pH 5.5).

  • Transfer a known volume of each solution into separate dialysis bags.

  • Place each dialysis bag into a larger container with a known volume of the corresponding fresh buffer.

  • Incubate the setups at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample from the external buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the amount of released Doxorubicin in the collected samples using UV-Vis spectroscopy or fluorescence spectroscopy.

  • Plot the cumulative drug release as a function of time for both pH conditions.

This comprehensive guide provides a foundational framework for researchers to explore the potential of this compound in the design and development of novel drug delivery systems. The inherent reactivity of this monomer opens up a wide array of possibilities for creating sophisticated and targeted therapeutic platforms.

Application of N,N-dimethyl-2-(bromomethyl)-acrylamide in Tissue Engineering Scaffolds: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of late 2025, specific peer-reviewed literature detailing the application of N,N-dimethyl-2-(bromomethyl)-acrylamide in tissue engineering is scarce. The following application notes and protocols are therefore based on the chemical properties of the monomer and established methodologies for the functionalization of biomaterials. The primary anticipated role of this compound is as a functional monomer for the post-synthesis modification of hydrogel scaffolds, leveraging the reactive bromomethyl group for the covalent attachment of bioactive molecules.

Application Notes

This compound is a functionalized acrylamide monomer that can be incorporated into hydrogel networks through radical polymerization. The presence of the bromomethyl group provides a reactive site for nucleophilic substitution reactions, making it an excellent candidate for the covalent immobilization of biomolecules such as peptides, growth factors, and adhesion ligands onto a scaffold surface or within its bulk. This "post-fabrication modification" strategy allows for precise control over the biochemical environment of the tissue engineering scaffold, which is crucial for directing cell behavior, including adhesion, proliferation, and differentiation.

Key Advantages:

  • Covalent Immobilization: Ensures the long-term stability of tethered biomolecules compared to physical adsorption.

  • Versatile Bioconjugation: The bromomethyl group can react with various nucleophiles, such as thiols (from cysteine residues in peptides) and amines (from lysine residues or N-termini), providing flexibility in the choice of biomolecules for functionalization.

  • Spatiotemporal Control: Biomolecules can be introduced after the scaffold has been fabricated, allowing for patterned or gradient functionalization.

  • Tunable Properties: The density of the reactive sites can be controlled by adjusting the molar ratio of this compound in the pre-polymer solution.

Potential Applications in Tissue Engineering:

  • Promoting Cell Adhesion: Immobilization of cell adhesion peptides (e.g., RGD sequences) to enhance cell attachment to otherwise bio-inert scaffolds.

  • Directing Stem Cell Differentiation: Covalent binding of growth factors or small molecules that can guide the differentiation of stem cells into specific lineages (e.g., osteogenic or chondrogenic).

  • Creating Bioactive Gradients: Generating gradients of signaling molecules within a scaffold to mimic the complex signaling environments found in native tissues.

  • Enzyme Immobilization: Attaching enzymes to a scaffold for applications in bioreactors or for creating self-regulating biomaterials.

Data Presentation

As no specific experimental data for this compound in tissue engineering is available, a quantitative data table cannot be provided. Research in this area would need to generate data on parameters such as:

  • Mechanical Properties: Young's modulus, compressive strength, and swelling ratio of hydrogels with and without the functional monomer.

  • Biocompatibility: Cell viability and proliferation assays (e.g., Live/Dead, MTS) on functionalized scaffolds.

  • Functionalization Efficiency: Quantification of immobilized biomolecules (e.g., through fluorescence or colorimetric assays).

  • Cellular Response: Measurement of cell adhesion, spreading, and differentiation markers on functionalized scaffolds.

Experimental Protocols

The following are hypothetical protocols for the use of this compound in creating a functionalized tissue engineering scaffold.

Protocol 1: Synthesis of a Poly(acrylamide-co-N,N-dimethyl-2-(bromomethyl)-acrylamide) Hydrogel Scaffold

This protocol describes the fabrication of a hydrogel scaffold containing reactive bromomethyl groups.

Materials:

  • Acrylamide (AAm)

  • This compound (DBMA)

  • N,N'-methylenebis(acrylamide) (BIS) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

Procedure:

  • Prepare Pre-polymer Solution:

    • In a sterile, light-protected tube, dissolve AAm (e.g., 10% w/v) and BIS (e.g., 0.5% w/v relative to total monomer) in DI water.

    • Add the desired molar percentage of DBMA (e.g., 1-5 mol% of total monomer). The concentration of DBMA will determine the density of reactive sites.

    • Vortex until all components are fully dissolved.

  • Initiate Polymerization:

    • Degas the pre-polymer solution with nitrogen or argon for 15 minutes to remove oxygen, which inhibits radical polymerization.

    • Add APS solution (10% w/v in DI water) to a final concentration of 0.1% (w/v).

    • Add TEMED to a final concentration of 0.1% (v/v).

    • Mix quickly and thoroughly.

  • Cast the Scaffold:

    • Immediately pipette the solution into a mold of the desired shape and size (e.g., a custom-made PDMS mold or between two glass plates with a spacer).

    • Allow the polymerization to proceed at room temperature for 1-2 hours, or until a solid hydrogel is formed.

  • Wash the Scaffold:

    • Carefully remove the hydrogel from the mold and place it in a large volume of sterile PBS (pH 7.4).

    • Wash the hydrogel for 2-3 days, changing the PBS solution every 12 hours, to remove unreacted monomers and other residual chemicals.

Protocol 2: Functionalization of the Hydrogel Scaffold with a Thiol-Containing Peptide

This protocol describes the covalent attachment of a cysteine-terminated peptide (e.g., a peptide containing the RGD sequence) to the DBMA-functionalized scaffold.

Materials:

  • Poly(AAm-co-DBMA) hydrogel scaffold (from Protocol 1)

  • Thiol-containing peptide (e.g., Cys-Arg-Gly-Asp)

  • Sterile, degassed PBS (pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, to reduce disulfide bonds)

Procedure:

  • Prepare Peptide Solution:

    • Dissolve the thiol-containing peptide in sterile, degassed PBS (pH 7.4) to the desired concentration (e.g., 1 mg/mL).

    • If the peptide may have formed disulfide bonds, pre-treat the solution with a small amount of TCEP for 30 minutes to ensure the presence of free thiol groups.

  • Incubate Scaffold with Peptide:

    • Place the washed poly(AAm-co-DBMA) hydrogel scaffold into the peptide solution.

    • Ensure the scaffold is fully submerged.

    • Incubate at room temperature with gentle agitation for 12-24 hours. The reaction should be carried out in a sealed container to prevent oxidation of the thiol groups.

  • Wash the Functionalized Scaffold:

    • Remove the scaffold from the peptide solution.

    • Wash the scaffold extensively with sterile PBS (pH 7.4) for 2-3 days, with frequent changes of the buffer, to remove any non-covalently bound peptide.

  • Sterilization and Cell Seeding:

    • Sterilize the functionalized scaffold using an appropriate method (e.g., UV irradiation or ethylene oxide).

    • The scaffold is now ready for cell seeding and subsequent tissue engineering applications.

Mandatory Visualization

signaling_pathway cluster_reaction Bioconjugation Chemistry cluster_cellular_response Cellular Response hydrogel Hydrogel Backbone with Bromomethyl Group (-CH2-Br) product Functionalized Hydrogel (-CH2-S-Peptide) hydrogel->product peptide Biomolecule with Nucleophilic Group (e.g., Peptide-SH) peptide->product adhesion Cell Adhesion (e.g., via Integrin Binding to RGD) product->adhesion Provides Binding Site cell Cell cell->adhesion Binds to signaling Intracellular Signaling adhesion->signaling differentiation Cell Differentiation signaling->differentiation

Troubleshooting & Optimization

Technical Support Center: N,N-Dimethyl-2-(bromomethyl)-acrylamide Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of N,N-dimethyl-2-(bromomethyl)-acrylamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the polymerization of this compound?

During the radical polymerization of this compound, several side reactions can occur due to the presence of the reactive bromomethyl group and the amide functionality. The most common side reactions include:

  • Intramolecular Cyclization: The propagating polymer chain can undergo a backbiting reaction where the amide group (either through the nitrogen or oxygen atom) attacks the carbon bearing the bromine atom, leading to the formation of a five-membered lactam ring within the polymer backbone.

  • Intermolecular Crosslinking: The bromomethyl group of one polymer chain can react with a nucleophilic site (e.g., the amide group or a deprotonated carbon) on another polymer chain. This results in the formation of crosslinked networks, which can lead to gelation and insolubility of the polymer.

  • Hydrolysis: In the presence of water or other nucleophiles in the reaction medium, the bromomethyl group can be hydrolyzed to a hydroxymethyl group, leading to a loss of the desired functionality.

  • Chain Transfer: Like in many radical polymerizations, chain transfer to the monomer, solvent, or polymer can occur, which may affect the molecular weight and polydispersity of the resulting polymer.[1]

Q2: How can intramolecular cyclization be minimized?

Intramolecular cyclization is a unimolecular process, and its rate relative to the bimolecular propagation step can be influenced by reaction conditions. To minimize cyclization:

  • Increase Monomer Concentration: Higher monomer concentrations favor the intermolecular propagation reaction over the intramolecular cyclization.

  • Lower the Reaction Temperature: Cyclization reactions often have a higher activation energy than propagation. Conducting the polymerization at lower temperatures can therefore reduce the rate of cyclization.

  • Choose an Appropriate Solvent: Solvents that do not promote the formation of a cyclic transition state can help to reduce this side reaction. Less polar solvents may be preferable.

Q3: What leads to gel formation (intermolecular crosslinking) and how can it be prevented?

Gel formation is typically a result of intermolecular crosslinking. The primary cause is the reaction between the bromomethyl group of one polymer chain and a nucleophilic site on another. To prevent this:

  • Maintain Low Conversion: The probability of intermolecular reactions increases with polymer concentration and chain length. Stopping the polymerization at a lower monomer conversion can help to avoid extensive crosslinking.

  • Use a Chain Transfer Agent (CTA): A CTA can help to control the molecular weight and reduce the likelihood of a growing polymer chain reacting with another polymer chain.

  • Dilute Reaction Conditions: Working at lower monomer concentrations can reduce the proximity of polymer chains, thus decreasing the rate of intermolecular reactions.

Q4: How can I detect and quantify side products in my polymer?

Several analytical techniques can be employed to identify and quantify the products of side reactions:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools to detect structural changes in the polymer. The formation of cyclic structures or the loss of the bromomethyl group will result in characteristic new signals in the NMR spectrum. For instance, the disappearance of the -CH2Br protons and the appearance of new signals in the aliphatic region could indicate cyclization or hydrolysis.

  • Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used to analyze the polymer and identify unexpected masses corresponding to cyclic units or other modifications.[2]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can show changes in functional groups. For example, the appearance of a hydroxyl peak could indicate hydrolysis of the bromomethyl group.

Q5: What are the recommended starting conditions for the polymerization of this compound?

For a conventional free radical polymerization, the following conditions can be used as a starting point. Optimization will likely be necessary based on the desired polymer characteristics.

  • Initiator: Azo compounds like azobisisobutyronitrile (AIBN) are commonly used as they are less prone to side reactions compared to peroxide initiators.

  • Solvent: Anhydrous, aprotic solvents such as dioxane, toluene, or N,N-dimethylformamide (DMF) are recommended to minimize hydrolysis.

  • Temperature: A temperature range of 60-80 °C is typical for AIBN-initiated polymerizations.

  • Monomer Concentration: A starting concentration of 1-2 M is advisable to balance the rates of propagation and side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Polymer Yield - Inhibition by oxygen.[3] - Inefficient initiation. - Chain transfer to solvent.- Ensure the reaction mixture is thoroughly deoxygenated (e.g., by freeze-pump-thaw cycles or purging with an inert gas). - Check the purity and age of the initiator. - Choose a solvent with a low chain transfer constant.
Insoluble Polymer / Gel Formation - Intermolecular crosslinking. - High monomer conversion. - High reaction temperature.- Stop the polymerization at a lower conversion. - Decrease the monomer concentration. - Lower the reaction temperature. - Consider using a controlled radical polymerization technique like RAFT or ATRP for better control.
Broad Molecular Weight Distribution (High Polydispersity) - Chain transfer reactions. - Termination by combination. - Temperature fluctuations.- Use a chain transfer agent to control molecular weight. - Employ a controlled/living radical polymerization technique. - Ensure stable temperature control throughout the polymerization.
Loss of Bromine Functionality in the Final Polymer - Intramolecular cyclization. - Intermolecular crosslinking. - Hydrolysis of the bromomethyl group.- Optimize reaction conditions to minimize cyclization (see FAQ 2). - Prevent crosslinking by controlling conversion and concentration (see FAQ 3). - Use anhydrous solvents and reagents to prevent hydrolysis.

Data Presentation

The following table summarizes the hypothetical effects of various reaction parameters on the extent of major side reactions during the polymerization of this compound. This data is intended for illustrative purposes to guide experimental design.

Parameter Condition Intramolecular Cyclization (%) Intermolecular Crosslinking (%) Hydrolysis (%)
Monomer Concentration 0.5 M152<1
2.0 M510<1
Temperature 60 °C85<1
80 °C20122
Solvent Toluene107<1
DMF1281
Dioxane/Water (9:1)181510
Conversion 30%73<1
80%15251

Experimental Protocols

Protocol 1: Free Radical Polymerization of this compound
  • Materials: this compound (monomer), azobisisobutyronitrile (AIBN, initiator), anhydrous toluene (solvent).

  • Procedure: a. In a Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.92 g, 10 mmol) and AIBN (e.g., 16.4 mg, 0.1 mmol) in anhydrous toluene (e.g., 10 mL). b. Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. c. After the final thaw, backfill the flask with nitrogen or argon. d. Place the flask in a preheated oil bath at 70 °C and stir. e. Monitor the polymerization progress by taking aliquots at regular intervals and analyzing the monomer conversion by 1H NMR or gas chromatography. f. To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air. g. Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., cold diethyl ether or hexane). h. Collect the precipitated polymer by filtration and dry it under vacuum at room temperature.

Protocol 2: Analysis of Side Products by 1H NMR Spectroscopy
  • Sample Preparation: Dissolve a small amount of the purified and dried polymer in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Data Acquisition: Record the 1H NMR spectrum.

  • Spectral Analysis:

    • Expected Polymer Structure: Look for broad signals corresponding to the polymer backbone protons and the N-methyl protons. The signal for the -CH2Br protons should be present around 3.6-3.8 ppm.

    • Intramolecular Cyclization: The formation of a five-membered lactam ring will lead to the appearance of new, distinct signals in the aliphatic region of the spectrum and a decrease in the integration of the -CH2Br signal relative to the backbone protons.

    • Hydrolysis: The presence of a -CH2OH group will give a new signal, typically around 3.5-4.0 ppm, and a signal for the hydroxyl proton (which may be broad and its position dependent on concentration and solvent).

    • Quantification: The relative amounts of side products can be estimated by comparing the integration of the characteristic signals of the side products to the signals of the main polymer chain.

Visualizations

Below are diagrams illustrating the proposed mechanisms for the primary side reactions.

Caption: Proposed mechanism for intramolecular cyclization.

Caption: Proposed mechanism for intermolecular crosslinking.

References

optimizing initiator and catalyst concentrations for N,N-dimethyl-2-(bromomethyl)-acrylamide polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of N,N-dimethyl-2-(bromomethyl)-acrylamide. The information is designed to help optimize initiator and catalyst concentrations and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of this compound, with a focus on Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization techniques.

Issue Potential Cause Recommended Solution
Low or No Polymerization Initiator Inefficiency: The chosen initiator may not be suitable for the monomer or reaction conditions.- For ATRP: Ensure an appropriate alkyl halide initiator is used, such as ethyl α-bromoisobutyrate (EBiB) or methyl 2-chloropropionate. - For RAFT: Select a suitable chain transfer agent (CTA) like a dithiobenzoate or trithiocarbonate that is effective for acrylamides.[1]
Catalyst Inactivation (ATRP): The amide group of the acrylamide can strongly coordinate with the copper catalyst, leading to its deactivation.[2]- Increase the catalyst-to-initiator ratio.[2] - Use a more active ligand, such as tris(2-dimethylaminoethyl)amine (Me6TREN), which can help to stabilize the catalyst complex.[3] - Consider adding a small amount of Cu(II) to the reaction mixture to regulate the polymerization.[4]
Oxygen Inhibition: The presence of oxygen can terminate radical species, preventing polymerization.- Ensure all reagents and the reaction vessel are thoroughly deoxygenated by purging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles.
Poor Control Over Molecular Weight and High Polydispersity (Đ > 1.5) High Radical Concentration (ATRP): An imbalance in the activator/deactivator equilibrium can lead to a high concentration of radical species and frequent termination reactions.- Adjust the ratio of Cu(I) to Cu(II) species. Starting with a small amount of Cu(II) can help to establish control early in the polymerization.[4] - Lower the reaction temperature to reduce the rate of activation.
Inefficient Chain Transfer (RAFT): The chosen CTA may not have optimal transfer kinetics for this specific monomer.- Experiment with different CTAs. Trithiocarbonates are often a good choice for acrylamides.[5] - Adjust the monomer to CTA ratio to target the desired molecular weight.
Side Reactions: The bromomethyl group may participate in side reactions.- Lower the reaction temperature to minimize potential side reactions. - Analyze the polymer structure using techniques like NMR to identify any unexpected functionalities that might indicate side reactions.
Gelation of the Reaction Mixture High Monomer Concentration: High concentrations can lead to rapid, uncontrolled polymerization and cross-linking, especially if impurities are present.- Reduce the initial monomer concentration by using more solvent.
Bifunctional Impurities: The monomer may contain bifunctional impurities that act as cross-linkers.- Purify the monomer before use, for example, by passing it through a column of basic alumina to remove inhibitors and acidic impurities.
Discolored Polymer (e.g., green or blue) Residual Copper Catalyst (ATRP): The final polymer is contaminated with the copper catalyst.- Purify the polymer by passing a solution of the polymer through a neutral alumina column to remove the copper complex. - Precipitate the polymer in a suitable non-solvent to wash away the catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting concentrations for the initiator and catalyst in the ATRP of this compound?

A1: While specific data for this monomer is limited, a good starting point can be extrapolated from the polymerization of N,N-dimethylacrylamide (DMA). A typical molar ratio of [Monomer]:[Initiator]:[Cu(I) Catalyst]:[Ligand] would be in the range of 100:1:1:1 to 200:1:1:1.[3][6] It is often beneficial to start with a slightly higher catalyst concentration due to potential inactivation by the amide monomer.[2]

Q2: Which catalyst system is most effective for the controlled polymerization of this compound?

A2: For ATRP, copper-based systems with highly active ligands like Me6TREN have shown success with acrylamides.[3] However, given the challenges with ATRP for this class of monomers, RAFT polymerization should also be strongly considered as it has been successfully used for the controlled polymerization of DMA.[7] Ruthenium-based catalysts, such as RuCl2(PPh3)3 in conjunction with an aluminum alkoxide, have also been reported to facilitate the living radical polymerization of DMA and could be a viable alternative.[8]

Q3: Can the bromomethyl group on the monomer interfere with the polymerization?

A3: Yes, the bromomethyl group is a reactive site and could potentially participate in side reactions. It could theoretically act as a chain transfer agent or be involved in nucleophilic substitution reactions, especially at elevated temperatures. It is advisable to conduct polymerizations at lower temperatures (e.g., room temperature to 60°C) to minimize these potential side reactions.[8]

Q4: How can I monitor the progress of the polymerization?

A4: The progress of the polymerization can be monitored by taking aliquots from the reaction mixture at different time points and analyzing them using:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To determine monomer conversion by comparing the integration of monomer and polymer peaks.

  • Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): To determine the molecular weight and polydispersity (Đ) of the polymer.

Q5: What is a suitable solvent for the polymerization of this compound?

A5: The choice of solvent will depend on the desired properties of the polymer and the polymerization technique. For ATRP, solvents such as toluene or dimethylformamide (DMF) have been used for DMA.[7] For RAFT polymerization of acrylamides, dimethyl sulfoxide (DMSO) has been shown to be an effective solvent.[5] Aqueous systems can also be used, but control over the polymerization of acrylamides in water can be more challenging.[1]

Data Presentation

The following tables summarize typical reaction conditions for the polymerization of N,N-dimethylacrylamide (DMA), which can serve as a starting point for optimizing the polymerization of this compound.

Table 1: Exemplary ATRP Conditions for N,N-dimethylacrylamide

InitiatorCatalyst/Ligand[Monomer]:[Initiator]:[Catalyst]:[Ligand]SolventTemp (°C)Time (h)Đ (Mw/Mn)Reference
Methyl 2-chloropropionateCuCl/Me6TREN102:1:2:2Toluene20-~1.2[6]
Ethyl α-bromoisobutyrateCuBr/Me4Cyclam100:1:1:1Toluene/DMF (9:1)RT1>1.5[7]

Table 2: Exemplary RAFT Conditions for N,N-dimethylacrylamide

CTAInitiator[Monomer]:[CTA]:[Initiator]SolventTemp (°C)Time (h)Đ (Mw/Mn)Reference
Difunctional trithiocarbonateACVA-Water (pH 5.5)RT-<1.3[1]
Dodecyl trithiodimethyl propionic acidAIBN-DMSO702<1.3[5]

Experimental Protocols

Protocol 1: General Procedure for ATRP of this compound

  • Reagent Preparation:

    • Purify the this compound monomer by passing it through a short column of basic alumina to remove any inhibitor.

    • Ensure all solvents are anhydrous and deoxygenated.

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the copper catalyst (e.g., CuBr) and the ligand (e.g., Me6TREN).

    • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

    • Add the deoxygenated solvent via a syringe.

    • Stir the mixture until the catalyst and ligand are fully dissolved.

  • Polymerization:

    • Add the purified monomer to the flask via a syringe.

    • Add the initiator (e.g., ethyl α-bromoisobutyrate) via a syringe to start the polymerization.

    • Place the flask in a thermostatically controlled oil bath at the desired temperature.

    • Take samples periodically to monitor monomer conversion and molecular weight evolution.

  • Termination and Purification:

    • To stop the polymerization, expose the reaction mixture to air.

    • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.

    • Precipitate the polymer by adding the solution dropwise to a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

    • Collect the polymer by filtration and dry it under vacuum.

Protocol 2: General Procedure for RAFT Polymerization of this compound

  • Reagent Preparation:

    • Purify the monomer as described in the ATRP protocol.

    • Ensure the solvent is deoxygenated.

  • Reaction Setup:

    • To a dry Schlenk flask with a magnetic stir bar, add the monomer, RAFT agent (CTA), initiator (e.g., AIBN or ACVA), and solvent.

  • Degassing:

    • Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization:

    • After the final thaw, backfill the flask with an inert gas and place it in a preheated oil bath at the desired temperature to initiate polymerization.

    • Allow the reaction to proceed for the desired time.

  • Termination and Purification:

    • Stop the reaction by cooling the flask in an ice bath and exposing the contents to air.

    • Precipitate the polymer in a suitable non-solvent.

    • Redissolve the polymer in a small amount of a good solvent and re-precipitate to further purify it.

    • Collect the polymer by filtration and dry it under vacuum.

Visualizations

Experimental_Workflow_ATRP cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Purify_Monomer Purify Monomer Add_Monomer Add Monomer Purify_Monomer->Add_Monomer Deoxygenate_Solvent Deoxygenate Solvent Add_Solvent Add Solvent Deoxygenate_Solvent->Add_Solvent Add_Catalyst_Ligand Add Catalyst & Ligand to Flask Degas_Flask Degas Flask Add_Catalyst_Ligand->Degas_Flask Degas_Flask->Add_Solvent Add_Solvent->Add_Monomer Add_Initiator Add Initiator & Start Add_Monomer->Add_Initiator Polymerization Polymerization at Temp. Add_Initiator->Polymerization Terminate Terminate Reaction Polymerization->Terminate Remove_Catalyst Remove Catalyst Terminate->Remove_Catalyst Precipitate Precipitate Polymer Remove_Catalyst->Precipitate Dry Dry Polymer Precipitate->Dry

Caption: Workflow for ATRP of this compound.

Troubleshooting_Logic Start Polymerization Issue Q_Polymerization Low/No Polymerization? Start->Q_Polymerization Q_Control Poor MW Control / High Đ? Start->Q_Control Q_Gelation Gelation? Start->Q_Gelation A_Initiator Check Initiator/CTA Q_Polymerization->A_Initiator Yes A_Catalyst Increase Catalyst Ratio (ATRP) Q_Polymerization->A_Catalyst Yes A_Oxygen Improve Degassing Q_Polymerization->A_Oxygen Yes A_Radical Adjust Cu(I)/Cu(II) Ratio (ATRP) Q_Control->A_Radical Yes A_Transfer Change CTA (RAFT) Q_Control->A_Transfer Yes A_Temp Lower Temperature Q_Control->A_Temp Yes A_Concentration Reduce Monomer Concentration Q_Gelation->A_Concentration Yes

Caption: Troubleshooting logic for common polymerization issues.

References

Technical Support Center: Managing Bromomethyl Group Hydrolysis in Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and managing the hydrolysis of bromomethyl-containing compounds in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: What is the hydrolysis of a bromomethyl group?

A1: The hydrolysis of a bromomethyl group (-CH₂Br) is a chemical reaction in which the carbon-bromine (C-Br) bond is cleaved by reaction with water. This nucleophilic substitution reaction replaces the bromine atom with a hydroxyl group (-OH), converting the bromomethyl compound into its corresponding hydroxymethyl alcohol and releasing a bromide ion (Br⁻). This process can be a significant challenge in drug development and experimental biology, as it can lead to the degradation of the active compound, loss of efficacy, and the formation of unintended byproducts.

Q2: What are the primary mechanisms driving the hydrolysis of bromomethyl groups?

A2: The hydrolysis of bromomethyl groups, like other primary halogenoalkanes, can proceed through two main nucleophilic substitution mechanisms:

  • Sₙ2 (Substitution Nucleophilic Bimolecular): This is typically the dominant mechanism for primary halides like the bromomethyl group. It involves a single step where a water molecule attacks the carbon atom from the side opposite to the bromine atom. The C-Br bond breaks as the C-OH bond forms, proceeding through a single transition state.

  • Sₙ1 (Substitution Nucleophilic Unimolecular): This mechanism is less common for primary halides but can become relevant if the structure can stabilize a primary carbocation (e.g., through resonance). It is a two-step process where the C-Br bond first breaks to form a carbocation intermediate, which is then rapidly attacked by water.[1]

The prevailing mechanism depends on the compound's structure, the solvent, and the reaction conditions.[1][2]

Q3: What key factors influence the rate of bromomethyl group hydrolysis?

A3: Several factors can significantly affect the rate of hydrolysis:

  • Temperature: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the rate of hydrolysis.

  • pH: The hydrolysis rate can be influenced by both acidic and basic conditions.[2] Under strongly alkaline (high pH) conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, can dramatically accelerate the substitution reaction.

  • Solvent Polarity: Polar solvents like water can stabilize the transition states and intermediates involved in both Sₙ1 and Sₙ2 reactions, thereby promoting hydrolysis.[1] Using co-solvents like ethanol can sometimes alter the reaction rate by changing the overall polarity of the medium.[3]

  • Molecular Structure: The electronic and steric environment around the bromomethyl group plays a crucial role. Electron-withdrawing groups nearby can make the carbon atom more electrophilic and susceptible to nucleophilic attack, potentially increasing the hydrolysis rate. Conversely, bulky neighboring groups can sterically hinder the approach of a water molecule, slowing down an Sₙ2 reaction.[1]

Troubleshooting Guide

Q1: My bromomethyl-containing compound is degrading too quickly in my aqueous buffer. What can I do to minimize hydrolysis?

A1: If rapid degradation is an issue, consider the following strategies:

  • Temperature Control: Perform your experiments at the lowest feasible temperature. If possible, conduct experiments on ice (0-4°C) to significantly slow the hydrolysis rate.

  • pH Adjustment: The stability of your compound may be pH-dependent. Conduct a pH stability profile to identify the pH at which your compound is most stable. Typically, neutral or slightly acidic conditions (pH 4-6) are preferable to alkaline conditions for minimizing hydrolysis.

  • Use of Co-solvents: Introducing a less polar, water-miscible co-solvent (e.g., DMSO, ethanol, acetonitrile) can decrease the overall polarity of the medium and may reduce the hydrolysis rate. However, ensure the co-solvent does not interfere with your experimental assay.

  • Minimize Incubation Time: Redesign your experimental workflow to minimize the time the compound spends in the aqueous buffer before analysis or use. Prepare solutions immediately before they are needed.

Q2: I am observing unexpected side products in my experiment. Could they be from hydrolysis?

A2: It is highly likely. The primary hydrolysis product will be the corresponding hydroxymethyl (-CH₂OH) analog of your compound. Depending on the complexity of your molecule, this initial product could undergo further reactions (e.g., dehydration, rearrangement). To confirm, you should:

  • Analyze a Control Sample: Incubate your compound in the aqueous buffer under the same experimental conditions but without other reagents.

  • Use Analytical Techniques: Employ methods like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the masses of the unknown products.[4] The expected mass of the primary hydrolysis product will be the mass of your parent compound minus the mass of Bromine (≈79.9 u) plus the mass of a hydroxyl group (≈17.0 u).

  • Monitor Over Time: Track the disappearance of your parent compound and the appearance of the new peaks over time to establish a precursor-product relationship.

Q3: How do I select an appropriate buffer system to control the hydrolysis of my compound?

A3: The choice of buffer is critical for controlling pH, which directly impacts the hydrolysis rate.

  • Determine Optimal pH: First, perform a preliminary stability study to find the pH range where your compound is most stable.

  • Select a Buffer with the Right pKa: Choose a buffer system whose pKa is close to your target pH. This ensures maximum buffering capacity, preventing pH shifts during the experiment.

  • Consider Buffer Species: Be aware that some buffer components can act as nucleophiles and may directly participate in or catalyze the degradation of your compound. For example, phosphate or carboxylate buffers could potentially attack the electrophilic carbon. Always run a control to ensure the buffer itself is not promoting degradation. Good's buffers (e.g., HEPES, MES, PIPES) are often a good choice as they are designed to be non-interactive with biological systems.

Data Presentation

Table 1: Relative Hydrolysis Rates of Halogenoalkanes

This table illustrates the impact of the leaving group (the halogen) on the rate of hydrolysis. The reaction rate is inversely proportional to the carbon-halogen bond enthalpy; weaker bonds break more easily, leading to faster hydrolysis.

Halogenoalkane (R-X)C-X Bond Enthalpy (kJ/mol)Relative Rate of HydrolysisLeaving Group Stability
R-I (Iodoalkane)~238FastestBest
R-Br (Bromoalkane)~276FastGood
R-Cl (Chloroalkane)~338SlowModerate
R-F (Fluoroalkane)~484Slowest (Often negligible)Poor

Data compiled from established chemical principles.[1][3]

Table 2: Influence of Compound Structure on Hydrolysis Mechanism and Rate

The structure of the carbon skeleton has a profound effect on the mechanism and rate of hydrolysis.

Halogenoalkane TypeDominant MechanismRelative RateReason
Tertiary (R₃C-Br)Sₙ1FastestFormation of a stable tertiary carbocation.
Secondary (R₂CH-Br)Sₙ1 / Sₙ2IntermediateCan proceed through either pathway.
Primary (RCH₂-Br) Sₙ2 Slow Steric hindrance is low, but the primary carbocation is unstable.
Methyl (CH₃-Br) Sₙ2 Slowest Least sterically hindered for Sₙ2, but the methyl carbocation is highly unstable.

This table reflects general reactivity trends.[1][3]

Visualizations

HydrolysisMechanisms cluster_SN2 SN2 Mechanism (Bimolecular) cluster_SN1 SN1 Mechanism (Unimolecular) R_CH2Br_SN2 R-CH₂Br TS_SN2 [HO--CH₂--Br]⁻ R_CH2Br_SN2->TS_SN2 + H₂O Product_SN2 R-CH₂OH + Br⁻ TS_SN2->Product_SN2 R_CH2Br_SN1 R-CH₂Br Carbocation R-CH₂⁺ + Br⁻ R_CH2Br_SN1->Carbocation Slow Step Product_SN1 R-CH₂OH Carbocation->Product_SN1 + H₂O (Fast)

Caption: Sₙ1 and Sₙ2 mechanisms for bromomethyl group hydrolysis.

ExperimentalWorkflow start Start: Prepare Stock Solution (in aprotic solvent like DMSO) prep_reaction Prepare Reaction Mixture (add stock to aqueous buffer) start->prep_reaction incubate Incubate at Constant Temperature prep_reaction->incubate withdraw Withdraw Aliquots at Specific Time Points (t₀, t₁, t₂, ... tₙ) incubate->withdraw quench Quench Reaction (e.g., with acid or organic solvent) withdraw->quench analyze Analyze Samples by HPLC/LC-MS quench->analyze calculate Calculate Rate of Degradation and Formation of Products analyze->calculate end End calculate->end

Caption: Workflow for a kinetic study of bromomethyl hydrolysis.

TroubleshootingFlowchart start Is compound degradation in aqueous media a problem? yes_node YES start->yes_node Yes no_node NO start->no_node No check_temp Can temperature be lowered? yes_node->check_temp end END no_node->end Proceed with experiment lower_temp Strategy: Perform experiment at lower temperature (e.g., 4°C) check_temp->lower_temp Yes check_ph Is the pH optimal for stability? check_temp->check_ph No lower_temp->end adjust_ph Strategy: Adjust buffer pH (typically to slightly acidic/neutral) check_ph->adjust_ph No check_solvent Can a co-solvent be used? check_ph->check_solvent Yes adjust_ph->end use_cosolvent Strategy: Add a water-miscible co-solvent (e.g., DMSO, Ethanol) check_solvent->use_cosolvent Yes redesign Consider molecular redesign (e.g., replace with -CH₂Cl) check_solvent->redesign No use_cosolvent->end redesign->end

Caption: Troubleshooting flowchart for managing bromomethyl hydrolysis.

Experimental Protocols

Protocol: Monitoring Bromomethyl Hydrolysis via HPLC

This protocol outlines a general method for determining the kinetic profile of a bromomethyl-containing compound's hydrolysis in an aqueous buffer.

Objective: To quantify the rate of disappearance of the parent compound and the appearance of its primary alcohol metabolite over time.

Materials:

  • Bromomethyl-containing compound of interest

  • Anhydrous aprotic solvent (e.g., DMSO or Acetonitrile) for stock solution

  • Aqueous buffer of choice (e.g., 100 mM Phosphate buffer, pH 7.4)

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis or DAD)

  • Mobile phases (e.g., Acetonitrile and Water with 0.1% TFA)

  • Thermostated incubator or water bath

  • Autosampler vials

  • Quenching solution (e.g., Acetonitrile or 1 M HCl, depending on compound stability)

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh the bromomethyl compound and dissolve it in the anhydrous aprotic solvent to create a concentrated stock solution (e.g., 10 mM). This stock should be stored at -20°C or -80°C and prepared fresh if possible.

  • HPLC Method Development:

    • Develop an HPLC method that provides good separation between the parent bromomethyl compound and its expected hydroxymethyl product. The increased polarity of the alcohol product will typically result in a shorter retention time on a reverse-phase column.

  • Initiation of Hydrolysis Reaction:

    • Pre-warm the aqueous buffer to the desired experimental temperature (e.g., 37°C).

    • To initiate the reaction, add a small volume of the stock solution to the pre-warmed buffer to achieve the final desired concentration (e.g., 100 µM). Ensure the final concentration of the organic solvent is low (e.g., <1%) to avoid affecting the reaction kinetics.

    • Vortex briefly to mix and immediately withdraw the first aliquot for the t=0 time point.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a fixed volume (e.g., 100 µL) of the reaction mixture.

    • Immediately add the aliquot to a vial containing a set volume of quenching solution (e.g., 100 µL). The quenching solution stops the reaction by either precipitating the compound or drastically changing the pH.

  • Sample Analysis:

    • Analyze all quenched samples by the developed HPLC method.

    • Integrate the peak areas for the parent compound and the hydrolysis product at each time point.

  • Data Analysis:

    • Plot the concentration (or peak area) of the parent compound versus time.

    • Determine the reaction order and calculate the rate constant (k) and half-life (t½) of the hydrolysis reaction under the tested conditions. For a pseudo-first-order reaction, the half-life can be calculated as t½ = 0.693 / k.

References

troubleshooting poor yields in N,N-dimethyl-2-(bromomethyl)-acrylamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N-dimethyl-2-(bromomethyl)-acrylamide. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

The most prevalent and logical synthetic pathway involves a two-step process:

  • Synthesis of the precursor alcohol: A Baylis-Hillman type reaction between N,N-dimethylacrylamide and formaldehyde to produce N,N-dimethyl-2-(hydroxymethyl)-acrylamide.

  • Bromination of the allylic alcohol: Conversion of the hydroxyl group of N,N-dimethyl-2-(hydroxymethyl)-acrylamide to a bromide using a suitable brominating agent to yield the final product, this compound.

Troubleshooting Guide: Poor Yields and Side Reactions

Poor yields in the synthesis of this compound often stem from issues in either the formation of the precursor alcohol or the subsequent bromination step.

Part 1: Synthesis of N,N-dimethyl-2-(hydroxymethyl)-acrylamide (Precursor)

The synthesis of the precursor, N,N-dimethyl-2-(hydroxymethyl)-acrylamide, is typically achieved through a reaction analogous to the Baylis-Hillman reaction.

Q2: I am observing low conversion of N,N-dimethylacrylamide to the hydroxymethylated precursor. What are the possible causes and solutions?

Low conversion in the Baylis-Hillman type reaction can be attributed to several factors:

  • Catalyst Choice and Concentration: The choice and amount of the amine catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are critical. Insufficient catalyst will result in a sluggish reaction.

  • Reaction Time: These reactions can be slow. Ensure the reaction is monitored over a sufficient period.

  • Solvent Effects: The reaction medium can influence the reaction rate. Protic solvents like water or alcohols can sometimes accelerate the reaction.[1]

  • Reagent Purity: Impurities in the starting materials, particularly the N,N-dimethylacrylamide, can inhibit the catalyst.

Troubleshooting Steps:

IssueRecommended Action
Low Reaction RateIncrease the catalyst (e.g., DABCO) loading incrementally.
Extend the reaction time and monitor progress by TLC or NMR.
Consider using a water-cosolvent system if the reaction is performed in an organic solvent.[1]
Stalled ReactionEnsure the N,N-dimethylacrylamide is freshly distilled to remove inhibitors.
Verify the quality and activity of the formaldehyde source.

Experimental Protocol: Synthesis of N,N-dimethyl-α-(hydroxymethyl)acrylamide [2]

To a solution of 1,4-diazabicyclo[2.2.2]octane (DABCO) (18.2 g, 0.162 mol) in water (28 mL), a solution of phenol (7.67 g, 81.5 mmol) in tert-butanol (12 mL) is added. N,N-dimethylacrylamide (DMAA) (67.0 mL, 0.650 mol) is then added, and the reaction mixture is heated at 65 °C for five days. After concentration, a mixture of acetone and hexane (v/v = 4/1) and silica gel (130 g) is added. The mixture is stirred for several hours and then filtered to yield the product.

Logical Workflow for Troubleshooting Precursor Synthesis

start Low Yield of N,N-dimethyl-2-(hydroxymethyl)-acrylamide catalyst Check Catalyst: - Type (e.g., DABCO) - Loading start->catalyst time Evaluate Reaction Time: - Monitor by TLC/NMR start->time solvent Assess Solvent System: - Consider protic co-solvents start->solvent reagents Verify Reagent Purity: - Distill DMAA - Check formaldehyde source start->reagents solution1 Increase catalyst loading or try a different amine catalyst. catalyst->solution1 solution2 Extend reaction time. time->solution2 solution3 Add water or alcohol as a co-solvent. solvent->solution3 solution4 Purify starting materials. reagents->solution4

Caption: Troubleshooting workflow for low yields in the synthesis of the precursor alcohol.

Part 2: Bromination of N,N-dimethyl-2-(hydroxymethyl)-acrylamide

The conversion of the allylic alcohol to the bromide is a critical step where yield loss and side product formation are common. The two most frequently used reagents for this transformation are N-Bromosuccinimide (NBS) and Phosphorus Tribromide (PBr₃).

Q3: My reaction with N-Bromosuccinimide (NBS) is giving a mixture of products and a low yield of the desired this compound. What is going wrong?

Using NBS for allylic bromination is a radical reaction.[3] The main challenge is to avoid competitive electrophilic addition of bromine to the double bond.

  • High Bromine Concentration: The primary cause of side products is an excessively high concentration of molecular bromine (Br₂), which can be generated from NBS in the presence of HBr.[3][4]

  • Allylic Rearrangement: The allylic radical intermediate is resonance-stabilized, which can lead to the formation of regioisomeric products.[5]

  • Solvent Choice: The solvent can influence the reaction pathway. Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are often preferred.[6]

  • Initiation: The reaction requires a radical initiator, such as AIBN or benzoyl peroxide, or initiation by light (hν).[7]

Troubleshooting Steps and Yield Optimization with NBS

ParameterCondition 1Condition 2Expected Outcome
Solvent CCl₄ (non-polar)CH₃CN (polar)Higher selectivity for allylic bromination is often observed in non-polar solvents.
Initiator Light (hν)AIBN (chemical)Both methods are effective for radical initiation. Light can offer milder conditions.
Temperature RefluxRoom TemperatureHigher temperatures can increase the reaction rate but may also lead to more side products.
NBS Purity RecrystallizedAs isUsing freshly recrystallized NBS can minimize side reactions.

Logical Workflow for Troubleshooting NBS Bromination

start Poor Yield/Side Products with NBS br2_conc High Br₂ Concentration? start->br2_conc rearrangement Allylic Rearrangement? start->rearrangement solvent Incorrect Solvent? start->solvent initiation Inefficient Initiation? start->initiation solution1 Use non-polar solvent (e.g., CCl₄). Maintain low temperature. br2_conc->solution1 solution2 Analyze product mixture for isomers (NMR, GC-MS). Optimize conditions to favor desired regioisomer. rearrangement->solution2 solution3 Switch to a non-polar solvent. solvent->solution3 solution4 Ensure proper light source or use a chemical initiator (AIBN). initiation->solution4

Caption: Troubleshooting workflow for allylic bromination using NBS.

Q4: I am experiencing low yields when using Phosphorus Tribromide (PBr₃) for the bromination. Where is my product going?

PBr₃ is another effective reagent for converting alcohols to bromides. However, incomplete reactions and the formation of phosphorus-containing byproducts can lead to low yields.

  • Stoichiometry: Using an insufficient amount of PBr₃ can result in incomplete conversion of the starting alcohol.

  • Formation of Phosphorus Byproducts: The reaction produces phosphorous acid (H₃PO₃) and other phosphorus-containing species. The desired product can sometimes be lost during the aqueous workup if it complexes with these byproducts.

  • Reaction Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions.

  • Purity of PBr₃: PBr₃ can hydrolyze over time, reducing its effectiveness. Using freshly distilled or a new bottle of PBr₃ is recommended.

Troubleshooting Steps and Yield Optimization with PBr₃

ParameterCondition 1Condition 2Expected Outcome
Equivalents of PBr₃ 0.33 eq.0.4 - 0.5 eq.Using a slight excess of PBr₃ can help drive the reaction to completion.
Temperature 0 °CRoom TemperatureLow temperature is generally preferred to control the reaction.
Workup Standard aqueous washCareful pH adjustment and extractionEnsuring complete extraction of the product from the aqueous layer is crucial.

Experimental Protocol: General Procedure for Allylic Bromination with PBr₃

To a solution of the allylic alcohol in an anhydrous aprotic solvent (e.g., diethyl ether or dichloromethane) at 0 °C under an inert atmosphere, phosphorus tribromide (0.33-0.5 equivalents) is added dropwise. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is carefully quenched with ice-water and extracted with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Logical Workflow for Troubleshooting PBr₃ Bromination

start Low Yield with PBr₃ stoichiometry Incorrect Stoichiometry? start->stoichiometry byproducts Loss during Workup? start->byproducts temperature Suboptimal Temperature? start->temperature reagent_quality PBr₃ Quality? start->reagent_quality solution1 Use a slight excess of PBr₃ (e.g., 0.4 eq.). stoichiometry->solution1 solution2 Perform careful extraction, possibly with pH adjustment. byproducts->solution2 solution3 Maintain low temperature (0 °C) during addition and reaction. temperature->solution3 solution4 Use freshly distilled or a new bottle of PBr₃. reagent_quality->solution4

Caption: Troubleshooting workflow for allylic bromination using PBr₃.

Purification and Characterization

Q5: How can I purify the final product, this compound, and what are the expected analytical data?

Purification is typically achieved by column chromatography on silica gel using a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.

Expected Analytical Data:

  • ¹H NMR: The proton NMR spectrum is a key tool for characterization. Expected signals include:

    • Singlets for the two N-methyl groups.

    • A singlet for the bromomethyl (-CH₂Br) protons.

    • Two singlets for the vinyl protons, which may appear as multiplets depending on the resolution and coupling.

  • ¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon, the vinyl carbons, the bromomethyl carbon, and the N-methyl carbons.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₆H₁₀BrNO, MW: 192.05 g/mol ).[8] The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be observable for the molecular ion and bromine-containing fragments.

References

controlling the molecular weight and polydispersity of poly(N,N-dimethyl-2-(bromomethyl)-acrylamide)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific literature on the controlled polymerization of poly(N,N-dimethyl-2-(bromomethyl)-acrylamide), this guide is primarily based on established protocols for the closely related and well-documented monomer, poly(N,N-dimethylacrylamide) (PDMA). The presence of the reactive bromomethyl group may introduce additional complexities and potential side reactions. Researchers should consider these factors and perform appropriate characterization.

Frequently Asked Questions (FAQs)

Q1: Which polymerization method is recommended for controlling the molecular weight and polydispersity of acrylamide-based polymers?

A1: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the highly recommended method for achieving good control over the molecular weight and obtaining a narrow molecular weight distribution (low polydispersity index, PDI) for acrylamide-based polymers.[1][2][3][4][5] In contrast, Atom Transfer Radical Polymerization (ATRP) is often problematic for these monomers, leading to uncontrolled polymerizations and broad PDIs.[1]

Q2: Why is ATRP not recommended for the polymerization of N,N-disubstituted acrylamides?

A2: ATRP is generally not suitable for the controlled polymerization of N,N-disubstituted acrylamides due to the interaction of the copper catalyst with the amide group in the polymer chain. This complexation can stabilize the propagating radical, which slows down the deactivation step in the ATRP equilibrium. This leads to a higher concentration of active radicals, resulting in increased termination reactions and a loss of control over the polymerization.[1]

Q3: How can I control the molecular weight of my poly(this compound)?

A3: In RAFT polymerization, the molecular weight of the resulting polymer is primarily controlled by the molar ratio of the monomer to the Chain Transfer Agent (CTA). A higher monomer-to-CTA ratio will result in a higher molecular weight polymer. The theoretical number-average molecular weight (Mn) can be estimated using the following formula:

Mn,theoretical = ([Monomer]₀ / [CTA]₀) × MWmonomer + MWCTA

Where:

  • [Monomer]₀ is the initial monomer concentration.

  • [CTA]₀ is the initial CTA concentration.

  • MWmonomer is the molecular weight of the monomer.

  • MWCTA is the molecular weight of the CTA.

Q4: What factors influence the polydispersity (PDI) of the final polymer?

A4: Several factors can influence the PDI in RAFT polymerization:

  • Choice of CTA: The CTA must be appropriate for the monomer being polymerized to ensure efficient chain transfer.

  • Initiator Concentration: A suitable initiator-to-CTA ratio is crucial. Typically, a ratio of 1:5 to 1:10 (initiator:CTA) is used.

  • Reaction Conditions: Temperature and solvent can affect the polymerization kinetics and, consequently, the PDI.

  • Monomer Conversion: It is often advisable to stop the polymerization at high, but not complete, conversion to minimize termination reactions that can broaden the PDI.

Q5: What are suitable CTAs, initiators, and solvents for the RAFT polymerization of acrylamides?

A5:

  • CTAs: Trithiocarbonates are commonly used and effective CTAs for acrylamide polymerization. An example is 4-cyanopentanoic acid dithiobenzoate (CTP).[6][7]

  • Initiators: Azo initiators such as 2,2'-azobis(isobutyronitrile) (AIBN) or 4,4'-azobis(4-cyanovaleric acid) (ACVA) are frequently used.

  • Solvents: The choice of solvent depends on the solubility of the monomer and resulting polymer. For acrylamides, common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and in some cases, water or toluene.[1][3][4]

Troubleshooting Guides

Q1: My polymerization is proceeding too quickly and seems uncontrolled, what could be the issue?

A1:

  • Potential Cause: The initiator concentration might be too high relative to the CTA concentration. This leads to a high concentration of radicals, favoring termination reactions.

  • Solution: Decrease the initiator-to-CTA ratio. A good starting point is a molar ratio of 1:5.

  • Potential Cause: The reaction temperature may be too high, leading to a faster rate of decomposition of the initiator and a higher concentration of radicals.

  • Solution: Lower the reaction temperature. For AIBN, a typical temperature range is 60-70 °C.

  • Potential Cause (specific to the target monomer): The bromomethyl group might be participating in side reactions that interfere with the polymerization.

  • Solution: Consider using a lower polymerization temperature and ensure all reagents are pure.

Q2: The PDI of my final polymer is high (> 1.5). How can I achieve a narrower molecular weight distribution?

A2:

  • Potential Cause: An inappropriate CTA was used for the acrylamide monomer.

  • Solution: Ensure you are using a CTA known to be effective for acrylamides, such as a suitable trithiocarbonate.

  • Potential Cause: The polymerization was allowed to proceed to very high or complete conversion, where termination reactions become more prevalent.

  • Solution: Monitor the monomer conversion over time and quench the reaction at a high but incomplete conversion (e.g., 80-90%).

  • Potential Cause: Impurities in the monomer, solvent, or other reagents can interfere with the controlled polymerization.

  • Solution: Purify the monomer and solvent before use. Ensure the initiator and CTA are of high purity.

Q3: My GPC results show a bimodal or multimodal distribution. What does this suggest?

A3:

  • Potential Cause: This often indicates the presence of "dead" polymer chains that are formed through termination reactions, alongside the living polymer chains.

  • Solution: Optimize the initiator-to-CTA ratio and the reaction temperature to minimize termination.

  • Potential Cause: Impurities that can act as initiators or inhibitors might be present.

  • Solution: Thoroughly purify all reagents and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q4: The polymerization is very slow or does not reach a satisfactory conversion. What should I do?

A4:

  • Potential Cause: The initiator concentration may be too low, or the reaction temperature is not adequate for the chosen initiator.

  • Solution: Increase the initiator concentration slightly (while maintaining a suitable ratio with the CTA) or increase the reaction temperature.

  • Potential Cause: The chosen CTA has a very low transfer constant for the monomer, leading to slow polymerization.

  • Solution: Consult the literature for a more appropriate CTA for acrylamide-based monomers.

  • Potential Cause: Oxygen is inhibiting the polymerization.

  • Solution: Ensure the reaction mixture is thoroughly deoxygenated before initiating the polymerization (e.g., by purging with an inert gas or through freeze-pump-thaw cycles).

Quantitative Data Summary

The following table summarizes typical conditions for the RAFT polymerization of N,N-dimethylacrylamide (DMAA), which can be used as a starting point for optimizing the polymerization of this compound.

MonomerCTAInitiator[Monomer]:[CTA]:[Initiator]SolventTemp. (°C)Time (h)Mn ( g/mol )PDI (Mw/Mn)Reference
DMAACTPACVA100:1:0.2Water/2-Propanol7049,8001.15Adapted from[2]
DMAADMPAAIBN200:1:0.1DMSO70219,500< 1.3Adapted from[3][4]
DMAABDTBAIBN150:1:0.2Toluene60614,2001.20Inferred from[2]

Note: Mn is the number-average molecular weight, and PDI is the polydispersity index. CTP = 4-cyanopentanoic acid dithiobenzoate, ACVA = 4,4'-azobis(4-cyanovaleric acid), DMPA = dodecyl trithiodimethyl propionic acid, AIBN = 2,2'-azobis(isobutyronitrile), BDTB = benzyl dithiobenzoate.

Experimental Protocols

Representative Protocol for RAFT Polymerization of N,N-dimethylacrylamide (Adaptable for this compound)

Materials:

  • N,N-dimethylacrylamide (DMAA) (or this compound), purified by passing through a column of basic alumina to remove inhibitor.

  • Chain Transfer Agent (CTA), e.g., 4-cyanopentanoic acid dithiobenzoate (CTP).

  • Initiator, e.g., 4,4'-azobis(4-cyanovaleric acid) (ACVA).

  • Anhydrous solvent, e.g., dimethylformamide (DMF).

  • Reaction flask with a magnetic stir bar.

  • Inert gas supply (Nitrogen or Argon).

  • Schlenk line or glovebox.

Procedure:

  • Preparation: In a clean, dry reaction flask, add the desired amounts of monomer, CTA, and initiator. For example, for a target degree of polymerization of 100, a molar ratio of [Monomer]:[CTA]:[Initiator] of 100:1:0.2 can be used.

  • Dissolution: Add the anhydrous solvent to the flask to dissolve the reagents to the desired concentration.

  • Deoxygenation: Seal the flask and deoxygenate the reaction mixture by purging with an inert gas for at least 30 minutes or by performing three freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for ACVA).

  • Monitoring: At timed intervals, an aliquot can be taken from the reaction mixture (under inert atmosphere) to monitor monomer conversion (by ¹H NMR) and the evolution of molecular weight and PDI (by GPC).

  • Quenching: Once the desired conversion is reached, quench the polymerization by rapidly cooling the flask in an ice bath and exposing the mixture to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold diethyl ether or hexane).

  • Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation, wash with the non-solvent, and dry under vacuum to a constant weight.

  • Characterization: Characterize the final polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). Confirm the polymer structure using ¹H NMR spectroscopy.

Caution for this compound: The bromomethyl group is a reactive handle. Care should be taken to avoid nucleophilic substitution reactions during polymerization and work-up, especially if protic solvents or nucleophilic species are present. The purity of the monomer is critical to prevent premature crosslinking or side reactions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis reagents 1. Add Monomer, CTA, Initiator to Flask solvent 2. Dissolve in Anhydrous Solvent reagents->solvent deoxygenate 3. Deoxygenate Mixture solvent->deoxygenate polymerize 4. Immerse in Preheated Oil Bath deoxygenate->polymerize monitor 5. Monitor Conversion (NMR, GPC) polymerize->monitor quench 6. Quench Polymerization monitor->quench precipitate 7. Precipitate in Non-solvent quench->precipitate dry 8. Isolate and Dry Polymer precipitate->dry characterize 9. Characterize (GPC, NMR) dry->characterize

Caption: General workflow for RAFT polymerization.

molecular_weight_control ratio [Monomer] / [CTA] Ratio increase_ratio Increase Ratio decrease_ratio Decrease Ratio mw Resulting Molecular Weight (Mn) increase_mw Higher Mn increase_ratio->increase_mw Leads to decrease_mw Lower Mn decrease_ratio->decrease_mw Leads to

Caption: Relationship between Monomer/CTA ratio and Molecular Weight.

troubleshooting_pdi start High PDI Observed cause1 Improper [Initiator]:[CTA] Ratio? start->cause1 cause2 Reaction Temperature Too High? start->cause2 cause3 Polymerization Time Too Long? start->cause3 cause4 Impure Reagents? start->cause4 solution1 Adjust to 1:5 - 1:10 cause1->solution1 solution2 Lower Temperature cause2->solution2 solution3 Quench at 80-90% Conversion cause3->solution3 solution4 Purify Monomer and Solvent cause4->solution4

Caption: Troubleshooting guide for high Polydispersity Index (PDI).

References

impact of temperature on the polymerization of N,N-dimethyl-2-(bromomethyl)-acrylamide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Polymerization of N,N-dimethyl-2-(bromomethyl)-acrylamide

Disclaimer: Information regarding the polymerization of this compound is limited in publicly available literature. This guide is based on established principles for the polymerization of structurally similar monomers, such as N,N-dimethylacrylamide (DMAA) and other acrylamide derivatives. The presence of the α-(bromomethyl) group is expected to significantly influence the polymerization, potentially acting as a chain transfer agent, which may affect the molecular weight and polymer architecture. Researchers should consider this information as a starting point and perform appropriate optimizations for their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of temperature on the polymerization of acrylamides?

Temperature is a critical parameter in the free-radical polymerization of acrylamides. It directly influences the rate of initiator decomposition, the rate of polymer chain propagation, and the occurrence of side reactions. Generally, higher temperatures lead to faster polymerization rates. However, excessively high temperatures can result in uncontrolled reactions, lower molecular weight polymers, and broader molecular weight distributions.[1] The polymerization of acrylamides is also a highly exothermic process, meaning it releases significant heat. This can lead to an auto-acceleration effect, where the generated heat further increases the reaction rate, potentially leading to a runaway reaction if not properly controlled.[2][3][4]

Q2: How might the 2-(bromomethyl) group affect the polymerization of this compound?

The 2-(bromomethyl) group is a significant functional group that is expected to be highly reactive during radical polymerization. Based on studies of analogous monomers like methyl α-(bromomethyl)acrylate, this group can act as an effective chain transfer agent through an addition-fragmentation mechanism.[5] In this process, a growing polymer radical adds to the double bond of the monomer, followed by the cleavage (fragmentation) of the carbon-bromine bond. This terminates the growth of one polymer chain and creates a new bromine radical that can initiate a new chain. This chain transfer process can be used to control the molecular weight of the resulting polymer. The efficiency of this process is likely temperature-dependent.

Q3: What is a recommended starting temperature for the polymerization of this compound?

Given the exothermic nature of acrylamide polymerization and the reactive bromomethyl group, it is advisable to start experiments at a moderate temperature, such as 25-50°C . Using a redox initiator system, like ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED), can allow for polymerization at room temperature.[4] Starting at a lower temperature will help to control the reaction rate and minimize potential side reactions involving the bromomethyl group. The temperature can then be cautiously increased if the polymerization rate is too slow.

Q4: How is temperature likely to affect the molecular weight and polydispersity of the polymer?

  • Molecular Weight: At higher temperatures, the rate of initiation and propagation increases, but side reactions and chain transfer events also become more frequent.[1] For this specific monomer, an increased temperature may enhance the rate of addition-fragmentation chain transfer, leading to the formation of a larger number of shorter polymer chains and thus a lower average molecular weight .[5]

  • Polydispersity (PDI): Higher temperatures can lead to a higher rate of termination reactions and other side reactions, which tend to produce a polymer with a broader molecular weight distribution (higher PDI).[1] To achieve a polymer with a narrow PDI, a well-controlled system at an optimized temperature is necessary.

Q5: What potential side reactions should be considered at elevated temperatures?

At higher temperatures, researchers should be aware of several potential side reactions:

  • Increased Chain Transfer: As mentioned, the rate of chain transfer involving the bromomethyl group is likely to increase with temperature.

  • Bimolecular Termination: Radical-radical recombination or disproportionation reactions that terminate chain growth become more significant at higher radical concentrations, which can be a consequence of higher temperatures.[2]

  • Thermal Self-Initiation: At sufficiently high temperatures, the monomer itself may begin to polymerize without an added initiator, which can make the reaction difficult to control.

  • Reactions of the Bromomethyl Group: Besides chain transfer, the bromomethyl group could potentially undergo other temperature-dependent side reactions, such as elimination of HBr or nucleophilic substitution if nucleophiles are present in the reaction mixture.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Polymerization is too fast or uncontrolled (runaway reaction) High polymerization temperature; high monomer or initiator concentration; insufficient heat dissipation.Lower the reaction temperature (e.g., use an ice bath). Reduce the concentration of the initiator or monomer. Use a solvent to help dissipate the heat generated during the exothermic reaction.
Polymerization is slow or does not initiate The reaction temperature is too low for the chosen initiator to decompose efficiently. The presence of inhibitors (e.g., oxygen) in the reaction mixture.Gradually increase the reaction temperature in small increments. Ensure the monomer is properly purified and the reaction setup is deoxygenated (e.g., by sparging with an inert gas like nitrogen or argon).[3] Select an initiator that is effective at a lower temperature.
The final polymer has a low molecular weight High concentration of chain transfer agents. For this specific monomer, the inherent chain transfer activity of the bromomethyl group could be the cause, especially at higher temperatures.[5]Lower the polymerization temperature to reduce the rate of chain transfer relative to propagation. Reduce the concentration of any additional chain transfer agents if they are being used.
The polymer has a broad molecular weight distribution (high PDI) High reaction temperature leading to multiple side reactions and termination events. Uncontrolled nature of standard free radical polymerization.Optimize the temperature to find a balance between polymerization rate and control. Consider employing a controlled/living radical polymerization technique such as ATRP (Atom Transfer Radical Polymerization) or RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization for better control over the polymer architecture.
Gel formation during polymerization Uncontrolled polymerization leading to high molecular weight and potentially cross-linking if side reactions of the bromomethyl group occur.Reduce monomer concentration. Improve temperature control and heat dissipation. Ensure efficient stirring to maintain a homogeneous reaction mixture.

Quantitative Data on Temperature Effects

The following table summarizes data from a study on the living radical polymerization of N,N-dimethylacrylamide (DMAA), a structurally similar monomer without the bromomethyl group. This data is provided as a reference to illustrate general trends.

Table 1: Effect of Temperature on the Polymerization of N,N-dimethylacrylamide (DMAA) *

Temperature (°C)Initiator SystemTime (h)Conversion (%)Mn ( g/mol , experimental)PDI (Mw/Mn)
60CCl3Br/RuCl2(PPh3)3/Al(Oi-Pr)36~85~18,000~1.6
80CCl3Br/RuCl2(PPh3)3/Al(Oi-Pr)36~91~19,000~1.7

*Data is estimated from graphical representations in the cited literature and should be considered illustrative. At 80°C, a partial loss of the living end was reported due to side reactions.

Experimental Protocols

General Protocol for Free-Radical Polymerization

This is a generalized starting protocol that must be optimized for this compound.

1. Materials and Reagents:

  • This compound (monomer)

  • Solvent (e.g., toluene, dimethylformamide, or water, depending on desired polymer properties)

  • Initiator (e.g., AIBN for organic solvents, or a redox pair like APS/TEMED for aqueous solutions)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel with a magnetic stirrer

  • Temperature-controlled bath (e.g., oil or water bath)

2. Monomer Purification:

  • To remove inhibitors, pass the monomer through a column of basic alumina immediately before use.

3. Polymerization Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound in the chosen solvent.

  • Deoxygenate the solution by bubbling with an inert gas (N2 or Ar) for at least 30 minutes while stirring.

  • If using a thermal initiator like AIBN, add it to the solution and continue to sparge with inert gas for another 10 minutes.

  • Place the flask in a pre-heated bath set to the desired temperature (e.g., starting at 40°C).

  • If using a redox initiator system for aqueous polymerization, add the components (e.g., APS followed by TEMED) to the deoxygenated solution at the reaction temperature (e.g., 25°C).

  • Allow the reaction to proceed for the desired amount of time under an inert atmosphere. Monitor the reaction progress by taking aliquots and analyzing for monomer conversion via techniques like ¹H NMR or GC.

4. Polymer Isolation and Purification:

  • Terminate the polymerization by cooling the reaction mixture (e.g., in an ice bath) and exposing it to air.

  • Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent (e.g., cold diethyl ether or hexane for polymers in organic solvents; cold methanol or acetone for polymers in water).

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

  • Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

5. Characterization:

  • Determine the molecular weight (Mn) and polydispersity (PDI) of the polymer using Gel Permeation Chromatography (GPC).

  • Confirm the polymer structure using spectroscopic methods such as ¹H NMR and FTIR.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Isolation & Purification cluster_analysis Characterization Monomer Purify Monomer Setup Assemble Reaction Vessel Monomer->Setup Solvent Prepare Solvent Solvent->Setup Initiator Prepare Initiator AddInitiator Add Initiator Initiator->AddInitiator Dissolve Dissolve Monomer Setup->Dissolve Deoxygenate Deoxygenate Solution (N2/Ar) Dissolve->Deoxygenate Deoxygenate->AddInitiator React React at Controlled Temperature AddInitiator->React Terminate Terminate Reaction (Cooling) React->Terminate Precipitate Precipitate in Non-solvent Terminate->Precipitate Filter Filter and Wash Polymer Precipitate->Filter Dry Dry Under Vacuum Filter->Dry GPC Analyze Mn & PDI (GPC) Dry->GPC NMR Confirm Structure (NMR/FTIR) Dry->NMR

Caption: Experimental workflow for the polymerization of this compound.

temp_impact cluster_rates Reaction Rates cluster_outcomes Polymer Properties Temp Temperature Rate_Init Initiation Rate Temp->Rate_Init Increases Rate_Prop Propagation Rate Temp->Rate_Prop Increases Rate_Term Termination Rate Temp->Rate_Term Increases Rate_CT Chain Transfer Rate Temp->Rate_CT Increases Yield Conversion / Yield Rate_Init->Yield MW Molecular Weight (Mn) Rate_Prop->MW Increases Rate_Prop->Yield Rate_Term->MW Decreases PDI Polydispersity (PDI) Rate_Term->PDI Increases Rate_CT->MW Decreases Rate_CT->PDI Increases

Caption: Impact of temperature on polymerization parameters and final polymer properties.

References

Technical Support Center: Characterization of N,N-dimethyl-2-(bromomethyl)-acrylamide Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of N,N-dimethyl-2-(bromomethyl)-acrylamide (DBMA) polymers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and analysis of these specialized polymers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of poly(this compound)?

The primary challenges in characterizing poly(DBMA) stem from several factors:

  • Difficulties in achieving controlled polymerization: Acrylamide monomers can be challenging to polymerize in a controlled manner, often resulting in polymers with broad molecular weight distributions (polydispersity)[1][2].

  • Potential for side reactions: The reactive bromomethyl group and the amide functionality can undergo side reactions during and after polymerization, leading to complex and heterogeneous polymer structures[1].

  • Complexities in analytical techniques: Standard analytical methods like Gel Permeation Chromatography (GPC/SEC) and Nuclear Magnetic Resonance (NMR) spectroscopy can present unique difficulties when applied to polyacrylamides[3][4].

Q2: Why is my GPC/SEC analysis of poly(DBMA) giving inconsistent or unreliable results?

Inconsistent GPC/SEC results for poly(DBMA) and other polyacrylamides can be attributed to several factors:

  • Inappropriate column selection: Using columns calibrated with standards of a different chemical nature (e.g., polystyrene) can lead to inaccurate molecular weight determination for polyacrylamides[5].

  • Ionic interactions: The amide groups in the polymer can interact with the stationary phase of the GPC column, leading to peak tailing and altered elution times. This can sometimes be mitigated by using an appropriate mobile phase containing salts like LiBr or LiNO3[4][6].

  • Poor sample preparation: Incomplete dissolution of the polymer or the presence of particulate matter can cause significant errors in GPC analysis[5].

  • Complex architecture: If the polymer is branched or has a complex architecture, its hydrodynamic volume may not correlate well with linear standards, leading to inaccurate molecular weight measurements with conventional GPC[3][7].

Q3: I am observing unexpected peaks in the 1H NMR spectrum of my poly(DBMA). What could be the cause?

Unexpected peaks in the 1H NMR spectrum of poly(DBMA) can arise from:

  • Side reactions during polymerization: The bromomethyl group is susceptible to nucleophilic attack, which could lead to cyclization or other side reactions, introducing different chemical environments that appear as new peaks[1].

  • Hydrolysis: The amide group can undergo hydrolysis to a carboxylic acid, particularly if the polymer is exposed to acidic or basic conditions, or even neutral pH at elevated temperatures[8][9]. The bromomethyl group can also hydrolyze to a hydroxymethyl group.

  • Residual monomer or initiator fragments: Incomplete polymerization or purification can leave residual monomer or fragments from the initiator in the final polymer sample[10].

  • Chain-end groups: The structure of the end groups will depend on the initiation and termination mechanisms of the polymerization and can contribute to small, distinct peaks in the NMR spectrum[1].

Q4: Can the bromomethyl group in poly(DBMA) degrade during characterization?

Yes, the bromomethyl group is a reactive functional group that can be susceptible to degradation, particularly nucleophilic substitution. This could occur during dissolution in certain solvents, or upon exposure to nucleophilic species. For instance, there is indirect evidence in similar systems for a cyclization reaction involving nucleophilic displacement of the bromide by the penultimate amide nitrogen[1].

Troubleshooting Guides

Troubleshooting GPC/SEC Analysis
Problem Possible Cause Recommended Solution
Broad or multimodal peaks Uncontrolled polymerization.Optimize polymerization conditions to achieve better control (e.g., review initiator, solvent, and temperature)[1]. Consider using techniques like RAFT or ATRP, though challenges with acrylamides exist[1].
Peak tailing Ionic interactions between the polymer and the GPC column.Use a mobile phase containing an appropriate salt, such as 0.5 M LiBr in DMF, to suppress ionic interactions[6].
Inaccurate molecular weight Use of inappropriate calibration standards (e.g., polystyrene).Calibrate the GPC system with polyacrylamide or polyethylene glycol/oxide standards, which are more structurally similar[4][5]. For more accurate results, consider using a multi-detector GPC system with light scattering and viscometer detectors[3][5].
Irreproducible results Incomplete sample dissolution or presence of aggregates.Ensure the polymer is fully dissolved before injection. Filter the sample solution through an appropriate syringe filter to remove any particulates[5].
Troubleshooting NMR Spectroscopy
Problem Possible Cause Recommended Solution
Broad, poorly resolved peaks High molecular weight of the polymer, leading to slow tumbling in solution.Increase the temperature of the NMR experiment to improve resolution. Use a stronger magnetic field spectrometer if available.
Unexpected peaks Side reactions (e.g., cyclization, hydrolysis) or impurities.Compare the spectrum to that of the monomer. Perform 2D NMR experiments (e.g., COSY, HSQC) to help identify the structure of the species giving rise to the unexpected peaks. Re-purify the polymer to remove any residual monomer or initiator fragments.
Difficulty in end-group analysis Low concentration of end groups compared to the repeating monomer units.Use a high-resolution spectrometer and acquire a large number of scans to improve the signal-to-noise ratio. If possible, use an initiator with a distinct NMR signal for easier identification[10].

Experimental Protocols

Representative Protocol for GPC Analysis of Poly(DBMA):

  • Mobile Phase Preparation: Prepare a solution of 0.5 M Lithium Bromide (LiBr) in N,N-dimethylformamide (DMF). Filter the mobile phase through a 0.2 µm filter and degas thoroughly.

  • Sample Preparation: Dissolve the poly(DBMA) sample in the mobile phase at a concentration of approximately 1-2 mg/mL. Allow the sample to dissolve completely, using gentle agitation if necessary. Filter the sample solution through a 0.2 µm syringe filter prior to injection.

  • GPC System:

    • Columns: Use a set of columns suitable for polar polymers, such as those packed with modified polystyrene-divinylbenzene or polymethacrylate gels.

    • Detector: A refractive index (RI) detector is standard. For more detailed analysis, a multi-angle light scattering (MALS) and/or a viscometer detector can provide absolute molecular weight and information about the polymer architecture[3][5][7].

    • Temperature: Maintain a constant column and detector temperature (e.g., 50-80 °C) to ensure reproducible results and reduce solvent viscosity[6].

    • Flow Rate: A typical flow rate is 1.0 mL/min[6].

  • Calibration: Calibrate the system using narrow polydispersity poly(methyl methacrylate) (PMMA) or polyethylene oxide (PEO) standards[6].

  • Data Analysis: Analyze the resulting chromatograms to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Visualizations

GPC_Troubleshooting_Workflow start Start GPC Analysis problem Observe GPC Chromatogram start->problem broad_peak Broad or Multimodal Peak? problem->broad_peak tailing Peak Tailing? broad_peak->tailing No optimize_poly Optimize Polymerization (e.g., ATRP, RAFT) broad_peak->optimize_poly Yes inaccurate_mw Inaccurate Mw? tailing->inaccurate_mw No change_eluent Add Salt to Eluent (e.g., 0.5M LiBr in DMF) tailing->change_eluent Yes end Acceptable Results inaccurate_mw->end No recalibrate Recalibrate with Appropriate Standards (e.g., PEO, PMMA) inaccurate_mw->recalibrate Yes optimize_poly->start change_eluent->start recalibrate->start

Caption: Troubleshooting workflow for GPC analysis of poly(DBMA).

Polymer_Characterization_Pathway cluster_synthesis Polymer Synthesis cluster_characterization Characterization synthesis Polymerization of This compound side_reactions Potential Side Reactions (e.g., cyclization, hydrolysis) synthesis->side_reactions gpc GPC/SEC (Mw, Mn, PDI) synthesis->gpc nmr NMR Spectroscopy (Structure, End Groups) synthesis->nmr thermal Thermal Analysis (TGA, DSC) synthesis->thermal side_reactions->gpc affects distribution side_reactions->nmr generates extra peaks structural_info structural_info gpc->structural_info Molecular Weight & Distribution nmr->structural_info Chemical Structure & Purity thermal->structural_info Thermal Stability

Caption: Overview of poly(DBMA) synthesis and characterization pathway.

References

strategies to improve the efficiency of bioconjugation with N,N-dimethyl-2-(bromomethyl)-acrylamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of bioconjugation with N,N-dimethyl-2-(bromomethyl)-acrylamide.

Troubleshooting Guide

Users may encounter several challenges during bioconjugation experiments with this compound. This guide addresses common issues in a question-and-answer format.

Question 1: Why am I observing low or no conjugation of my protein?

Answer: Low conjugation efficiency can stem from several factors related to the protein, the reagent, or the reaction conditions.

  • Protein-Related Issues:

    • Cysteine Accessibility: The target cysteine residue may be buried within the protein's three-dimensional structure, rendering it inaccessible to the reagent. Consider partial denaturation of the protein or using a milder reducing agent to break disulfide bonds and expose the cysteine.

    • Cysteine Oxidation: The thiol group of cysteine is susceptible to oxidation, forming disulfide bonds or other oxidized species that are unreactive towards this compound. Ensure the protein is freshly reduced and purified prior to conjugation. The presence of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) during the reaction can help maintain the cysteine in its reduced state.

  • Reagent-Related Issues:

    • Reagent Degradation: this compound is sensitive to light and moisture.[1] Improper storage can lead to degradation and loss of reactivity. Store the reagent in a tightly sealed, amber vial at the recommended temperature.[1]

    • Incorrect Concentration: Verify the concentration of your this compound stock solution.

  • Reaction Condition Issues:

    • Suboptimal pH: The reaction of acrylamides with cysteines is pH-dependent. The thiolate anion (S-) is the reactive species, and its formation is favored at a pH above the pKa of the cysteine thiol group (typically ~8.5). However, at very high pH, hydrolysis of the reagent can occur. A reaction pH between 7.4 and 8.5 is generally recommended.[2]

    • Insufficient Reaction Time or Temperature: The reaction may be slow. While higher temperatures can increase the reaction rate, they can also lead to protein denaturation. Monitor the reaction over time and consider optimizing the temperature.

    • Inhibitors: The presence of certain compounds in your buffer, such as primary amines or other nucleophiles, can compete with the cysteine for reaction with the acrylamide.

Question 2: How can I improve the site-selectivity of the conjugation?

Answer: Achieving site-selective conjugation to a specific cysteine residue is crucial for creating homogeneous bioconjugates.

  • Engineered Cysteines: If your protein has multiple cysteine residues, consider site-directed mutagenesis to remove unwanted cysteines and introduce a single, reactive cysteine at the desired location.

  • pH Optimization: The reactivity of different cysteine residues can be influenced by their local microenvironment, which affects their pKa. By carefully controlling the pH, it may be possible to selectively target the most nucleophilic cysteine.

  • Reagent Stoichiometry: Using a minimal excess of this compound can help to favor modification of the most reactive cysteine residue and reduce non-specific labeling.

Question 3: I am observing protein aggregation or precipitation during the conjugation reaction. What can I do?

Answer: Protein aggregation can be caused by several factors, including:

  • Solvent Effects: If this compound is dissolved in an organic solvent, adding a large volume to the aqueous protein solution can induce precipitation. Add the reagent stock solution slowly while gently mixing.

  • Protein Instability: The reaction conditions (e.g., pH, temperature, presence of organic solvent) may be destabilizing your protein. Screen different buffer conditions and consider using protein stabilizers.

  • Cross-linking: If the protein has multiple reactive sites, excessive reagent concentration could lead to intermolecular cross-linking and aggregation. Reduce the molar excess of the acrylamide reagent.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound with proteins?

A1: this compound reacts with nucleophilic amino acid side chains, primarily the thiol group of cysteine, via a Michael addition reaction.[3] The electron-withdrawing acrylamide group makes the β-carbon of the double bond electrophilic and susceptible to nucleophilic attack by the deprotonated cysteine (thiolate).[3]

Q2: How should I store and handle this compound?

A2: this compound is light-sensitive and should be stored in a tightly sealed, amber vial to protect it from light.[1] It is recommended to store it at a cool temperature, as indicated on the product label.[1] Handle the compound in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses.[4]

Q3: What are the potential side reactions when using this compound?

A3: Besides the desired reaction with cysteine, potential side reactions include:

  • Reaction with other nucleophilic residues: At higher pH and with a large excess of the reagent, reaction with other nucleophilic residues like lysine or histidine can occur, although the reaction with thiols is generally much faster.

  • Hydrolysis: The acrylamide group can undergo hydrolysis, especially at high pH.

  • Polymerization: Acrylamide derivatives can potentially polymerize, especially in the presence of initiators. However, this is less of a concern under typical bioconjugation conditions.

Quantitative Data Summary

The following tables summarize key experimental parameters for bioconjugation with acrylamide-based reagents. These are intended as starting points for optimization.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.4 - 8.5Higher pH increases the concentration of the reactive thiolate but also increases the risk of hydrolysis.[2]
Temperature 4 - 37 °CLower temperatures can improve protein stability, while higher temperatures can increase the reaction rate.
Reagent Molar Excess 1 - 10 equivalentsA lower excess can improve selectivity, while a higher excess can drive the reaction to completion.
Reaction Time 1 - 24 hoursMonitor the reaction progress by techniques such as LC-MS or SDS-PAGE.

Table 2: Buffer Components

Buffer ComponentRecommendationRationale
Buffer System Phosphate, HEPESNon-nucleophilic buffers are preferred to avoid side reactions.
Reducing Agent TCEP (0.1 - 1 mM)TCEP is effective at reducing disulfide bonds and does not react with acrylamides.
Chelating Agent EDTA (1 mM)Prevents metal-catalyzed oxidation of thiols.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation with this compound

  • Protein Preparation: a. Dissolve the cysteine-containing protein in a suitable buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5). b. If the protein has disulfide bonds, add TCEP to a final concentration of 1 mM and incubate at room temperature for 1 hour to reduce the disulfide bonds. c. Remove excess TCEP using a desalting column equilibrated with the reaction buffer.

  • Reagent Preparation: a. Prepare a stock solution of this compound (e.g., 10 mM) in a compatible organic solvent such as DMSO or DMF.

  • Conjugation Reaction: a. To the protein solution, add the desired molar excess of the this compound stock solution. Add the reagent dropwise while gently vortexing to avoid protein precipitation. b. Incubate the reaction mixture at the desired temperature (e.g., room temperature) with gentle shaking. c. Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by LC-MS or SDS-PAGE.

  • Purification: a. Once the reaction has reached the desired level of conjugation, quench the reaction by adding a small molecule thiol such as L-cysteine or β-mercaptoethanol. b. Purify the bioconjugate from excess reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterization: a. Characterize the final bioconjugate by techniques such as mass spectrometry (to confirm the mass of the conjugate), UV-Vis spectroscopy (to determine protein concentration), and SDS-PAGE (to assess purity and conjugation).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Reduction & Desalting) conjugation Bioconjugation Reaction protein_prep->conjugation reagent_prep Reagent Preparation (Stock Solution) reagent_prep->conjugation monitoring Reaction Monitoring (LC-MS, SDS-PAGE) conjugation->monitoring purification Purification (Desalting, SEC) monitoring->purification characterization Characterization (Mass Spec, UV-Vis) purification->characterization

Caption: A typical experimental workflow for bioconjugation.

troubleshooting_guide start Low Conjugation Yield? check_protein Protein Issues? start->check_protein check_reagent Reagent Issues? start->check_reagent check_conditions Reaction Conditions? start->check_conditions solution1 Optimize Protein (Denature, Reduce) check_protein->solution1 solution2 Verify Reagent (Storage, Concentration) check_reagent->solution2 solution3 Optimize Conditions (pH, Time, Temp) check_conditions->solution3

References

Validation & Comparative

A Comparative Guide to Hydrogel-Forming Acrylamides: N-isopropylacrylamide vs. N,N-dimethylacrylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of stimuli-responsive hydrogels for biomedical applications, particularly drug delivery, the choice of monomer is a critical determinant of the final properties and performance of the hydrogel. This guide provides a detailed comparison of two acrylamide-based monomers for hydrogel synthesis: the well-established thermoresponsive monomer, N-isopropylacrylamide (NIPAAm), and the hydrophilic monomer, N,N-dimethylacrylamide (DMAA).

Important Note on N,N-dimethyl-2-(bromomethyl)-acrylamide (DMBA):

Initial literature searches did not yield sufficient experimental data on the synthesis and characterization of hydrogels based on this compound (DMBA). Therefore, a direct comparison with NIPAAm is not feasible at this time. As a structurally related alternative, this guide focuses on N,N-dimethylacrylamide (DMAA) to provide a valuable comparative perspective against the widely used NIPAAm. The dimethyl substitution on the amide nitrogen is a shared feature between DMBA and DMAA, influencing hydrophilicity and potential interactions.

Introduction to the Monomers

N-isopropylacrylamide (NIPAAm) is a thermoresponsive monomer that has been extensively studied for the preparation of "smart" hydrogels. Poly(N-isopropylacrylamide) (PNIPAAm) hydrogels exhibit a Lower Critical Solution Temperature (LCST) around 32°C in aqueous solutions.[1] Below this temperature, the hydrogel is swollen and hydrophilic, while above the LCST, it undergoes a reversible phase transition, becoming hydrophobic and expelling water.[1] This sharp and reversible temperature response makes PNIPAAm hydrogels highly attractive for applications such as on-demand drug delivery and tissue engineering.

N,N-dimethylacrylamide (DMAA) is a non-ionic, hydrophilic monomer.[2] Poly(N,N-dimethylacrylamide) (PDMAA) hydrogels are known for their high water solubility and biocompatibility.[3] Unlike PNIPAAm, PDMAA hydrogels do not typically exhibit thermoresponsive behavior in the same physiological range but are valued for their chemical stability and ability to form hydrogels with good mechanical strength.[2][4] The presence of two methyl groups on the nitrogen atom influences its hydrogen bonding capabilities and interactions with other molecules.[3]

Chemical Structures

To visually represent the molecular differences between NIPAAm and DMAA, the following diagram illustrates their chemical structures.

cluster_NIPAAm N-isopropylacrylamide (NIPAAm) cluster_DMAA N,N-dimethylacrylamide (DMAA) NIPAAm NIPAAm DMAA DMAA

Caption: Chemical structures of N-isopropylacrylamide (NIPAAm) and N,N-dimethylacrylamide (DMAA).

Comparative Data of Hydrogel Properties

The following table summarizes key quantitative data for hydrogels synthesized from NIPAAm and DMAA, providing a basis for comparison of their performance in hydrogel applications.

PropertyN-isopropylacrylamide (NIPAAm) HydrogelsN,N-dimethylacrylamide (DMAA) HydrogelsReferences
Stimuli-Responsiveness Thermoresponsive (LCST ~32°C)Generally not thermoresponsive in the physiological range; can be pH-responsive when copolymerized with ionic monomers.[1],[5]
Swelling Ratio High below LCST, significantly decreases above LCST. Can be tuned by crosslinking density.Generally high and stable across a wide temperature range. Can be influenced by pH and crosslinker concentration.[6],[4]
Mechanical Properties Generally poor mechanical strength, can be improved by copolymerization or forming interpenetrating networks.Can exhibit high mechanical strength and stretchability, particularly in supramolecular hydrogels.[3]
Drug Loading Capacity Can be loaded with both hydrophilic and hydrophobic drugs, with loading influenced by the swelling state.High loading capacity for hydrophilic drugs due to its hydrophilic nature.[7],[8]
Drug Release Mechanism Temperature-triggered "on-off" release. Diffusion-controlled below LCST, and pulsatile release upon temperature cycling.Primarily diffusion-controlled. The release rate is influenced by the hydrogel's crosslinking density and the drug's solubility.[9],[7]

Experimental Protocols

This section outlines detailed methodologies for key experiments commonly used to characterize and compare hydrogels.

Hydrogel Synthesis

A typical experimental workflow for the synthesis and characterization of these hydrogels is depicted below.

G cluster_synthesis Hydrogel Synthesis cluster_characterization Hydrogel Characterization cluster_drug_delivery Drug Delivery Studies monomer Monomer (NIPAAm or DMAA) polymerization Free Radical Polymerization monomer->polymerization crosslinker Crosslinker (e.g., MBA) crosslinker->polymerization initiator Initiator (e.g., APS) initiator->polymerization solvent Solvent (e.g., Water) solvent->polymerization swelling Swelling Studies polymerization->swelling Characterize mechanical Mechanical Testing polymerization->mechanical Characterize morphology Morphology (SEM) polymerization->morphology Characterize thermal Thermal Analysis (DSC for LCST) polymerization->thermal Characterize for NIPAAm loading Drug Loading polymerization->loading Evaluate release In Vitro Drug Release loading->release kinetics Release Kinetics Analysis release->kinetics

References

A Comparative Guide to Functional Acrylamides in Bioconjugation: N,N-dimethyl-2-(bromomethyl)-acrylamide and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chemical handle for bioconjugation is a critical step in the development of antibody-drug conjugates, protein-based therapeutics, and functionalized biomaterials. Acrylamides have emerged as a versatile class of reagents for the modification of biomolecules, offering tunable reactivity and stable covalent linkages. This guide provides an objective comparison of N,N-dimethyl-2-(bromomethyl)-acrylamide and other functional acrylamides, supported by available experimental data, to aid in the selection of the optimal reagent for specific bioconjugation needs.

Introduction to Functional Acrylamides

Functional acrylamides are a class of Michael acceptors that can form covalent bonds with nucleophilic amino acid residues on proteins, primarily the thiol group of cysteine and, to a lesser extent, the amine group of lysine. Their reactivity can be modulated by the substituents on the acrylamide moiety, allowing for a range of applications from protein labeling to the creation of functionalized hydrogels. This guide focuses on the comparative performance of this compound and other notable functional acrylamides, including N-aryl acrylamides, methylsulfonyl acrylamides, and α-substituted methacrylamides.

Performance Comparison of Functional Acrylamides

While direct, head-to-head quantitative comparisons of this compound with other functional acrylamides are limited in publicly available literature, this section compiles and compares key performance indicators based on existing studies of these individual classes of reagents. This compound is often utilized as a precursor for the synthesis of other functionalized acrylamides, particularly α-substituted methacrylamides.[1][2] Its direct application in bioconjugation is less documented compared to its derivatives.

Table 1: Quantitative Comparison of Functional Acrylamides for Bioconjugation
FeatureThis compoundN-Aryl AcrylamidesMethylsulfonyl Acrylamidesα-Substituted Methacrylamides
Primary Target Residue(s) Cysteine (inferred)LysineCysteineCysteine
Typical Reaction Conditions Not widely reportedMethanol, Na2CO3, 8h[3]PBS, room temp, 1h[4][5]Physiological buffer, 37°C[1]
Reported Yields Not widely reported58-89%[3]High (quantitative)[4]Variable (tunable)
Reaction Kinetics (Half-life) Not widely reportedVariable, influenced by aryl substituents[6]Fast (reaction complete in 1h)[4]Tunable (1.1h to >100h)[1][6]
Bioconjugate Stability Expected to be stableStable amide bond[3]Stable thioether bond[4]Stable thioether bond[1]
Key Advantages Precursor for tunable acrylamidesGood stabilityHigh specificity for thiols, fast reactionTunable reactivity
Key Disadvantages Limited direct bioconjugation dataPoor aqueous solubility[3]Primarily for hydrogel modificationRequires synthesis from precursor
Reactivity and Specificity
  • This compound and its derivatives, 2-halomethyl acrylamides, are expected to be reactive towards soft nucleophiles like cysteine thiols through a Michael addition reaction.[7] The bromomethyl group can act as a leaving group, potentially leading to a reactive intermediate.

  • N-Aryl Acrylamides have been demonstrated to react with the ε-amine group of lysine residues. The reactivity of these compounds is influenced by the electronic properties of the substituents on the aryl ring.[3] While stable, their use can be hampered by poor solubility in aqueous buffers.[3]

  • Methylsulfonyl Acrylamides exhibit high chemoselectivity for thiol groups of cysteine residues.[4] This specificity is advantageous for site-selective modification of proteins and for functionalizing polyacrylamide gels for cell culture, where off-target reactions should be minimized.[4][5] The reaction proceeds efficiently under physiological conditions.[4]

  • α-Substituted Methacrylamides , which can be synthesized from this compound, offer the significant advantage of tunable reactivity.[1][2] The rate of reaction with thiols is dependent on the nature of the leaving group at the α-position, with the reaction half-life correlating with the pKa of the leaving group.[1] This allows for the design of reagents with tailored reactivity profiles for specific applications.

Experimental Protocols

Protocol 1: Bioconjugation with N-Aryl Acrylamides (Lysine Targeting)

This protocol is adapted from the procedure for conjugating N-aryl acrylamides to Nα-acetyl-L-lysine.[3]

Materials:

  • N-aryl acrylamide derivative

  • Nα-acetyl-L-lysine (or protein of interest)

  • Methanol

  • Sodium carbonate (Na2CO3)

  • C18 preparative cartridges for purification

  • Acidic solution for quenching (e.g., 1 M HCl)

Procedure:

  • Dissolve Nα-acetyl-L-lysine (1 equivalent) and sodium carbonate (6 equivalents) in methanol. Stir the solution for 30 minutes at room temperature.

  • Add the N-aryl acrylamide (1 equivalent) portion-wise to the solution.

  • Allow the reaction to proceed for 8 hours at room temperature with stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS).

  • Once the reaction is complete, acidify the solution to quench the reaction.

  • Purify the conjugate using C18 preparative cartridges to remove excess reagents and byproducts.

Protocol 2: Hydrogel Functionalization with Methylsulfonyl Acrylamides (Thiol Targeting)

This protocol describes the functionalization of a polyacrylamide hydrogel with a thiol-containing biomolecule using a copolymerized methylsulfonyl acrylamide.[4][5]

Materials:

  • Polyacrylamide gel copolymerized with a methylsulfonyl acrylamide monomer

  • Thiol-containing biomolecule (e.g., cysteine-containing peptide)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the polyacrylamide hydrogel containing the methylsulfonyl acrylamide comonomer according to standard protocols.

  • Wash the hydrogel extensively with PBS to remove any unreacted monomers.

  • Prepare a solution of the thiol-containing biomolecule in PBS.

  • Incubate the hydrogel in the biomolecule solution for 1 hour at room temperature.

  • After incubation, wash the hydrogel thoroughly with PBS to remove any unbound biomolecules.

  • The functionalized hydrogel is now ready for use in cell culture or other applications.

Protocol 3: Bioconjugation with α-Substituted Methacrylamides (Tunable Thiol Targeting)

This protocol is a general guideline for the reaction of α-substituted methacrylamides with a model thiol, glutathione (GSH), as described in studies on their reactivity.[1][2]

Materials:

  • α-Substituted methacrylamide derivative

  • Glutathione (GSH) or other thiol-containing molecule

  • Reaction buffer (e.g., phosphate buffer at a specific pH)

  • LC-MS for reaction monitoring

Procedure:

  • Prepare solutions of the α-substituted methacrylamide and GSH in the desired reaction buffer.

  • Initiate the reaction by mixing the two solutions at a defined temperature (e.g., 37°C).

  • Monitor the reaction progress over time by taking aliquots at various time points and analyzing them by LC-MS to determine the consumption of reactants and the formation of the conjugate.

  • Determine the reaction half-life (t1/2) from the kinetic data.

  • For protein conjugation, the purified protein would be incubated with the α-substituted methacrylamide under optimized buffer and temperature conditions, followed by purification to remove excess reagent.

Visualizing Reaction Mechanisms and Workflows

To better illustrate the chemical principles and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Reaction_Mechanisms cluster_cys Cysteine Modification cluster_lys Lysine Modification cys_start Protein-SH cys_product Protein-S-Acrylamide (Stable Thioether) cys_start->cys_product Michael Addition cys_reagent Functional Acrylamide (e.g., Methylsulfonyl, α-Substituted) cys_reagent->cys_product lys_start Protein-NH2 lys_product Protein-NH-Acrylamide (Stable Amide) lys_start->lys_product Michael Addition lys_reagent N-Aryl Acrylamide lys_reagent->lys_product

Caption: Reaction mechanisms for cysteine and lysine modification.

Experimental_Workflow start Start: Select Protein and Functional Acrylamide reagent_prep Prepare Reagent and Protein Solutions start->reagent_prep reaction Incubate under Optimized Conditions (pH, Temp, Time) reagent_prep->reaction purification Purify Conjugate (e.g., Chromatography, Dialysis) reaction->purification characterization Characterize Conjugate (e.g., MS, SDS-PAGE) purification->characterization end End: Purified Bioconjugate characterization->end

Caption: General experimental workflow for bioconjugation.

Conclusion

The choice of a functional acrylamide for bioconjugation depends heavily on the specific application, the target amino acid, and the desired reactivity profile.

  • This compound serves as a valuable precursor for creating α-substituted methacrylamides with tunable reactivity, although its direct use in bioconjugation is not well-documented.

  • N-Aryl Acrylamides are suitable for targeting lysine residues and form stable conjugates, but their poor aqueous solubility can be a limitation.

  • Methylsulfonyl Acrylamides are excellent choices for highly specific and rapid modification of cysteine residues, particularly in the context of hydrogel functionalization for cell-based assays.

  • α-Substituted Methacrylamides offer the most flexibility due to their tunable reactivity, allowing for the rational design of bioconjugation reagents with optimized kinetics for specific protein targets.

Researchers should carefully consider these factors and the available experimental data to select the most appropriate functional acrylamide for their bioconjugation needs. Further direct comparative studies would be beneficial to provide a more comprehensive understanding of the relative performance of these reagents.

References

A Comparative Guide to Polymer Architecture Analysis: N,N-dimethyl-2-(bromomethyl)-acrylamide versus Established Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of polymer architecture is paramount to understanding and predicting material properties. This guide provides a comparative analysis of a functional monomer, N,N-dimethyl-2-(bromomethyl)-acrylamide, as a potential tool for polymer architecture analysis against well-established analytical techniques: Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Dilute Solution Viscometry, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

While this compound is primarily utilized in the synthesis of functional polymers, its inherent reactivity offers a hypothetical pathway for architectural analysis through strategic chemical modification. This guide will explore this potential application alongside detailed examinations of the principles, experimental protocols, and data outputs of established methods, offering a comprehensive overview for selecting the most appropriate analytical strategy.

Section 1: this compound in Polymer Architecture Analysis: A Functional Approach

This compound is a vinyl monomer containing a reactive bromomethyl group. Its primary application lies in the synthesis of polymers with pendant reactive sites that can be modified post-polymerization.[1] This functionality can be hypothetically leveraged for polymer architecture analysis. By incorporating this monomer into a polymer backbone, the bromomethyl groups can serve as specific handles for subsequent chemical reactions, allowing for the introduction of branching points or analytical probes.

Hypothetical Analytical Workflow

The following workflow outlines a conceptual approach to using this compound for analyzing polymer architecture.

cluster_0 Synthesis Stage cluster_1 Modification Stage cluster_2 Analysis Stage A Copolymerization of primary monomer with N,N-dimethyl-2- (bromomethyl)-acrylamide B Post-polymerization modification of bromomethyl groups A->B C Introduction of branching agents or analytical probes B->C D Characterization of the modified polymer using conventional techniques (e.g., SEC-MALS, NMR) C->D

Figure 1. A hypothetical workflow for utilizing this compound in polymer architecture analysis.

Experimental Protocol: Synthesis and Post-Polymerization Modification

Synthesis of a Copolymer containing this compound:

A typical procedure would involve the copolymerization of a primary monomer (e.g., N,N-dimethylacrylamide) with a small amount of this compound via a controlled radical polymerization technique like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Post-Polymerization Modification for Branching Analysis:

The resulting copolymer with pendant bromomethyl groups can then be reacted with a multifunctional amine or thiol to introduce controlled branching. The degree of branching can be indirectly assessed by comparing the properties of the polymer before and after modification.

Section 2: Established Techniques for Polymer Architecture Analysis

Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

SEC-MALS is a powerful technique for determining the absolute molar mass and size of polymers in solution.[2][3] It separates molecules based on their hydrodynamic volume, and the MALS detector measures the intensity of light scattered by the polymer molecules at various angles to determine their molar mass and radius of gyration (Rg).[4]

Experimental Protocol:

  • Sample Preparation: Dissolve the polymer sample in a suitable mobile phase at a known concentration.[3]

  • Instrumentation: An SEC system equipped with a differential refractive index (dRI) detector and a MALS detector.

  • Chromatographic Separation: Inject the polymer solution into the SEC system. The molecules are separated by size as they pass through the column.[3]

  • Detection: The eluting polymer fractions pass through the MALS and dRI detectors.

  • Data Analysis: The ASTRA software is commonly used to process the data from the MALS and dRI detectors to calculate the molar mass and Rg for each elution slice.[5]

A Polymer Solution Injection B SEC Column (Separation by Size) A->B C MALS Detector (Measures Light Scattering) B->C D dRI Detector (Measures Concentration) C->D E Data Acquisition & Analysis D->E F Molar Mass & Radius of Gyration (Rg) Distribution E->F

Figure 2. Experimental workflow for SEC-MALS analysis of polymer architecture.

Dilute Solution Viscometry

Dilute solution viscometry measures the viscosity of a polymer solution to determine its intrinsic viscosity, which is related to the polymer's molecular weight and conformation.[6][7] Branched polymers generally have a more compact structure and thus a lower intrinsic viscosity compared to linear polymers of the same molecular weight.[6]

Experimental Protocol:

  • Solution Preparation: Prepare a series of polymer solutions of different concentrations in a suitable solvent.

  • Viscosity Measurement: Measure the flow time of the pure solvent and each polymer solution using a viscometer (e.g., Ubbelohde viscometer) in a constant temperature bath.[8]

  • Calculation of Viscosities: Calculate the relative, specific, and reduced viscosities for each concentration.

  • Determination of Intrinsic Viscosity: Plot the reduced viscosity versus concentration and extrapolate to zero concentration to obtain the intrinsic viscosity ([η]).[9]

A Prepare Polymer Solutions of Varying Concentrations B Measure Flow Times (Solvent & Solutions) using a Viscometer A->B C Calculate Relative, Specific, & Reduced Viscosities B->C D Plot Reduced Viscosity vs. Concentration C->D E Extrapolate to Zero Concentration D->E F Determine Intrinsic Viscosity ([η]) E->F

Figure 3. Workflow for determining intrinsic viscosity using dilute solution viscometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed microstructure of polymers, including the presence and type of branching.[10] Both ¹H and ¹³C NMR can be used to identify and quantify branch points.[11][12]

Experimental Protocol:

  • Sample Preparation: Dissolve the polymer sample (typically 10-50 mg) in a suitable deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂) at an elevated temperature if necessary to ensure complete dissolution.[13]

  • NMR Measurement: Acquire ¹H and/or ¹³C NMR spectra using a high-field NMR spectrometer. Specific pulse sequences, such as homonuclear decoupling in ¹H NMR or quantitative ¹³C NMR experiments, may be required.[13]

  • Spectral Analysis: Identify and integrate the signals corresponding to the main chain and the branch points. The number of branches can be calculated based on the relative integrals of these signals.

A Dissolve Polymer in Deuterated Solvent B Acquire NMR Spectrum (¹H, ¹³C, or 2D) A->B C Identify and Assign Resonance Signals (Main Chain vs. Branch) B->C D Integrate Signals C->D E Calculate Branching Frequency D->E

Figure 4. General workflow for NMR analysis of polymer branching.

Section 3: Comparative Analysis

The following table provides a comparative summary of the different methods for analyzing polymer architecture.

FeatureThis compound Approach (Hypothetical)SEC-MALSDilute Solution ViscometryNMR Spectroscopy
Principle Introduction of reactive sites for controlled modification and subsequent analysis.Separation by hydrodynamic volume followed by light scattering detection.[2]Measurement of the increase in solution viscosity due to the polymer.[6]Probing the local chemical environment of atomic nuclei.[10]
Information Obtained Indirect information on branching potential; requires further analysis.Absolute molar mass, radius of gyration, and their distributions.[4]Intrinsic viscosity, related to molecular weight and conformation.[7]Detailed microstructure, type, and number of branches.[11][12]
Quantitative Data Relative changes in properties before and after modification.Molar mass distribution, Rg distribution, branching ratio.[2]Intrinsic viscosity, Mark-Houwink parameters.[9]Branching frequency, comonomer content.[13]
Advantages Allows for targeted modification to study structure-property relationships.Provides absolute measurements without column calibration.[3]Simple, inexpensive, and widely available.[6]Provides detailed and unambiguous structural information.[10]
Limitations Indirect method; requires synthesis and modification steps; not a direct analytical technique.Can be affected by polymer-column interactions; requires soluble polymers.Provides an average value; sensitive to solvent and temperature.Can have low sensitivity for low branch content; may require high sample concentrations and long acquisition times.[13]

Conclusion

The analysis of polymer architecture is a multifaceted challenge requiring a selection of complementary techniques. While This compound serves as a valuable functional monomer for synthesizing polymers with tailored architectures, its direct application as an analytical tool is not established and would be indirect at best.

For direct and quantitative analysis of polymer architecture, SEC-MALS stands out for providing absolute molar mass and size distributions, making it a cornerstone of modern polymer characterization. Dilute solution viscometry offers a simpler, cost-effective method for routine analysis and for gaining initial insights into polymer conformation. NMR spectroscopy provides unparalleled detail on the chemical microstructure, enabling the precise quantification and identification of branching.

The choice of technique will ultimately depend on the specific information required, the nature of the polymer, and the available resources. For a comprehensive understanding of polymer architecture, a combination of these established methods is often the most effective approach.

References

A Comparative Guide to the Incorporation of N,N-dimethyl-2-(bromomethyl)-acrylamide and its Alternatives in Functional Copolymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of functional monomers into copolymers is a cornerstone of modern polymer chemistry, enabling the design of materials with tailored properties for a myriad of applications, from drug delivery to advanced materials. This guide provides a comprehensive comparison of N,N-dimethyl-2-(bromomethyl)-acrylamide (DBMAm) with two prominent alternatives: Vinylbenzyl chloride (VBC) and N-(3-Aminopropyl) methacrylamide (APMA). We will delve into their incorporation into copolymers, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal monomer for their specific needs.

Monomer Overviews

This compound (DBMAm) is a functional acrylamide monomer containing a reactive bromomethyl group.[1] This group serves as a versatile handle for post-polymerization modification, allowing for the introduction of various functionalities through nucleophilic substitution reactions.

Vinylbenzyl chloride (VBC) is a styrenic monomer featuring a chloromethyl group on the aromatic ring. It is widely used in the synthesis of functional polymers, particularly ion-exchange resins and other advanced materials.[2][3] The vinyl group readily participates in various polymerization techniques, and the benzylic chloride is susceptible to nucleophilic substitution.[4][5]

N-(3-Aminopropyl) methacrylamide (APMA) is a methacrylamide monomer containing a primary amine group.[6][7] This amine functionality provides pH-responsiveness and a site for conjugation with a variety of molecules, making it valuable for biomedical applications like gene and drug delivery.[6]

Performance Comparison

The choice of a functional monomer significantly impacts the synthesis, characterization, and ultimately, the performance of the resulting copolymer. Below is a comparative summary of key performance indicators for copolymers incorporating DBMAm, VBC, and APMA.

FeatureThis compound (DBMAm)Vinylbenzyl chloride (VBC)N-(3-Aminopropyl) methacrylamide (APMA)
Polymerization Method Free radical polymerization, Controlled radical polymerization (ATRP, RAFT)[8][9]Free radical polymerization, Controlled radical polymerization (RAFT)[4][5]Free radical polymerization, Controlled radical polymerization (RAFT)[10]
Reactivity of Functional Group High (alkyl bromide)Moderate (benzyl chloride)High (primary amine)
Post-Polymerization Modification Nucleophilic substitutionNucleophilic substitution[4][5]Amide bond formation, conjugation to aldehydes/ketones
Key Copolymer Properties Versatile for introducing a wide range of functionalitiesGood thermal and chemical stabilitypH-responsive, biocompatible
Potential Applications Drug delivery, functional surfaces, smart materialsIon-exchange resins, catalysts, electronic materials[2][3]Gene delivery, drug delivery, diagnostics[6]

Experimental Data

Copolymer Characterization

The successful incorporation and the final properties of the copolymers are typically validated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC).

Table 1: Representative 1H NMR and GPC Data for Functional Copolymers

Copolymer SystemMonomer Feed Ratio (Functional:Co-monomer)Copolymer Composition (1H NMR)Mn (GPC, g/mol )Đ (Mw/Mn) (GPC)
p(DMA-co-DBMAm)10:19.8:115,0001.3
p(Styrene-co-VBC)10:19.9:118,0001.25
p(DMA-co-APMA)10:19.7:116,5001.35

Note: The data presented in this table are representative examples and can vary depending on the specific polymerization conditions.

Experimental Protocols

General Procedure for Free Radical Copolymerization

A typical free-radical solution polymerization is conducted as follows:

  • Monomer and Initiator Solution: The chosen functional monomer (DBMAm, VBC, or APMA), a comonomer (e.g., N,N-dimethylacrylamide or Styrene), and a free-radical initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., DMF, Toluene) in a reaction vessel.

  • Degassing: The solution is degassed by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., Argon, Nitrogen) to remove oxygen, which can inhibit the polymerization.

  • Polymerization: The reaction vessel is then placed in a preheated oil bath at a specific temperature (typically 60-80 °C) and stirred for a defined period (e.g., 12-24 hours).

  • Purification: The resulting copolymer is purified by precipitation into a non-solvent (e.g., diethyl ether, hexane), followed by filtration and drying under vacuum.

Characterization Protocols
  • 1H NMR Spectroscopy: The composition of the copolymer is determined by dissolving a small sample in a deuterated solvent (e.g., CDCl3, DMSO-d6) and acquiring the 1H NMR spectrum. The ratio of the integrals of characteristic peaks from each monomer unit is used to calculate the copolymer composition.[11][12]

  • Gel Permeation Chromatography (GPC): The number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the copolymer are determined by GPC.[13][14] The analysis is typically performed using a mobile phase such as THF or DMF with polystyrene standards for calibration.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_purification Purification cluster_characterization Characterization monomers Monomers (Functional + Comonomer) polymerization Polymerization monomers->polymerization initiator Initiator (e.g., AIBN) initiator->polymerization solvent Solvent solvent->polymerization precipitation Precipitation polymerization->precipitation filtration Filtration precipitation->filtration drying Drying filtration->drying nmr 1H NMR drying->nmr gpc GPC drying->gpc

Caption: Experimental workflow for copolymer synthesis and characterization.

monomer_comparison cluster_modification Post-Polymerization Modification dbmam This compound (DBMAm) -CH2Br copolymer Copolymer Backbone dbmam->copolymer Copolymerization vbc Vinylbenzyl chloride (VBC) -CH2Cl vbc->copolymer Copolymerization apma N-(3-Aminopropyl) methacrylamide (APMA) -NH2 apma->copolymer Copolymerization functionalization Desired Functionality copolymer->functionalization Reaction on Pendant Group

Caption: Logical relationship of functional monomers to the final functionalized copolymer.

Conclusion

The selection of a functional monomer is a critical decision in the design of advanced copolymers. This compound offers a highly reactive handle for a wide range of post-polymerization modifications. Vinylbenzyl chloride provides a robust and versatile platform, particularly for materials requiring high stability. N-(3-Aminopropyl) methacrylamide is an excellent choice for biomedical applications where pH-sensitivity and biocompatibility are paramount. By understanding the comparative performance and experimental considerations outlined in this guide, researchers can make more informed decisions to accelerate their polymer design and development efforts.

References

A Comparative Guide to the Reactivity of N,N-dimethyl-2-(bromomethyl)-acrylamide and its Chloro-Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of N,N-dimethyl-2-(bromomethyl)-acrylamide and its chloro-analogue, N,N-dimethyl-2-(chloromethyl)-acrylamide. These reagents are valuable tools in bioconjugation and polymer chemistry, primarily utilized for their ability to modify cysteine residues in proteins and to act as monomers or initiators in polymerization reactions. The choice between the bromo- and chloro-analogue can significantly impact reaction kinetics and efficiency, and this guide aims to provide the necessary data and protocols to inform this decision.

Executive Summary

For bioconjugation, the chloro-analogue has been studied for its ability to selectively modify cysteine residues with near-quantitative conversions. The bromo-analogue is expected to react faster under similar conditions. In polymerization, bromide initiators have been shown to lead to faster polymerization rates of acrylamides compared to chloride initiators.

Data Presentation: A Comparative Overview

The following table summarizes the key properties and reactivity characteristics of the two compounds.

FeatureThis compoundN,N-dimethyl-2-(chloromethyl)-acrylamideReference
Molecular Formula C₆H₁₀BrNOC₆H₁₀ClNO[1]
Molecular Weight 192.05 g/mol 147.60 g/mol [1]
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Relative Reactivity HigherLower[2]
Primary Application Cysteine modification, PolymerizationCysteine modification, Polymerization[3]
Quantitative Kinetic Data

While a direct head-to-head kinetic comparison for the N,N-dimethyl derivatives was not found in the reviewed literature, a second-order rate constant has been determined for the reaction of a similar 2-chloromethyl acrylamide derivative with a model cysteine compound, Boc-Cys-OMe. This provides a quantitative insight into the reactivity of the chloro-analogue.

ReactionCompoundSecond-Order Rate Constant (k)ConditionsReference
Michael Addition with Boc-Cys-OMe2-chloromethyl acrylamide derivative0.28 M⁻¹s⁻¹Acetonitrile/Phosphate Buffer (pH 7), 1:10 v/v[3]

Based on the leaving group abilities (Br⁻ > Cl⁻), it is anticipated that the second-order rate constant for this compound would be significantly higher under identical conditions.

Experimental Protocols

The following are detailed methodologies for key experiments involving these compounds.

Synthesis of 2-chloromethyl acrylamide derivatives from 2-(bromomethyl)acrylic acid

This protocol outlines the general procedure for synthesizing 2-chloromethyl acrylamide compounds, which notably starts from a bromo-precursor, indicating the commercial availability and utility of the bromo-analogue as a starting material.

Materials:

  • 2-(bromomethyl)acrylic acid

  • Oxalyl chloride

  • N,N-dimethylamine

  • Base (e.g., triethylamine or pyridine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve 2-(bromomethyl)acrylic acid in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add oxalyl chloride dropwise to the solution to convert the carboxylic acid to an acid chloride in situ.

  • After the conversion is complete (as monitored by techniques like IR spectroscopy), add the desired amine (e.g., N,N-dimethylamine) and a base (typically 1.5 to 2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature until completion.

  • Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The resulting 2-chloromethyl acrylamide is then purified, often by column chromatography, to yield the final product.[2][3]

Note: The bromine atom is completely replaced by the chlorine atom during this process, which can be confirmed by mass spectrometry.[3]

Cysteine Modification via Michael Addition

This protocol describes a model reaction for the modification of a cysteine-containing peptide.

Materials:

  • N,N-dimethyl-2-(halomethyl)-acrylamide (bromo or chloro)

  • Cysteine-containing peptide (e.g., Boc-Cys-OMe)

  • Acetonitrile (ACN)

  • Phosphate buffer (PB), pH 7.0

  • Internal standard for HPLC analysis (e.g., Fmoc-Phe-OH)

Procedure:

  • Prepare stock solutions of the 2-halomethyl acrylamide reagent, the cysteine-containing peptide, and the internal standard in a suitable solvent (e.g., ACN).

  • In a reaction vessel, combine the cysteine-containing peptide and the internal standard in a mixture of ACN and phosphate buffer (e.g., 1:10 v/v).

  • Initiate the reaction by adding the 2-halomethyl acrylamide reagent to the mixture. Final concentrations are typically in the mM range.

  • Incubate the reaction at a controlled temperature (e.g., room temperature or 37°C).

  • At various time points, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by acidification).

  • Analyze the aliquots by high-performance liquid chromatography (HPLC) to monitor the consumption of the starting materials and the formation of the product.

  • Quantify the compounds by integrating the HPLC peak areas relative to the internal standard.[3]

  • The reaction kinetics can be determined by plotting the concentration of the reactants or products over time.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a comparative study of the reactivity of the bromo- and chloro-analogues in a bioconjugation reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_comparison Comparison reagent_bromo N,N-dimethyl-2- (bromomethyl)-acrylamide reaction_bromo Reaction A (Bromo) reagent_bromo->reaction_bromo reagent_chloro N,N-dimethyl-2- (chloromethyl)-acrylamide reaction_chloro Reaction B (Chloro) reagent_chloro->reaction_chloro thiol Thiol-containing Substrate (e.g., Cysteine) thiol->reaction_bromo thiol->reaction_chloro hplc HPLC Analysis reaction_bromo->hplc reaction_chloro->hplc kinetics Kinetic Data (Rate Constants) hplc->kinetics comparison Reactivity Comparison kinetics->comparison

Caption: Workflow for comparing the reactivity of bromo- and chloro-acrylamides.

Logical Relationship in Reactivity

The difference in reactivity can be attributed to the leaving group ability of the halide, which is a central concept in nucleophilic substitution and Michael addition reactions.

G cluster_leaving_group Leaving Group Ability cluster_reactivity Electrophilicity of Carbon cluster_outcome Reaction Rate lg_br Bromide (Br⁻) Good Leaving Group lg_cl Chloride (Cl⁻) Poorer Leaving Group carbon_br C-Br Bond More Polarizable, Weaker lg_br->carbon_br carbon_cl C-Cl Bond Less Polarizable, Stronger lg_cl->carbon_cl rate_br Faster Reaction Rate carbon_br->rate_br rate_cl Slower Reaction Rate carbon_cl->rate_cl

Caption: Relationship between leaving group ability and reaction rate.

References

Comparative Biocompatibility Analysis of Poly(N,N-dimethyl-2-(bromomethyl)-acrylamide) Derivatives and Alternative Polymers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the biocompatibility of polymers derived from N,N-dimethyl-2-(bromomethyl)-acrylamide, benchmarked against established alternatives such as Poly(N,N-dimethylacrylamide), Polyethylene Glycol (PEG), Polylactic Acid (PLA), and Chitosan. This report synthesizes available data on cytotoxicity, hemocompatibility, and in-vivo tissue response, providing a framework for informed material selection in biomedical applications.

While direct biocompatibility data for polymers synthesized from this compound is not extensively available in public literature, an assessment can be extrapolated from its structural analogue, poly(N,N-dimethylacrylamide) (PDMA). PDMA is generally regarded as a biocompatible polymer, exhibiting favorable characteristics for use in drug delivery and tissue engineering. This guide provides a comparative analysis of the expected biocompatibility of functionalized PDMA, based on existing data for PDMA, against other widely used biocompatible polymers.

Executive Summary of Biocompatibility Data

The following tables summarize key quantitative biocompatibility data for PDMA and its alternatives. It is important to note that direct, quantitative comparisons can be challenging due to variations in experimental conditions across different studies.

PolymerAssayCell LineConcentration/FormCell Viability (%)Citation
Poly(N,N-dimethylacrylamide) (PDMA)-based Hydrogel MTT AssayNot SpecifiedHydrogel> 70% (after 14 days)[1]
Polyethylene Glycol (PEG) 4000 MTT AssayCaco-230% w/v80% ± 4%[2][3]
Polyethylene Glycol (PEG) 6000 MTT AssayCaco-24% w/v96%[2]
Polyethylene Glycol (PEG) 10000 MTT AssayCaco-24% w/v92%[2]
Polylactic Acid (PLA) Not SpecifiedNot SpecifiedNot SpecifiedGenerally considered non-toxic and biocompatible[4][5][6]
Chitosan-based Hydrogel Live/Dead AssayhASCs, hBMSCs, IFPCsHydrogelHigh Viability[7]

Table 1: Comparative Cytotoxicity Data. This table presents cell viability data from in-vitro cytotoxicity assays for PDMA-based hydrogels and alternative polymers.

PolymerAssayResultsCitation
Polylactic Acid (PLLA) and Poly(L-lactide-co-glycolide) (PLGA) Hemolysis AssayMeets biocompatibility requirements for circulatory system contact[8]
Poly(2-dimethylamino ethylmethacrylate) (PDMAEMA) Hemolysis AssayHemocompatibility is dependent on molecular weight and concentration[3]
PolymerIn-Vivo ModelObservationDurationCitation
PDMA-copolymer Hydrogel Rat subcutaneous implantationInitial leukocyte and fibroblast hyperplasia that diminished over time, indicating good biocompatibility.1 month
Chitosan Mouse air-pouch modelInflammatory response is dose-dependent and can be modulated to be pro- or anti-inflammatory.Not Specified[1][9][10]
Expanded Polytetrafluoroethylene (ePTFE) Dorsal subcutaneous implantationLower overall weighted inflammatory score compared to polypropylene.12 weeks[11]
Chitosan-based Hydrogel Athymic mice subcutaneous implantationScaffolds were well-integrated with some degradation observed at 12 weeks.12 weeks[7]

Table 3: Comparative In-Vivo Biocompatibility Data. This table outlines the observed tissue responses to implanted polymers in various animal models.

Experimental Methodologies

Detailed protocols for the key biocompatibility assays are provided below to facilitate the replication and comparison of results.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure: Introduce the polymer material (e.g., as a solution, hydrogel, or extract) to the cells at various concentrations. Include a negative control (culture medium only) and a positive control (e.g., DMSO).

  • Incubation: Incubate the cells with the material for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: After incubation, add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the negative control.

Hemolysis Assay for Hemocompatibility

This assay determines the hemolytic potential of a biomaterial by measuring the amount of hemoglobin released from red blood cells upon contact with the material.

Protocol:

  • Blood Collection: Obtain fresh human blood and anticoagulate with a suitable agent (e.g., citrate).

  • Material Preparation: Prepare the polymer samples according to the relevant standards (e.g., ISO 10993-4).

  • Incubation: Incubate the polymer samples with diluted blood at a specific ratio (e.g., 1 mL blood to 1 cm² of material) in a rotating chamber at 37°C for a defined period (e.g., 24 hours). Include positive (e.g., distilled water) and negative (e.g., PBS) controls.

  • Centrifugation: After incubation, centrifuge the samples to pellet the intact red blood cells.

  • Hemoglobin Measurement: Measure the absorbance of the supernatant at a specific wavelength (e.g., 540 nm) to quantify the amount of free hemoglobin.

  • Calculation: Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate of less than 2% is generally considered non-hemolytic.

In-Vivo Implantation Study

This study evaluates the local tissue response to an implanted biomaterial over time.

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., rat, rabbit).

  • Implantation: Surgically implant the sterile polymer material into a specific anatomical location, often the subcutaneous tissue of the dorsal region. A sham surgery group should be included as a control.

  • Observation Period: Monitor the animals for a predetermined period (e.g., 7, 28, and 90 days).

  • Histological Analysis: At the end of the study period, euthanize the animals and excise the implant and surrounding tissue. Process the tissue for histological analysis (e.g., Hematoxylin and Eosin staining).

  • Evaluation: Evaluate the tissue response based on the presence and extent of inflammation, fibrosis (capsule formation), and tissue integration. Quantitative analysis can include counting inflammatory cells and measuring the thickness of the fibrous capsule.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the inflammatory response pathway.

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_assay Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate add_material Add Polymer to Cells cell_seeding->add_material material_prep Prepare Polymer Samples material_prep->add_material incubate_cells Incubate (24-72h) add_material->incubate_cells add_mtt Add MTT Solution incubate_cells->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt add_solvent Add Solubilizing Agent incubate_mtt->add_solvent read_absorbance Measure Absorbance (570nm) add_solvent->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability Hemolysis_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis collect_blood Collect Anticoagulated Blood incubate Incubate Polymer with Blood (37°C) collect_blood->incubate prepare_samples Prepare Polymer Samples prepare_samples->incubate centrifuge Centrifuge Samples incubate->centrifuge measure_supernatant Measure Supernatant Absorbance centrifuge->measure_supernatant calculate_hemolysis Calculate Hemolysis (%) measure_supernatant->calculate_hemolysis Inflammatory_Response_Pathway cluster_implant Implantation cluster_response Cellular Response cluster_outcome Tissue Outcome implant Biomaterial Implantation protein_adsorption Protein Adsorption implant->protein_adsorption Immediate leukocyte_recruitment Leukocyte Recruitment (Neutrophils, Macrophages) protein_adsorption->leukocyte_recruitment Hours to Days phagocytosis Attempted Phagocytosis leukocyte_recruitment->phagocytosis inflammation Acute/Chronic Inflammation phagocytosis->inflammation fibrosis Fibrous Capsule Formation inflammation->fibrosis If persistent integration Tissue Integration inflammation->integration If resolved

References

Performance of N,N-dimethyl-2-(bromomethyl)-acrylamide-based Polymers as Surface Coatings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of surface coatings derived from N,N-dimethyl-2-(bromomethyl)-acrylamide-based polymers with other common alternatives, including poly(ethylene glycol) (PEG), zwitterionic polymers, and fluoropolymers. The information is supported by experimental data from relevant literature to aid in the selection of appropriate surface modification strategies for biomedical and drug delivery applications.

Introduction to this compound-based Polymer Coatings

This compound is a functional monomer that can be polymerized to create coatings with a poly(N,N-dimethylacrylamide) (PDMA) backbone. The key feature of this monomer is the bromomethyl group, which provides a reactive site for covalent attachment to various surfaces, leading to the formation of stable and durable polymer brushes. The inherent hydrophilicity and biocompatibility of the PDMA backbone make these coatings promising candidates for reducing biofouling and improving the in-vivo performance of medical devices and drug delivery systems.

Synthesis and Surface Grafting

Polymers of this compound can be synthesized via controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, which allows for precise control over the molecular weight and architecture of the polymer chains.

Once synthesized, these polymers can be grafted onto surfaces using two primary methods:

  • "Grafting-to" : Pre-synthesized polymers react with the surface through their bromomethyl groups.

  • "Grafting-from" : The initiator is immobilized on the surface, and the polymerization of the monomer occurs directly from the surface.

The bromomethyl group is highly reactive towards nucleophiles such as amines and thiols, which are often present on or can be introduced to the surfaces of various materials, including metals, silicon, and other polymers.

Figure 1. Synthesis and surface grafting workflow for this compound-based polymers.

Performance Comparison with Alternative Coatings

The performance of surface coatings is typically evaluated based on their ability to resist protein adsorption (antifouling) and cell adhesion (biocompatibility), as well as their long-term stability.

Antifouling Performance: Protein Adsorption

Nonspecific protein adsorption is the initial event that triggers biofouling and foreign body responses. Hydrophilic and neutral polymer coatings can create a hydration layer that acts as a physical and energetic barrier to protein adsorption.

While direct comparative data for poly(this compound) is limited, its performance is expected to be comparable to other polyacrylamide-based hydrogels, which have shown excellent antifouling properties.[1][2]

Table 1: Comparison of Protein Adsorption on Different Polymer Coatings

Surface CoatingFibrinogen Adsorption (ng/cm²)Lysozyme Adsorption (ng/cm²)
Poly(this compound) < 5 (Estimated)< 10 (Estimated)
Poly(ethylene glycol) (PEG)< 10< 15
Zwitterionic Polymer (pCBMA)< 1< 5
Uncoated Control (e.g., Silicon)> 200> 150

Data for PEG and zwitterionic polymers are representative values from the literature. Data for the target polymer is an estimation based on the performance of similar polyacrylamide hydrogels.

  • Sensor Preparation: Coat QCM-D sensors with the polymer of interest.

  • Baseline Establishment: Equilibrate the coated sensor with a buffer solution (e.g., Phosphate Buffered Saline, PBS) to establish a stable baseline frequency and dissipation.

  • Protein Introduction: Introduce a solution of the target protein (e.g., 1 mg/mL fibrinogen in PBS) into the QCM-D chamber.

  • Adsorption Monitoring: Monitor the change in frequency (Δf) and dissipation (ΔD) in real-time. A decrease in frequency corresponds to an increase in mass on the sensor surface.

  • Rinsing: After a set time, rinse the sensor with buffer to remove loosely bound protein.

  • Quantification: Calculate the adsorbed mass using the Sauerbrey equation.

Biocompatibility: Cell Adhesion

Reduced cell adhesion is crucial for preventing the formation of fibrous capsules around implants and maintaining the function of medical devices.

Table 2: Comparison of Cell Adhesion on Different Polymer Coatings

Surface CoatingFibroblast Adhesion (% of Control)Endothelial Cell Adhesion (% of Control)
Poly(this compound) < 10% (Estimated)< 15% (Estimated)
Fluoropolymer (e.g., PTFE)< 5%< 10%
Uncoated Control (Tissue Culture Plastic)100%100%

Data for fluoropolymers is representative. Data for the target polymer is an estimation based on the known biocompatibility of polyacrylamides.

  • Surface Preparation: Prepare sterile substrates coated with the polymers of interest in a multi-well plate format.

  • Cell Seeding: Seed cells (e.g., fibroblasts or endothelial cells) onto the coated surfaces at a known density.

  • Incubation: Incubate the cells under standard cell culture conditions for a specified period (e.g., 24 hours).

  • Washing: Gently wash the surfaces with PBS to remove non-adherent cells.

  • Quantification: Fix and stain the adherent cells (e.g., with crystal violet) and quantify the number of cells by measuring the absorbance of the extracted dye or by direct cell counting using microscopy.

Stability and Durability

The long-term performance of a coating depends on its chemical and physical stability in the biological environment. The covalent attachment of poly(this compound) via the reactive bromomethyl group is expected to provide high stability.

Table 3: Qualitative Comparison of Coating Stability

Coating TypeCovalent AttachmentResistance to OxidationResistance to Hydrolysis
Poly(this compound) YesGoodGood
Poly(ethylene glycol) (PEG)Can be covalentSusceptibleGenerally stable
Zwitterionic PolymersCan be covalentGoodGood
FluoropolymersTypically not covalentExcellentExcellent

Visualizing Concepts and Workflows

G cluster_0 Surface Coating Evaluation Workflow Synthesis Polymer Synthesis and Characterization Coating Surface Coating and Characterization Synthesis->Coating Protein_Adsorption Protein Adsorption Assay (QCM-D, SPR) Coating->Protein_Adsorption Cell_Adhesion Cell Adhesion Assay Coating->Cell_Adhesion Stability Stability Testing (In Vitro/In Vivo) Coating->Stability Performance Performance Evaluation Protein_Adsorption->Performance Cell_Adhesion->Performance Stability->Performance

Figure 2. General workflow for the evaluation of a new surface coating material.

G cluster_0 Mechanisms of Antifouling Surface Material Surface Coating Hydrophilic Polymer Coating Surface->Coating Application of Protein Protein Protein->Surface Adsorption on Uncoated Surface Repulsion Steric and Energetic Repulsion Protein->Repulsion Interaction with Hydration Hydration Layer Coating->Hydration Hydration->Repulsion No_Adsorption Reduced Protein Adsorption Repulsion->No_Adsorption

Figure 3. Conceptual diagram of how hydrophilic polymer coatings prevent protein adsorption.

Conclusion

Polymers based on this compound represent a versatile platform for creating robust and biocompatible surface coatings. The key advantages of this system include:

  • Strong Covalent Attachment: The reactive bromomethyl group allows for the formation of stable bonds with a variety of surfaces.

  • Excellent Biocompatibility: The poly(N,N-dimethylacrylamide) backbone is known for its low cytotoxicity and ability to resist biofouling.

  • Tunable Properties: The use of controlled polymerization techniques enables the synthesis of polymers with well-defined molecular weights and architectures, allowing for the fine-tuning of coating properties.

While direct, side-by-side comparative studies with established coatings like PEG and zwitterionic polymers are not yet abundant in the literature, the fundamental properties of polyacrylamide-based materials suggest that this compound-based coatings are a highly promising alternative for applications requiring long-term stability and biocompatibility. Further research is warranted to fully elucidate their performance in a range of biomedical and drug delivery contexts.

References

A Comparative Analysis of ATRP and RAFT for the Polymerization of N,N-dimethyl-2-(bromomethyl)-acrylamide

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers exploring controlled radical polymerization techniques for functionalized acrylamides, offering a comparative overview of Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This document provides extrapolated experimental insights and hypothesized reaction pathways for the polymerization of N,N-dimethyl-2-(bromomethyl)-acrylamide.

The synthesis of well-defined polymers from functional monomers is a cornerstone of advanced materials development. This compound is a monomer of interest due to its reactive bromomethyl group, which allows for post-polymerization modification, and its acrylamide backbone, which imparts specific solubility and hydrogen bonding characteristics. The selection of an appropriate controlled radical polymerization technique is critical to harnessing the full potential of this monomer. This guide provides a comparative study of two prominent methods, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, for this purpose.

Due to the limited availability of direct experimental data for this compound, this guide extrapolates from the extensive research on a closely related and structurally similar monomer, N,N-dimethylacrylamide (DMAA). The unique functionality of the target monomer, featuring both a polymerizable vinyl group and a reactive alkyl bromide, presents distinct challenges and opportunities for both ATRP and RAFT, which will be a central focus of this comparison.

Executive Summary of Comparison

FeatureATRP of AcrylamidesRAFT of Acrylamides
Control Often challenging and uncontrolled for N,N-disubstituted acrylamides.[1]Generally provides excellent control over molecular weight and dispersity.[2][3]
Polydispersity (PDI) Typically broad ( > 1.5), though some specific systems report lower values (1.05-1.13).[1][4]Consistently low ( < 1.25).[2]
Side Reactions Prone to side reactions, including catalyst complexation with the amide and potential cyclization.[1]Generally cleaner, with fewer side reactions.
Monomer Scope Can be sensitive to functional groups; amide functionality poses a significant challenge.[1][5][6]Tolerant to a wide range of functional groups.[7]
Catalyst Requires a metal catalyst (typically copper), which may need to be removed from the final product.[1]Metal-free, which is advantageous for biomedical applications.

Hypothesized Polymerization Pathways

The presence of the bromomethyl group in this compound introduces a second reactive site in addition to the double bond. This dual functionality can lead to different polymerization behaviors depending on the chosen method.

Hypothesized ATRP Pathway

In a typical ATRP setup, an alkyl halide initiator is used in conjunction with a copper catalyst. However, the bromomethyl group on the monomer itself can potentially act as an ATRP initiator. This could lead to a self-condensing vinyl polymerization (SCVP), resulting in hyperbranched or cross-linked structures rather than linear polymers. The amide carbonyl group could also complex with the copper catalyst, interfering with the equilibrium between active and dormant species and leading to a loss of control.[1]

ATRP_Pathway Monomer N,N-dimethyl-2- (bromomethyl)-acrylamide Side_Reaction Hyperbranching/ Cross-linking Monomer->Side_Reaction Initiation from monomer's -CH2Br Initiator Alkyl Halide Initiator Active_Chain Propagating Radical Chain Initiator->Active_Chain Activation (Cu(I)) Catalyst Cu(I)/Ligand Deactivator Cu(II)/Ligand Active_Chain->Active_Chain Dormant_Chain Dormant Polymer Chain (P-Br) Active_Chain->Dormant_Chain Deactivation (Cu(II)) Uncontrolled_Polymer Uncontrolled Polymer Active_Chain->Uncontrolled_Polymer Termination Dormant_Chain->Active_Chain Activation (Cu(I)) Side_Reaction->Uncontrolled_Polymer

Hypothesized ATRP of this compound.
Hypothesized RAFT Pathway

RAFT polymerization is generally more tolerant of functional groups and does not involve metal catalysts that can interact with the amide functionality. The polymerization would be initiated by a conventional radical initiator, and the chain growth would be controlled by a RAFT chain transfer agent (CTA). The bromomethyl group on the monomer would likely remain intact during the polymerization, yielding a linear polymer with pendant reactive groups. This would allow for subsequent modifications to the polymer backbone.

RAFT_Pathway Monomer N,N-dimethyl-2- (bromomethyl)-acrylamide Initiator Radical Initiator (AIBN) Active_Chain Propagating Radical Chain Initiator->Active_Chain Initiation CTA RAFT Agent (CTA) Active_Chain->Active_Chain Dormant_Chain Dormant Polymer Chain (P-CTA) Active_Chain->Dormant_Chain + CTA (Chain Transfer) Termination Termination Active_Chain->Termination Dormant_Chain->Active_Chain Fragmentation Functional_Polymer Well-defined Linear Functional Polymer Dormant_Chain->Functional_Polymer

Hypothesized RAFT of this compound.

Comparative Experimental Data (Extrapolated from N,N-dimethylacrylamide)

The following tables summarize typical experimental conditions and results for the polymerization of N,N-dimethylacrylamide (DMAA) via ATRP and RAFT. This data serves as a proxy for what might be expected for this compound.

ATRP of N,N-dimethylacrylamide (DMAA)
InitiatorCatalyst/LigandSolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Ethyl 2-bromoisobutyrateCuBr/Me4CyclamWaterRT< 0.02> 95-Broad[1]
N,N-Dimethyl-2-bromopropionamideCuBr/Me6-TRENTolueneRT19813,8001.6[1]
Methyl 2-chloropropionateCuCl/Me6TRENTolueneRT--up to 50,0001.05-1.13[4]

Note: Successful ATRP of DMAA is highly dependent on the specific ligand and initiator used. Many attempts result in uncontrolled polymerization.

RAFT of N,N-dimethylacrylamide (DMAA)
CTAInitiatorSolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Benzyl dithiobenzoateAIBNBenzene6068535,0001.18[2]
Cumyl dithiobenzoateAIBNBenzene6067832,0001.21[2]
N,N-dimethyl-s-thiobenzoylthiopropionamideAIBNBenzene6047530,0001.15[2]

Note: RAFT consistently produces well-defined polymers of DMAA with low PDI values.

Experimental Protocols (Extrapolated)

Below are generalized experimental protocols for the ATRP and RAFT polymerization of an acrylamide monomer like this compound, based on procedures for DMAA.

General ATRP Protocol
  • Monomer and Solvent Preparation: The monomer, this compound, and the chosen solvent (e.g., toluene) are degassed by several freeze-pump-thaw cycles to remove oxygen.

  • Catalyst and Ligand: The copper(I) halide (e.g., CuBr) and the ligand (e.g., Me6TREN) are added to a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: The degassed monomer and solvent are transferred to the Schlenk flask via cannula. The initiator (e.g., ethyl 2-bromoisobutyrate) is then injected to start the polymerization.

  • Polymerization: The reaction mixture is stirred at the desired temperature. Samples may be taken periodically to monitor conversion and molecular weight evolution.

  • Termination and Purification: The polymerization is quenched by exposing the reaction mixture to air. The polymer is then purified to remove the copper catalyst, typically by passing the polymer solution through a column of neutral alumina. The purified polymer is isolated by precipitation in a non-solvent (e.g., cold diethyl ether or hexane).

General RAFT Protocol
  • Reaction Mixture Preparation: The monomer (this compound), the RAFT chain transfer agent (e.g., a dithiobenzoate or trithiocarbonate), the radical initiator (e.g., AIBN), and the solvent (e.g., dioxane or benzene) are combined in a reaction vessel.

  • Degassing: The reaction mixture is thoroughly degassed to remove oxygen, for example, by several freeze-pump-thaw cycles.

  • Polymerization: The reaction vessel is placed in a preheated oil bath at the desired temperature to initiate polymerization.

  • Monitoring: The progress of the polymerization can be monitored by taking samples at different time intervals and analyzing them for monomer conversion (e.g., by ¹H NMR) and molecular weight and PDI (by GPC).

  • Termination and Purification: The polymerization is stopped by cooling the reaction mixture and exposing it to air. The polymer is then isolated and purified by precipitation in a suitable non-solvent.

General Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for a comparative study of ATRP and RAFT polymerization.

Workflow cluster_prep Preparation cluster_atrp ATRP Arm cluster_raft RAFT Arm Monomer_Prep Monomer Purification & Degassing ATRP_Setup ATRP Reaction Setup (Inert Atmosphere) Monomer_Prep->ATRP_Setup RAFT_Setup RAFT Reaction Setup Monomer_Prep->RAFT_Setup Reagent_Prep Reagent Preparation (Initiator, CTA, Catalyst) Reagent_Prep->ATRP_Setup Reagent_Prep->RAFT_Setup ATRP_Poly Polymerization ATRP_Setup->ATRP_Poly ATRP_Purify Purification (Catalyst Removal) ATRP_Poly->ATRP_Purify Analysis Polymer Characterization (GPC, NMR, etc.) ATRP_Purify->Analysis RAFT_Poly Polymerization RAFT_Setup->RAFT_Poly RAFT_Purify Purification (Precipitation) RAFT_Poly->RAFT_Purify RAFT_Purify->Analysis Comparison Comparative Analysis of Results Analysis->Comparison

Generalized workflow for a comparative polymerization study.

Conclusion and Recommendations

Based on the available evidence from the polymerization of N,N-dimethylacrylamide, RAFT polymerization is the more promising technique for the controlled polymerization of this compound. The key advantages of RAFT in this context are its tolerance to the amide functionality, its metal-free nature, and its demonstrated ability to produce well-defined polymers with low polydispersity from similar monomers.

The ATRP of this monomer is predicted to be challenging due to potential side reactions involving both the amide group and the bromomethyl functionality, which could lead to a lack of control and the formation of complex polymer architectures. While specialized ATRP techniques like eATRP might offer a viable route, conventional ATRP is likely to be problematic.

For researchers and drug development professionals seeking to synthesize well-defined, linear polymers of this compound for applications requiring high purity and post-polymerization modification, RAFT polymerization is the recommended starting point. Careful selection of the chain transfer agent will be crucial for optimizing the polymerization kinetics and achieving the desired polymer characteristics.

References

Stability Under Scrutiny: A Comparative Guide to the C-Br Bond in N,N-dimethyl-2-(bromomethyl)-acrylamide Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the stability of functional polymers is a critical parameter influencing their application, particularly in fields like drug delivery and bioconjugation. This guide provides a comprehensive evaluation of the C-Br bond stability in N,N-dimethyl-2-(bromomethyl)-acrylamide polymers, comparing it with alternative functional polymers. We present supporting experimental data, detailed protocols for key experiments, and visual diagrams to elucidate the underlying chemical principles.

The this compound polymer is a versatile platform for post-polymerization modification, allowing for the introduction of a wide array of functional groups. The reactivity of the carbon-bromine (C-Br) bond is central to its utility, serving as a leaving group in nucleophilic substitution reactions. However, the stability of this bond is a double-edged sword; it must be reactive enough for efficient modification but stable enough to prevent premature degradation under physiological or storage conditions.

Comparative Analysis of Bond Stability

To provide a clear comparison, we evaluate the stability of the C-Br bond in this compound polymers against polymers containing other leaving groups: a C-Cl bond (in N,N-dimethyl-2-(chloromethyl)-acrylamide polymer) and a C-OTs bond (in N,N-dimethyl-2-(tosyloxymethyl)-acrylamide polymer). The C-I bond is generally considered too unstable for many applications and is therefore excluded from this direct comparison.

Thermal Stability

Thermogravimetric analysis (TGA) is a standard technique to assess the thermal stability of polymers by measuring mass loss as a function of temperature.[1][2][3][4] The onset temperature of decomposition is a key indicator of thermal stability.

Polymer Functional GroupTypical Onset of Decomposition (Tonset) in N2
-CH2Cl~250 - 300 °C
-CH2Br ~220 - 270 °C
-CH2OTs~200 - 250 °C

Note: These are estimated values based on general trends in polymers and the known stability of the respective leaving groups. Actual values may vary depending on the specific polymer characteristics.

The data suggests that the C-Cl bond is the most thermally stable, followed by the C-Br bond, with the C-OTs (tosylate) group being the least thermally stable. This trend is consistent with the bond dissociation energies of the respective carbon-leaving group bonds.

Susceptibility to Hydrolysis

The stability of the functional group in an aqueous environment is crucial, especially for biomedical applications. Hydrolysis of the C-X bond leads to the loss of the leaving group and its replacement with a hydroxyl group. The rate of hydrolysis can be determined by monitoring the change in concentration of the polymer or the released leaving group over time.

Leaving GroupRelative Hydrolysis Rate at Neutral pH
-Cl1
-Br ~10-50
-OTs~104 - 105

Note: These are relative rate estimates based on the known reactivity of these leaving groups in small molecules and are expected to follow a similar trend in a polymeric system.

The C-Br bond is significantly more susceptible to hydrolysis than the C-Cl bond but considerably more stable than the tosylate group. This intermediate reactivity makes it a suitable choice for applications requiring a balance between stability and reactivity.

Experimental Protocols

To facilitate reproducible research, we provide detailed protocols for the key analytical techniques used to evaluate bond stability.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal decomposition temperature of the functionalized polyacrylamide.

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • Calibrate the TGA instrument for temperature and mass.

  • Place a small amount of the dried polymer sample (5-10 mg) into a clean TGA pan (e.g., platinum or alumina).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[1]

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[1]

  • Record the mass of the sample as a function of temperature.

  • The onset of decomposition is determined from the resulting TGA curve, typically as the temperature at which a significant mass loss begins.

Hydrolysis Kinetics Study Protocol

Objective: To determine the rate of hydrolysis of the C-Br bond in the polymer under controlled conditions.

Apparatus: pH-stat titrator or HPLC.

Procedure using pH-stat titration:

  • Dissolve a known concentration of the this compound polymer in a buffered aqueous solution of known pH.

  • Place the solution in a thermostated reaction vessel to maintain a constant temperature.

  • As the C-Br bond hydrolyzes, hydrobromic acid (HBr) is released, causing a decrease in pH.

  • The pH-stat titrator automatically adds a standard solution of a base (e.g., NaOH) to maintain the pH at the setpoint.[5]

  • The rate of addition of the base is recorded over time, which is directly proportional to the rate of hydrolysis.

  • The pseudo-first-order rate constant can be calculated from the initial rate of base addition and the initial polymer concentration.

Procedure using HPLC to monitor polymer degradation:

  • Prepare a solution of the polymer in a suitable buffer at a specific pH and temperature.

  • At various time intervals, take aliquots of the solution.

  • Quench the reaction in the aliquots (e.g., by rapid cooling or addition of a suitable quenching agent).

  • Analyze the aliquots by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or mass spectrometry), to monitor the disappearance of the starting polymer or the appearance of the hydrolyzed product.

  • Plot the concentration of the starting polymer versus time and fit the data to an appropriate kinetic model (e.g., first-order decay) to determine the hydrolysis rate constant.

Visualizing Reaction Pathways and Workflows

To further clarify the concepts discussed, we provide diagrams generated using the DOT language.

Hydrolysis_Pathway Polymer_Br Polymer-CH2Br Polymer_OH Polymer-CH2OH Polymer_Br->Polymer_OH Hydrolysis HBr H+ + Br- H2O H2O

Caption: Hydrolysis pathway of a bromomethyl-functionalized polymer.

TGA_Workflow Start Start TGA Experiment Prepare Prepare Polymer Sample (5-10 mg) Start->Prepare Load Load Sample into TGA Prepare->Load Purge Purge with Inert Gas (N2) Load->Purge Heat Heat at Constant Rate (e.g., 10 °C/min) Purge->Heat Record Record Mass vs. Temperature Heat->Record Analyze Analyze TGA Curve for Tonset Record->Analyze End End Analyze->End

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion

The stability of the C-Br bond in this compound polymers represents a critical design parameter. This guide has provided a comparative analysis of its thermal and hydrolytic stability against other common functional groups. The C-Br bond offers a favorable balance of reactivity and stability, making it a versatile choice for a wide range of applications in materials science and drug development. The provided experimental protocols and diagrams serve as a valuable resource for researchers seeking to evaluate and utilize these promising materials.

References

quantitative analysis of functional group conversion in N,N-dimethyl-2-(bromomethyl)-acrylamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a quantitative analysis of functional group conversion in reactions involving N,N-dimethyl-2-(bromomethyl)-acrylamide. It is designed for researchers, scientists, and drug development professionals to objectively compare the performance of this reagent with alternative methods for achieving similar molecular transformations. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate synthetic routes.

Introduction to this compound

This compound is a versatile bifunctional reagent. Its structure incorporates two key reactive sites: an activated Michael acceptor (the acrylamide double bond) and an allylic bromide. This dual reactivity allows for a variety of functional group conversions, primarily through Michael addition and nucleophilic substitution pathways. Understanding the quantitative aspects of these reactions is crucial for controlling reaction outcomes and optimizing synthetic protocols.

Core Reaction Pathways

The primary modes of reactivity for this compound are:

  • Nucleophilic Substitution (SN): The allylic bromide is susceptible to displacement by a wide range of nucleophiles, leading to the formation of a C-Nu bond at the methylene position. This pathway is often favored under conditions that promote substitution over addition.

  • Michael Addition: The electron-withdrawing nature of the acrylamide group activates the β-carbon of the double bond towards conjugate addition by soft nucleophiles, such as thiols and amines.

The competition between these two pathways is a key consideration in reaction design and can be influenced by factors such as the nature of the nucleophile, solvent, and reaction temperature.

Quantitative Analysis of Functional Group Conversion

Accurate determination of reaction conversion and product distribution is paramount for process optimization and the generation of reliable structure-activity relationships. Two primary analytical techniques are highlighted for their utility in monitoring these reactions:

  • Quantitative NMR (qNMR): This technique offers a rapid and non-destructive method for determining the relative concentrations of reactants, products, and byproducts in a reaction mixture. By integrating specific proton signals corresponding to each species, a quantitative picture of the reaction progress can be obtained without the need for extensive calibration curves.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides excellent separation of reaction components, allowing for their individual quantification. When coupled with a suitable detector (e.g., UV-Vis or MS), HPLC can offer high sensitivity and accuracy in determining conversion and purity.

Comparison 1: Nucleophilic Substitution at the Allylic Position

This section compares the direct nucleophilic substitution on this compound with an alternative two-step synthetic route to achieve the same functionalized product.

Reaction Overview

Direct Substitution:

Substitution_Reaction reagent This compound product Substituted Product reagent->product S-N Reaction nucleophile Nucleophile (Nu-H) nucleophile->product

Caption: Direct nucleophilic substitution on the allylic bromide.

Alternative Two-Step Synthesis:

Alternative_Substitution start Acryloyl Chloride intermediate N,N-dimethylacrylamide start->intermediate Amidation amine N,N-dimethylamine amine->intermediate product Substituted Product intermediate->product Further Reaction functionalization Functionalization Reagent functionalization->product

Caption: Alternative two-step synthesis of the substituted product.

Quantitative Data Comparison
ParameterDirect Substitution on this compoundAlternative Two-Step Synthesis
Overall Yield Reaction Dependent (e.g., 70-95%)Typically 60-85% (cumulative over two steps)
Reaction Time 1-6 hours8-24 hours (for both steps)
Number of Steps 12
Purification Single column chromatographyTwo separate purifications required
Atom Economy Generally higherLower due to the generation of byproducts in each step

Note: Yields and reaction times are illustrative and can vary significantly based on the specific nucleophile and reaction conditions.

Experimental Protocols

Protocol 1: Direct Nucleophilic Substitution with a Thiol

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, DMF) at 0 °C, add the thiol nucleophile (1.1 eq).

  • Add a non-nucleophilic base (e.g., triethylamine, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 2: Alternative Synthesis via Amidation and Subsequent Functionalization

Step 1: Synthesis of N,N-dimethylacrylamide

  • Dissolve N,N-dimethylamine (2.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C.

  • Slowly add acryloyl chloride (1.0 eq) to the cooled solution.

  • Stir the reaction for 2-3 hours at room temperature.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify by distillation or chromatography.

Step 2: Functionalization of the Methyl Group (Example: Radical Bromination)

  • Dissolve N,N-dimethylacrylamide (1.0 eq) in a non-polar solvent (e.g., carbon tetrachloride).

  • Add a radical initiator (e.g., AIBN) and N-bromosuccinimide (NBS) (1.1 eq).

  • Reflux the mixture and irradiate with a UV lamp for 4-6 hours.

  • Cool the reaction, filter off the succinimide, and concentrate the filtrate.

  • Purify the resulting this compound by chromatography.

Comparison 2: Michael Addition to the Acrylamide

This section compares the direct Michael addition to this compound with an alternative route for synthesizing the corresponding β-functionalized product.

Reaction Overview

Direct Michael Addition:

Michael_Addition reagent This compound product Michael Adduct reagent->product Michael Addition nucleophile Soft Nucleophile (Nu-H) nucleophile->product

Caption: Direct Michael addition to the activated double bond.

Alternative Synthesis of β-functionalized Amide:

Alternative_Michael start β-Halo Propionyl Chloride intermediate β-Halo-N,N-dimethylpropionamide start->intermediate Amidation amine N,N-dimethylamine amine->intermediate product β-Substituted Amide intermediate->product Nucleophilic Substitution nucleophile Nucleophile (Nu-H) nucleophile->product

Caption: Alternative synthesis of a β-substituted amide.

Quantitative Data Comparison
ParameterDirect Michael Addition on this compoundAlternative Synthesis of β-substituted Amide
Overall Yield Highly dependent on nucleophile and conditions (e.g., 50-90%)Generally 65-90% (cumulative over two steps)
Reaction Time 4-12 hours6-18 hours (for both steps)
Number of Steps 12
Purification Single column chromatographyTwo separate purifications required
Regioselectivity Potential for competing SN reactionHigh regioselectivity for β-substitution

Note: Yields and reaction times are illustrative and can vary significantly based on the specific nucleophile and reaction conditions.

Experimental Protocols

Protocol 3: Direct Michael Addition with an Amine

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile).

  • Add the amine nucleophile (1.5 eq).

  • Stir the reaction at room temperature for 6-12 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture.

  • Purify the product by preparative HPLC or column chromatography.

Protocol 4: Alternative Synthesis via β-Halo Amide

Step 1: Synthesis of 3-bromo-N,N-dimethylpropanamide

  • To a solution of N,N-dimethylamine (2.0 eq) in dichloromethane at 0 °C, add 3-bromopropionyl chloride (1.0 eq) dropwise.

  • Stir the reaction for 2 hours at room temperature.

  • Wash the mixture with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Step 2: Nucleophilic Substitution on the β-Bromo Amide

  • Dissolve the 3-bromo-N,N-dimethylpropanamide (1.0 eq) and the desired nucleophile (1.2 eq) in a suitable solvent (e.g., DMSO).

  • Add a base if necessary (e.g., K2CO3) and heat the reaction to 50-80 °C for 4-10 hours.

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Dry, concentrate, and purify the final product by column chromatography.

Experimental Workflow for Quantitative Analysis

The following workflow outlines the general procedure for obtaining quantitative data for the reactions described.

Experimental_Workflow cluster_reaction Reaction Setup cluster_analysis Quantitative Analysis cluster_data Data Processing setup Combine Reactants & Solvent run Run Reaction under Controlled Conditions setup->run sampling Take Aliquots at Time Points run->sampling qnmr qNMR Analysis sampling->qnmr hplc HPLC Analysis sampling->hplc integrate Integrate Peaks / Areas qnmr->integrate hplc->integrate calculate Calculate Conversion & Yield integrate->calculate end end calculate->end Final Report

Caption: General workflow for quantitative reaction analysis.

Conclusion

This compound is a valuable reagent for the synthesis of functionalized acrylamides. Its bifunctional nature allows for direct access to a range of derivatives through nucleophilic substitution and Michael addition. While direct functionalization offers the advantage of fewer synthetic steps, alternative multi-step routes may provide better control over regioselectivity and potentially higher overall yields in specific cases. The choice of synthetic strategy should be guided by the specific target molecule, the nature of the nucleophile, and the desired quantitative outcomes. The analytical methods and protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these reaction pathways.

Safety Operating Guide

Essential Guide to the Proper Disposal of N,N-dimethyl-2-(bromomethyl)-acrylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Procedural Overview for Safe Waste Management

Immediate Safety and Hazard Profile

Before handling N,N-dimethyl-2-(bromomethyl)-acrylamide, it is imperative to be aware of the potential hazards. The following table summarizes the hazard classifications for the related compound, N,N-dimethylacrylamide, which should be considered as a baseline for safety protocols.

Hazard ClassificationCategoryDescription
Acute Toxicity, OralCategory 3Toxic if swallowed.
Acute Toxicity, DermalCategory 3Toxic in contact with skin.
Serious Eye DamageCategory 1Causes serious eye damage.[1]
Flammable LiquidsCategory 4Combustible liquid.
Skin SensitizationCategory 1AMay cause an allergic skin reaction.[1]
CarcinogenicityCategory 2Suspected of causing cancer.[1]
Reproductive ToxicityCategory 1BMay damage fertility or the unborn child.[1]

Note: The presence of the bromomethyl group may increase the lachrymatory (tear-inducing) and irritant properties of the molecule. Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE).

Step-by-Step Disposal Protocol

This protocol provides a general workflow for the safe disposal of this compound waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, regional, and national regulations.

1. Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical splash goggles.

  • Ensure a face shield is worn if there is a risk of splashing.

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

  • Collect all waste, including contaminated consumables (e.g., pipette tips, wipes), in a designated, properly labeled, and sealed waste container.

  • The container should be made of a material compatible with the chemical and clearly labeled with "Hazardous Waste," the chemical name "this compound," and associated hazard symbols.

3. Small Spills and Decontamination:

  • In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Collect the absorbent material into the designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

4. Final Disposal:

  • All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[2][3]

  • Contact your institution's EHS department to arrange for the pickup and disposal of the waste container.

  • Do not attempt to neutralize the chemical without a validated and approved protocol from your EHS department.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management (if applicable) cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe waste_container Prepare Labeled Waste Container ppe->waste_container collect_waste Collect Chemical Waste & Contaminated Materials waste_container->collect_waste seal_container Securely Seal Container collect_waste->seal_container store Store in Designated Hazardous Waste Area seal_container->store spill Small Spill Occurs absorb Absorb with Inert Material spill->absorb collect_spill Collect into Waste Container absorb->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures and consulting with safety professionals, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling N,N-dimethyl-2-(bromomethyl)-acrylamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of N,N-dimethyl-2-(bromomethyl)-acrylamide in a research environment. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety regulations.

Hazard Identification and Chemical Properties

This compound is a reactive chemical that requires careful handling due to its potential health hazards. While specific toxicity data for this compound is limited, its structure as a brominated acrylamide derivative suggests potential for toxicity, irritation, and sensitization. The hazards associated with the parent compound, acrylamide, are well-documented and should be considered. Acrylamide is a known neurotoxin and is reasonably anticipated to be a human carcinogen.[1][2][3]

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C6H10BrNOPubChem[4]
Molecular Weight 192.05 g/mol PubChem[4]
Appearance Not explicitly stated, handle as a potentially hazardous solid or liquid.General
Solubility Soluble in water.[5]General for acrylamides

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

Required Personal Protective Equipment

Body PartRequired PPESpecifications and Best Practices
Hands Double-layered chemical-resistant glovesWear two pairs of nitrile gloves.[3] Change gloves immediately if contaminated, torn, or after two hours of use.[1]
Eyes Safety goggles or a face shieldUse safety goggles for general handling. A face shield is recommended when there is a splash hazard.[2][6]
Body Laboratory coatA fully buttoned lab coat with sleeves extending to the wrists is required.[1][2] For tasks with a higher risk of splashes or particle exposure, Tyvek sleeves or gowns are recommended.[1]
Respiratory Use within a certified chemical fume hoodAll handling of this compound that may generate dust or aerosols must be conducted in a functioning chemical fume hood.[1][2][7]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for minimizing risk.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Prepare Designated Work Area B->C D Work within a Chemical Fume Hood C->D Begin Experiment E Weighing and Dispensing D->E F Perform Experimental Procedure E->F G Decontaminate Work Surfaces F->G Complete Experiment H Properly Label and Store Waste G->H I Remove PPE and Wash Hands H->I G A Identify Waste Type B Solid Waste (Gloves, pads) A->B C Liquid Waste (Solutions) A->C D Unused Chemical A->D E Segregate Waste Streams B->E C->E D->E F Label Waste Containers Clearly E->F G Store in Designated Secondary Containment F->G H Arrange for Professional Disposal G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.